molecular formula C22H22O12 B1637403 Glucosyl-6-pedalitin CAS No. 22860-72-6

Glucosyl-6-pedalitin

Numéro de catalogue: B1637403
Numéro CAS: 22860-72-6
Poids moléculaire: 478.4 g/mol
Clé InChI: WLDSVYQTJXGHOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pedaliin is a flavonoid O-glycoside compound identified as a major bioactive constituent of sesame leaves ( Sesamum indicum L.) . Its chemical structure is defined as 6-hydroxyluteolin 7-methyl ether 6-glucoside, with the chemical formula C22H22O12 . Research-grade Pedaliin is offered for use in biochemical and pharmacological studies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Pedaliin has demonstrated significant in vitro antioxidant activity, contributing to the radical scavenging and ferric reducing antioxidant power (FRAP) observed in sesame leaf extracts . Promising research highlights Pedaliin's role in anti-colon cancer studies. Investigations using human colon cancer cell lines (HT29 and HCT116) show that Pedaliin contributes to the extract's ability to inhibit cancer cell growth, invasion, and migration . The growth-inhibitory effects are associated with the induction of apoptosis and cell cycle arrest . These activities are retained even in extracts from thermally treated sesame leaves, indicating a degree of stability . The compound is also found alongside other polyphenols like acteoside in young sesame leaves, with its content varying across different plant growth stages . Researchers are exploring Pedaliin for its potential in developing preventive strategies against colorectal cancer and its utility in studying oxidative stress .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-14-6-13-16(11(26)5-12(32-13)8-2-3-9(24)10(25)4-8)18(28)21(14)34-22-20(30)19(29)17(27)15(7-23)33-22/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDSVYQTJXGHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pedaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22860-72-6
Record name Pedaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 °C
Record name Pedaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

An In-Depth Technical Guide to Glucosyl-6-pedalitin (Pedaliin) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Promising Flavonoid Glycoside

Glucosyl-6-pedalitin, more commonly known by its synonym Pedaliin, is a flavonoid glycoside that has garnered increasing interest within the scientific community. As a derivative of pedalitin, it belongs to the flavone subclass of flavonoids, a diverse group of plant secondary metabolites renowned for their broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of Glucosyl-6-pedalitin, from its fundamental chemical and physical properties to its biological activities and the experimental protocols essential for its study.

This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation into this promising natural compound. It is important to note that "Glucosyl-6-pedalitin" predominantly refers to Pedalitin-6-O-glucoside , where a glucose molecule is attached to the 6-position of the pedalitin aglycone via an O-glycosidic bond.[3][4] This guide will focus on this specific isomer, while also providing context on the broader class of flavonoid glycosides.

Chemical Profile: Structure and Identity

A thorough understanding of a compound's chemical identity is paramount for any research endeavor. This section details the structural and identifying characteristics of Glucosyl-6-pedalitin.

Systematic and Common Nomenclature:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[5]

  • Common Synonyms: Pedaliin, Pedalitin-6-O-glucoside[3][4]

  • CAS Number: 22860-72-6[4]

Molecular Structure:

The core of Glucosyl-6-pedalitin is the pedalitin aglycone, which is a flavone substituted with hydroxyl groups at positions 3', 4', and 5, and a methoxy group at position 7. The glucose moiety is attached at the 6-position through an O-glycosidic linkage.

Chemical structure of Glucosyl-6-pedalitin

Caption: 2D Chemical Structure of Glucosyl-6-pedalitin (Pedaliin).

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of a compound dictate its behavior in biological systems and influence experimental design. The following table summarizes the key physicochemical properties of Glucosyl-6-pedalitin.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂O₁₂[5]
Molecular Weight 478.4 g/mol [5]
Appearance Solid[5]
Melting Point 254 °C[5]
XLogP3-AA 0.5[5]
Hydrogen Bond Donors 7[5]
Hydrogen Bond Acceptors 12[5]
Rotatable Bond Count 5[5]
Topological Polar Surface Area 196 Ų[5]

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For Glucosyl-6-pedalitin, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for the flavone backbone, the methoxy group, and the glucose moiety.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the A and B rings of the flavone core. The anomeric proton of the glucose unit typically appears as a doublet in the region of 5.0-5.5 ppm, with a coupling constant indicative of a β-linkage. The remaining sugar protons would resonate in the upfield region of 3.0-4.5 ppm. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 22 carbons. The carbonyl carbon (C-4) of the flavone is typically found downfield, around 180 ppm. The aromatic carbons would resonate between 90 and 165 ppm. The anomeric carbon of the glucose moiety is a key indicator and usually appears around 100-105 ppm for an O-glycoside. The remaining sugar carbons would be observed in the 60-80 ppm range.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For flavonoid O-glycosides like Glucosyl-6-pedalitin, a characteristic fragmentation in tandem MS (MS/MS) is the cleavage of the O-glycosidic bond.[6] This results in a neutral loss of the sugar moiety (162 Da for glucose), leading to the formation of an ion corresponding to the aglycone, pedalitin. Further fragmentation of the pedalitin aglycone would yield product ions characteristic of the flavone structure.

Biological Activities and Potential Therapeutic Applications

Preliminary research has highlighted the potential of Glucosyl-6-pedalitin in several therapeutic areas, primarily stemming from its antioxidant and anticancer properties.

Antioxidant Activity:

Like many flavonoids, Glucosyl-6-pedalitin has demonstrated significant antioxidant activity.[3][7] This is attributed to its ability to scavenge free radicals and reduce oxidative stress, which are implicated in the pathogenesis of numerous chronic diseases. Studies have shown its efficacy in both radical scavenging and ferric reducing antioxidant power (FRAP) assays.[3][7]

Anti-Cancer Activity:

Emerging evidence suggests that Glucosyl-6-pedalitin may possess anti-cancer properties, particularly against colon cancer.[3][7] Research has indicated that it can inhibit the growth of human colon cancer cells in a dose-dependent manner.[3][7] Further investigation into the underlying mechanisms is warranted to fully elucidate its potential as an anti-cancer agent.

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for key experiments related to the study of Glucosyl-6-pedalitin.

Isolation and Purification from Sesamum indicum Leaves

Sesamum indicum (sesame) leaves are a primary natural source of Pedaliin.[4] The following protocol outlines a general procedure for its isolation.

Workflow for Isolation and Purification:

Isolation_Workflow Start Dried Sesame Leaf Powder Defatting Defat with n-hexane Start->Defatting Extraction Extract with 80% Ethanol Defatting->Extraction Concentration Concentrate the Extract Extraction->Concentration Column_Chromatography HP-20 Column Chromatography (Elute with Methanol to remove chlorophyll) Concentration->Column_Chromatography Partitioning Partition with Ethyl Acetate and n-Butanol Column_Chromatography->Partitioning Final_Purification Recycling Preparative HPLC Partitioning->Final_Purification End Pure Pedaliin Final_Purification->End

Caption: Workflow for the isolation and purification of Pedaliin.

Step-by-Step Protocol:

  • Defatting: A dried powder of sesame leaves is first defatted using a non-polar solvent like n-hexane to remove lipids.[4]

  • Extraction: The defatted plant material is then extracted with 80% ethanol at room temperature.[4]

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.[4]

  • Initial Purification: The concentrated extract is subjected to column chromatography on an HP-20 resin, eluting with methanol to remove chlorophyll and other non-polar compounds.[4]

  • Solvent Partitioning: The resulting fraction is then partitioned successively with ethyl acetate and n-butanol to separate compounds based on their polarity.[4]

  • Final Purification: The butanolic fraction, which is typically enriched with glycosides, is further purified using recycling preparative High-Performance Liquid Chromatography (HPLC) to obtain pure Pedaliin.[4]

Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[1][8]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of Glucosyl-6-pedalitin in methanol and make serial dilutions.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the sample or a standard antioxidant (e.g., Trolox) at various concentrations. For the blank, use 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the test sample.

2. Ferric Reducing Antioxidant Power (FRAP) Assay:

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][10]

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare a stock solution of Glucosyl-6-pedalitin in a suitable solvent.

  • Assay: Add 150 µL of the FRAP reagent to a test tube. Add 20 µL of the sample or a standard (e.g., FeSO₄).

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.

In Vitro Anti-inflammatory Activity Assay (BSA Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), which serves as a model for protein denaturation in inflammatory processes.[2][11]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% BSA solution and 100 µL of the test sample (Glucosyl-6-pedalitin) at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Heat-induced Denaturation: Heat the mixture at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) at 660 nm.

  • Control: A control is prepared with the solvent instead of the test sample. A standard anti-inflammatory drug (e.g., acetylsalicylic acid) is used as a positive control.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Conclusion and Future Directions

Glucosyl-6-pedalitin (Pedaliin) presents itself as a flavonoid glycoside with considerable potential, particularly in the realms of antioxidant and anti-cancer research. Its presence in commonly consumed plant materials like sesame leaves makes it an accessible compound for further investigation. This guide has provided a foundational understanding of its chemical nature, biological activities, and the practical methodologies required for its study.

Future research should focus on several key areas:

  • Complete Spectroscopic Characterization: A definitive and publicly available record of the fully assigned ¹H and ¹³C NMR data is crucial for the scientific community.

  • Mechanism of Action: In-depth studies are needed to elucidate the molecular mechanisms underlying its observed antioxidant and anti-cancer effects. This includes identifying the specific cellular pathways and molecular targets it interacts with.

  • In Vivo Studies: While in vitro data is promising, in vivo studies in animal models are essential to validate its therapeutic efficacy and assess its pharmacokinetic and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of Glucosyl-6-pedalitin could provide valuable insights into the structural features critical for its activity, paving the way for the design of more potent derivatives.

By building upon the knowledge consolidated in this guide, the scientific community can unlock the full therapeutic potential of Glucosyl-6-pedalitin and contribute to the development of novel, nature-derived therapeutic agents.

References

  • Kim, M., Lim, H. S., Lee, H. H., & Kim, T. H. (2021). In Vitro Antioxidant and Anti-Colon Cancer Activities of Sesamum indicum L. Leaf Extract and Its Major Component, Pedaliin. Foods, 10(6), 1216. [Link]

  • Fuji, Y., Uchida, A., Fukahori, K., Chino, M., Ohtsuki, T., & Matsufuji, H. (2018). Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages. PloS one, 13(3), e0194449. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit (D678) Manual. [Link]

  • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. [Link]

  • Hidayat, M., et al. (2023). In Vitro and In Silico Activities of E. radiata and E. cinerea as an Enhancer of Antibacterial, Antioxidant, and Anti-Inflammatory Agents. Molecules, 28(20), 7129. [Link]

  • Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]

  • Metiner, K., et al. (2012). Phytochemical analysis of bio-active compounds in the Ethanolic seed extract of Sesamum indicum (L) by Gas Chromatography. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 1(9), 134-140. [Link]

  • Ohtsuki, T., et al. (2020). Development of an HPLC method with relative molar sensitivity based on H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods. Food Chemistry, 331, 127329. [Link]

  • PubChem. (n.d.). Glucosyl-6-pedalitin. National Center for Biotechnology Information. [Link]

  • Vijayakumar, S., & Pugalendi, K. V. (2015). Evaluation of Phytochemical Constituents and Fatty acid Content in Sesamum indicum L. Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 84-90. [Link]

  • Kim, M. J., et al. (2021). In Vitro Antioxidant and Anti-Colon Cancer Activities of Sesamum indicum L. Leaf Extract and Its Major Component, Pedaliin. Foods, 10(6), 1216. [Link]

Sources

Natural Sources and Isolation Strategies for Glucosyl-6-pedalitin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glucosyl-6-pedalitin (systematically known as Pedalitin 6-O-glucoside or Pedaliin; CAS: 22860-72-6) is a rare, highly bioactive flavonoid glycoside. Structurally, it consists of a tetrahydroxy-monomethoxy-flavone core linked to a β -D-glucopyranose moiety[1]. In recent years, this compound has garnered significant attention in drug development pipelines due to its potent antioxidant, anti-glycation, and anti-proliferative properties, particularly against colorectal carcinoma[2].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and phytochemists with a rigorous, field-proven guide to sourcing, extracting, and validating Glucosyl-6-pedalitin. The methodologies detailed herein are designed as self-validating systems, ensuring high-yield recovery and reproducible downstream pharmacological profiling.

Phytochemical Distribution and Botanical Sources

Unlike its aglycone counterpart (pedalitin), which is widely distributed across various plant families, the specific 6-O-glucoside derivative is biosynthetically restricted. It is predominantly found in the Pedaliaceae family and select species within the Lamiaceae family[3][4].

To optimize raw material sourcing for pharmaceutical scale-up, it is critical to evaluate both the botanical origin and the specific plant tissue utilized. Table 1 summarizes the primary natural sources and their respective yields.

Table 1: Quantitative Distribution of Glucosyl-6-pedalitin in Natural Sources
Botanical SourcePlant TissueExtraction SolventYield / ConcentrationReference
Sesamum indicum L. Young Leaves80% Ethanol~32.7 mg/g extract (0.36% w/w dry leaves)[2]
Sesamum indicum L. Tissue Culture (Callus)Methanol~0.5% w/w (based on dry tissue)[3]
Sesamum indicum L. Thermally Treated LeavesEthanol19.2 - 37.3 mg/g extract[5]
Dracocephalum tanguticum Aerial PartsMethanol / Ethyl AcetateTrace / Variable (Co-elutes with acetate derivatives)[4]

Note: Thermal treatments (such as steaming) of S. indicum leaves have been shown to retain high levels of Glucosyl-6-pedalitin, preventing enzymatic degradation of the O-glycosidic bond prior to extraction[5].

Experimental Methodologies for Extraction and Purification

Achieving >98% purity of Glucosyl-6-pedalitin requires exploiting the specific polarity and molecular weight of the target flavonoid. The following protocols are engineered to prevent thermal degradation and eliminate lipophilic interferents.

Protocol 1: High-Purity Isolation from Sesamum indicum Leaves

This workflow is optimized for the isolation of Glucosyl-6-pedalitin from raw plant biomass[6].

Step 1: Defatting the Biomass

  • Procedure: Macerate 0.5 kg of dried, pulverized S. indicum leaves in 1.0 L of n-hexane for 2 hours at room temperature. Filter and repeat twice. Discard the hexane fraction.

  • Causality: Hexane selectively removes highly lipophilic compounds (e.g., waxes, chlorophylls, and sterols). If left in the matrix, these compounds will irreversibly foul macroporous resins and reverse-phase HPLC columns during downstream purification.

Step 2: Primary Extraction

  • Procedure: Extract the defatted biomass with 1.0 L of 80% Ethanol (EtOH) for 1 hour at room temperature. Repeat three times and pool the extracts[6].

  • Causality: The dielectric constant of 80% EtOH is perfectly tuned to solubilize polar flavonoid glycosides while precipitating highly polymeric, insoluble polysaccharides.

Step 3: Macroporous Resin Enrichment

  • Procedure: Concentrate the EtOH extract in vacuo at 40°C to remove the alcohol. Load the resulting aqueous suspension onto a Diaion HP-20 macroporous adsorption column. Wash with 3 column volumes (CV) of distilled water, followed by elution with a step gradient of Methanol (MeOH).

  • Causality: HP-20 resin captures aromatic rings via strong hydrophobic interactions. The initial water wash acts as a self-validating step to elute free sugars and salts (monitored via a Brix refractometer until reading is 0). The MeOH gradient selectively desorbs the enriched flavonoids.

Step 4: Preparative HPLC Purification

  • Procedure: Subject the MeOH fraction to preparative HPLC using a C18 reverse-phase column. Elute using an Acetonitrile/Water gradient. Monitor UV absorbance at 270 nm and 345 nm.

  • Validation: The presence of Glucosyl-6-pedalitin is confirmed by a dual UV maxima (characteristic of the flavone backbone) and a mass-to-charge ratio (m/z) corresponding to its molecular weight of 478.4 g/mol [1][3].

ExtractionWorkflow Start Raw Plant Material (e.g., S. indicum leaves) Defat Defatting (n-hexane, 1.0 L x 2) Start->Defat Extract Extraction (80% EtOH, 1h, RT) Defat->Extract Concentrate Concentration (in vacuo) Extract->Concentrate Resin Macroporous Resin (HP-20 Column) Concentrate->Resin Elution Elution (MeOH gradients) Resin->Elution HPLC Preparative HPLC (Purification) Elution->HPLC Pure Pure Glucosyl-6-pedalitin (>98% Purity) HPLC->Pure

Caption: Workflow for the extraction and isolation of Glucosyl-6-pedalitin from raw plant biomass.

Protocol 2: In Vitro Plant Tissue Culture Production

For climate-independent, sustainable sourcing, S. indicum callus cultures can be utilized[3].

  • Callus Induction: Surface-sterilize S. indicum seeds and culture them on Murashige and Skoog (MS) medium supplemented with 1 ppm 2,4-dichlorophenoxyacetic acid (2,4-D) and 1% agar.

  • Proliferation: Subculture the epicotyledonary tissue every 6–8 weeks, maintaining it at 26°C and 55% relative humidity under 1500–1800 lux for 18 hours/day[3].

  • Extraction: Harvest the tissue at the maximum growth period (6 weeks post-subculture), lyophilize, and extract via Soxhlet apparatus using methanol[3].

Pharmacological Profiling and Molecular Mechanisms

Understanding the mechanism of action (MoA) is paramount for translating Glucosyl-6-pedalitin into clinical applications.

Oncology: Anti-Colorectal Cancer Activity

Glucosyl-6-pedalitin demonstrates potent, dose-dependent attenuation of human colon cancer cell lines (HT29 and HCT116) at concentrations ranging from 3.5 to 35 μM[1][2].

  • Cell Cycle Arrest & Apoptosis: Flow cytometry validates that the compound induces a strict G2/M cell cycle arrest and increases the sub-G1 cell population, driving the cancer cells into apoptosis[2].

  • Anti-Metastatic Properties: Under non-cytotoxic conditions (e.g., 7 μM for 48 hours), trans-well and wound-healing assays confirm that Glucosyl-6-pedalitin significantly alleviates the invasion and migration of HT29 and HCT116 cells[1][2].

Antioxidant and Anti-Glycation Efficacy

The compound exhibits high Ferric Reducing Antioxidant Power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging capabilities[1][2]. Furthermore, it acts as a robust anti-glycation agent, inhibiting Bovine Serum Albumin (BSA) glycation with an IC50 value of 41.8 μM[1]. This dual action makes it a prime candidate for mitigating oxidative stress-induced tissue damage.

MoA Drug Glucosyl-6-pedalitin (Pedaliin) ROS Intracellular ROS Scavenging Drug->ROS Antioxidant Effect CellCycle G2/M Cell Cycle Arrest (HT29 / HCT116) Drug->CellCycle Dose-dependent Apoptosis Sub-G1 Accumulation (Apoptosis Induction) Drug->Apoptosis Cytotoxicity Migration Inhibition of Invasion & Migration Drug->Migration Non-cytotoxic conditions CancerDeath Colon Cancer Cell Death & Metastasis Inhibition CellCycle->CancerDeath Apoptosis->CancerDeath Migration->CancerDeath

Caption: Pharmacological mechanisms of Glucosyl-6-pedalitin in colon cancer and oxidative stress.

Conclusion

Glucosyl-6-pedalitin is a high-value secondary metabolite with validated multi-target efficacy against oxidative stress and colorectal carcinoma. By leveraging optimized extraction protocols from Sesamum indicum leaves or scalable in vitro tissue cultures, drug development professionals can secure high-purity yields necessary for advanced preclinical trials.

References

  • Isolation of Pedaliin from Sesamum indicum L., Tissue Cultures Source: Agricultural and Biological Chemistry (Taylor & Francis) URL:[Link]

  • Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) Source: PLOS One URL:[Link]

  • In Vitro Antioxidant and Anti-Colon Cancer Activities of Sesamum indicum L. Leaf Extract and Its Major Component, Pedaliin Source: MDPI URL:[Link]

  • Bioactive chemical constituents from tibetan medicine dracocephalum tanguticum maxim Source: ResearchGate URL:[Link]

  • Antioxidant activities of thermally treated Sesamum indicum L. leaf extracts and their inhibitory effects against growth and metastatic properties of human colon cancer cells Source: PMC (National Institutes of Health) URL:[Link]

Sources

A Technical Guide to the Discovery, Chemistry, and History of Pedalitin and Its Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of natural products has historically been a cornerstone of drug discovery, providing a vast reservoir of complex chemical scaffolds with diverse biological activities. Among these, the flavonoids stand out as a privileged class of secondary metabolites. This guide delves into the scientific journey of a specific, yet significant, flavone: Pedalitin. From its roots in traditional medicine to its full structural elucidation, chemical synthesis, and the discovery of its naturally occurring glycosides, we will explore the key scientific milestones. This document is designed not as a rigid review but as an in-depth technical guide, synthesizing field-proven insights with rigorous scientific data to provide a comprehensive resource for professionals in medicinal chemistry and natural product research.

Introduction to Pedalitin: A Bioactive Flavone

Pedalitin (3',4',5,6-Tetrahydroxy-7-methoxyflavone) is a polyhydroxylated, monomethoxylated flavone, a subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton.[1] Its structure, featuring four hydroxyl groups and one methoxy group, imparts a unique combination of physicochemical properties that underpin its significant biological activities.

Flavones are widely distributed in the plant kingdom, often found in leaves, flowers, and fruits, typically in their glycosidic forms.[2] Pedalitin itself has been isolated from a variety of plant species, including Pedalium murex, Sesamum indicum (sesame), Rabdosia japonica, and Orthosiphon aristatus.[1][3] Its presence in plants used in traditional medicine, particularly for ailments related to the kidneys and inflammation, has spurred scientific investigation into its pharmacological potential.[4][5]

The core value of Pedalitin in drug discovery lies in its demonstrated inhibitory action against key metabolic enzymes. It is a known inhibitor of tyrosinase and α-glucosidase, making it a scaffold of interest for dermatological and anti-diabetic applications, respectively.[2] Furthermore, research has highlighted its role as a xanthine oxidase inhibitor and its potential in managing kidney stone formation through the inhibition of urease.[1][4]

The Journey of Discovery: Isolation and Structural Elucidation

The history of a natural product is intrinsically linked to its isolation from a natural source and the subsequent, often challenging, determination of its exact chemical structure.

Early Discoveries and Isolation

While the precise first isolation is embedded in early phytochemical literature, significant research emerged from investigations into plants with established ethnomedicinal uses. Pedalium murex L., a herb used in traditional Indian medicine for kidney-related diseases, was a key source.[4][5][6] Similarly, early 20th-century studies on the composition of sesame leaves (Sesamum indicum) identified a flavonoid glycoside that would later be confirmed as a derivative of Pedalitin.[6]

The isolation of Pedalitin and its glycosides follows a classical phytochemical workflow. The process is a demonstrative example of separating a target molecule from a complex biological matrix.

This protocol synthesizes standard methodologies employed in phytochemistry.

  • Plant Material Preparation:

    • Collect the desired plant material (e.g., leaves of Pedalium murex or Sesamum indicum).

    • Air-dry the material in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried material into a fine powder using a mechanical mill to increase the surface area for efficient extraction.[4]

  • Solvent Extraction:

    • Rationale: The choice of solvent is critical and is based on the polarity of the target compound. Pedalitin, being a polar flavonoid, requires polar solvents for efficient extraction.

    • Procedure:

      • For initial defatting, perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane using a Soxhlet apparatus. This step removes lipids and chlorophyll, which can interfere with subsequent purification.[7][8]

      • Extract the defatted plant material with a polar solvent, such as methanol, ethanol, or ethyl acetate. Maceration or Soxhlet extraction are common methods.[4][9]

      • Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.

  • Fractionation and Purification:

    • Rationale: The crude extract is a complex mixture. Chromatographic techniques are required to separate Pedalitin from other metabolites.

    • Procedure:

      • Subject the crude extract to column chromatography using a stationary phase like silica gel or polyamide.[7][8]

      • Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

      • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound (visualized under UV light).

      • Pool the fractions rich in Pedalitin and perform further purification steps, such as preparative HPLC or recrystallization, to obtain the pure compound.[2][10]

Logical Workflow for Phytochemical Isolation

Isolation_Workflow A Plant Material (e.g., Leaves) B Drying & Grinding A->B C Defatting (Hexane) B->C D Extraction (Methanol/Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & TLC Analysis F->G H Pooling of Rich Fractions G->H I Preparative HPLC / Recrystallization H->I J Pure Pedalitin I->J

Caption: A typical workflow for the isolation of Pedalitin from plant sources.

The Challenge of Structural Elucidation

Determining the precise structure of a polyhydroxylated flavonoid is non-trivial. The presence of multiple hydroxyl groups allows for numerous isomers, which can have very similar spectroscopic properties.[2] While early methods relied on chemical degradation and UV-Vis spectroscopy with shift reagents, modern analytical techniques provide unambiguous structural confirmation.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants reveal the substitution pattern on the A and B rings of the flavone core.[2]

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments induce fragmentation, and the resulting patterns offer clues about the molecule's structure.[11]

  • X-Ray Crystallography: The Definitive Proof:

    • Rationale: While spectroscopic data can be compelling, it can sometimes be misinterpreted, especially with closely related isomers. X-ray crystallography provides a direct, three-dimensional visualization of the molecule's atomic arrangement, serving as the "gold standard" for structural proof.[2]

    • Application to Pedalitin: The definitive structure of Pedalitin was confirmed through single-crystal X-ray analysis of its tetraacetate derivative. Acetylation of the hydroxyl groups facilitated the growth of a high-quality crystal suitable for diffraction analysis, unambiguously confirming the connectivity and substitution pattern.[2][12]

(Data synthesized from published literature for Pedalitin Tetraacetate in CDCl3)[2]

Position13C NMR (δ, ppm)1H NMR (δ, ppm)
Flavone Core
2160.3
3111.2
4176.0
5144.6
6141.8
7156.33.95 (s, 3H, -OCH3)
898.2
9155.6
10108.6
1'124.4
2'121.4
3'129.9
4'142.6
5'124.2
6'130.7
Acetate Groups
CH3CO-20.2, 20.6, 20.7, 20.82.33, 2.34, 2.35 (s, 6H), 2.44
CO167.8, 167.9, 168.0, 168.7

Chemical Synthesis: From Concept to Confirmation

The total synthesis of a natural product serves several critical functions: it provides ultimate proof of the elucidated structure, allows access to larger quantities of the material for biological testing, and opens avenues for creating structural analogs for structure-activity relationship (SAR) studies.

Early Synthetic Strategies

Initial synthetic routes towards Pedalitin were often lengthy and relied heavily on protecting group chemistry to differentiate the multiple hydroxyl groups. Methods such as the Baker-Venkataraman rearrangement were employed, but these required multi-step preparations of the necessary intermediates.[2]

A Concise, Modern Synthesis (Kamma et al., 2024)

A recent publication has outlined a significantly more efficient and concise synthesis of Pedalitin, starting from readily available commercial materials.[2][12][13] This approach showcases modern synthetic strategy, minimizing steps and avoiding complex protection-deprotection sequences.

  • Aldol Condensation: The synthesis begins with an aldol condensation between 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin under basic conditions. This reaction forms the key intermediate, a 2'-hydroxychalcone, which contains the complete carbon skeleton required for the final flavone.[2][12]

  • Oxidative Cyclization: The chalcone is then subjected to an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO). This step efficiently constructs the central pyranone ring of the flavone core.[2][12]

  • Serial Demethylation: The final and most critical step is the removal of three methoxy groups from the flavone intermediate. This is achieved by heating the compound in a solution of 30% hydrogen bromide (HBr) in acetic acid. The reaction proceeds in a time-dependent manner, sequentially cleaving the methyl ethers at the 5-, 6-, and 3'-positions to yield Pedalitin.[2][12]

Diagram of the Concise Synthesis of Pedalitin

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Aldol Condensation cluster_reaction2 Step 2: Oxidative Cyclization cluster_reaction3 Step 3: Serial Demethylation A 6-Hydroxy-2,3,4- trimethoxyacetophenone C 2'-Hydroxychalcone A->C Base B Vanillin B->C Base D Polymethoxyflavone Intermediate C->D Iodine, DMSO E Pedalitin D->E HBr, Acetic Acid

Caption: Key stages in the modern concise synthesis of Pedalitin.

(Adapted from Kamma et al., Molecules, 2024)[2]

  • Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, dissolve the polymethoxyflavone intermediate (1.0 eq) in 30% hydrogen bromide in acetic acid.

  • Heating: Heat the reaction mixture to 120 °C.

  • Monitoring: Carefully monitor the progress of the reaction by TLC at regular time intervals (e.g., every 8-12 hours). This is crucial as the demethylation is sequential, and multiple intermediates will be observed.

  • Reaction Completion: Continue heating for approximately 50 hours, or until TLC analysis indicates the consumption of intermediates and the formation of a single major product spot corresponding to Pedalitin.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford pure Pedalitin.

The World of Glycosides: Pedaliin and Beyond

In plants, flavonoids like Pedalitin rarely exist in their free (aglycone) form. They are most commonly found as glycosides, where one or more sugar units are attached to the flavonoid core via a glycosidic bond.[14] This glycosylation increases water solubility, which is essential for their storage in plant vacuoles and transport throughout the plant.[14]

Discovery and Significance of Pedaliin

The most well-characterized glycoside of Pedalitin is Pedaliin , also known as Pedalitin-6-O-glucoside .[1][2][4][12] Its discovery dates back to early phytochemical studies of sesame (Sesamum indicum), where it was identified as a major polyphenolic constituent of the leaves.[3][5][6]

  • Source: Pedaliin is prominently found in the leaves and flowers of Sesamum indicum.[2][3]

  • Structure: It consists of a glucose molecule attached to the hydroxyl group at the C-6 position of the Pedalitin aglycone.

  • Biological Relevance: Pedaliin is considered a primary contributor to the antioxidant and anti-cancer activities observed in sesame leaf extracts.[2][6] The glycosylation can affect the molecule's bioavailability and how it is metabolized in the human body.

Biosynthesis: A Proposed Pathway

The biosynthesis of flavonoid glycosides is an extension of the core flavonoid pathway, which itself originates from the shikimic acid and phenylpropanoid pathways.[15]

  • Core Flavonoid Synthesis: The pathway begins with precursors from primary metabolism, leading to the formation of chalcones, which are then isomerized to flavanones like naringenin or eriodictyol.

  • Formation of the Pedalitin Aglycone: The flavone luteolin (a common plant flavonoid) is a likely direct precursor to Pedalitin. The biosynthesis would involve two key enzymatic steps:

    • Hydroxylation: A Flavone 6-Hydroxylase (F6H), a type of cytochrome P450 enzyme, introduces a hydroxyl group at the C-6 position of luteolin to form 6-hydroxyluteolin.[15]

    • O-Methylation: A specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) then methylates the hydroxyl group at the C-7 position to yield Pedalitin.

  • Glycosylation to Form Pedaliin: The final step is the attachment of a glucose molecule. This is catalyzed by a UDP-dependent glycosyltransferase (UGT). The enzyme transfers a glucose moiety from UDP-glucose to the 6-hydroxyl group of Pedalitin, forming Pedaliin (Pedalitin-6-O-glucoside).

Proposed Biosynthetic Pathway of Pedaliin

Biosynthesis_Pathway A L-Phenylalanine B Phenylpropanoid Pathway A->B C p-Coumaroyl-CoA B->C D Chalcone Synthase (CHS) C->D E Naringenin Chalcone D->E F Luteolin (Precursor Flavone) E->F Multiple Steps G 6-Hydroxyluteolin F->G Flavone 6-Hydroxylase (F6H) H Pedalitin (Aglycone) G->H O-Methyltransferase (OMT) I Pedaliin (Pedalitin-6-O-glucoside) H->I UDP-Glycosyltransferase (UGT)

Caption: Proposed biosynthetic route from L-Phenylalanine to Pedaliin.

Conclusion and Future Directions

The story of Pedalitin is a classic example of natural product science, progressing from ethnobotanical observation to rigorous chemical and biological characterization. The unambiguous confirmation of its structure by X-ray crystallography and the development of a concise total synthesis have laid a solid foundation for its exploration as a drug lead.

The identification of Pedaliin as its primary natural glycoside highlights the importance of studying not just the aglycone but also its conjugated forms, which are often the true bioactive or bioavailable entities.

Future research in this area should focus on:

  • Comprehensive Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of both Pedalitin and Pedaliin to better correlate in vitro activity with in vivo effects.

  • SAR Studies: Leveraging the new synthetic route to create a library of Pedalitin analogs to optimize its potency and selectivity against targets like tyrosinase, α-glucosidase, and urease.

  • Exploring Other Glycosides: A systematic investigation of the source plants may reveal other Pedalitin glycosides with unique sugar moieties or attachment points, potentially possessing novel or enhanced biological activities.

  • Clinical Investigation: Given its traditional use and demonstrated safety profile in those contexts, well-designed clinical trials are the logical next step to validate its therapeutic potential for specific conditions.

Pedalitin and its glycosides represent a promising, well-defined chemical scaffold. With the foundational chemical work now firmly established, these molecules are poised for advanced preclinical and clinical development, continuing the long and fruitful tradition of turning natural products into human therapeutics.

References

  • Kamma, K. R., Cho, J., Won, H. J., Nam, S.-Y., Le, N. H., Jung, J. H., & Lee, K.-I. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31161, Pedalitin. Retrieved from [Link]

  • Kamma, K. R., Cho, J., Won, H. J., Nam, S.-Y., Le, N. H., Jung, J. H., & Lee, K.-I. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PubMed. [Link]

  • Ramadevi, S., Kaleeswaran, B., Ilavenil, S., Upgade, A., Tamilvendan, D., Rajakrishnan, R., Alfarhan, A. H., Kim, Y.-O., & Kim, H.-J. (2020). Effect of traditionally used herb Pedalium murex L. and its active compound pedalitin on urease expression – For the management of kidney stone. Saudi Journal of Biological Sciences, 27(3), 833–839. [Link]

  • Laurent, T. C., Kim, S. Y., Choi, Y., Lee, J., Park, Y. C., Lee, J. Y., & Lee, J. (2021). Comparative metabolomics analysis of different sesame (Sesamum indicum L.) tissues reveals a tissue-specific accumulation of metabolites. PLoS ONE, 16(7), e0254922. [Link]

  • Fuji, Y., Ohtsuki, T., Urano, N., Ohta, H., Hashimoto, F., & Matsufuji, H. (2018). Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages. PLoS ONE, 13(3), e0194931. [Link]

  • Kim, S., Kim, D. B., Lee, J. S., Kang, S., & Lee, J. Y. (2023). Antioxidant activities of thermally treated Sesamum indicum L. leaf extracts and their inhibitory effects against growth and metastatic properties of human colon cancer cells. Journal of Ethnic Foods, 10, 36. [Link]

  • Kamma, K. R., Cho, J., Won, H. J., Nam, S.-Y., Le, N. H., Jung, J. H., & Lee, K.-I. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC. [Link]

  • Hilaris Publisher. (2025). Glycoside-rich Herbal Medicines: Safety, Efficacy and Clinical Applications. Journal of Pharmacognosy & Natural Products. [Link]

  • Phyto4Health. (n.d.). Pedalitin-6-O-Glucoside. Retrieved from [Link]

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  • Socfindo Conservation. (n.d.). Orthosiphon aristatus - Cat's whiskers. Retrieved from [Link]

  • Das, S., et al. (2015). New flavonoid glycosides and other chemical constituents from Clerodendrum phlomidis leaves: isolation and characterisation. ResearchGate. [Link]

  • Abdel-Shafeek, K. A., et al. (2016). Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds. Journal of Pharmacy & Pharmacognosy Research, 4(4), 133-141. [Link]

  • Li, J., et al. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of the Brazilian Chemical Society, 27(8), 1439-1445. [Link]

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A Technical Guide to the Spectral Analysis of Glucosyl-6-pedalitin (Pedaliin)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for Glucosyl-6-pedalitin, a significant flavonoid C-glycoside also known as Pedaliin. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and an interpretive analysis of Infrared (IR) spectroscopy to facilitate the comprehensive characterization of this compound. By detailing the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative reference for the structural elucidation of Glucosyl-6-pedalitin.

Introduction: The Significance of Glucosyl-6-pedalitin

Glucosyl-6-pedalitin, with the chemical formula C₂₂H₂₂O₁₂, is a flavonoid C-glycoside found in various medicinal plants, notably in the leaves of Sesamum indicum (sesame)[1][2]. Flavonoids are a class of plant secondary metabolites renowned for their diverse biological activities, and their glycosidic forms often exhibit enhanced stability and bioavailability. Glucosyl-6-pedalitin, also referred to as Pedaliin, has garnered interest for its potential antioxidant and anti-cancer properties[2].

Accurate structural identification is the cornerstone of any research into the bioactivity and therapeutic potential of a natural product. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will dissect the UV, IR, and MS spectral data of Glucosyl-6-pedalitin, offering a detailed roadmap for its characterization.

Compound Profile: Glucosyl-6-pedalitin

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-onePubChem[3]
Synonyms Pedaliin, Pedalitin 6-O-glucosideChemNorm[4]
CAS Number 22860-72-6ChemNorm[4]
Molecular Formula C₂₂H₂₂O₁₂PubChem[3]
Molecular Weight 478.40 g/mol PubChem[3]

Molecular Structure and Spectroscopic Interrogation Points

The structure of Glucosyl-6-pedalitin, comprising a pedalitin (flavonoid) aglycone and a glucose moiety, presents several key features for spectroscopic analysis. Understanding these features is crucial for interpreting the resulting spectra.

Caption: Molecular structure of Glucosyl-6-pedalitin with key sites for spectroscopic analysis highlighted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the initial characterization of flavonoids. The absorption of UV and visible light by the molecule provides information about its conjugated systems. The flavonoid core, with its two aromatic rings (A and B) conjugated through the heterocyclic C ring, gives rise to characteristic absorption bands.

Experimental Protocol: UV-Vis Spectral Acquisition

A standardized approach is critical for obtaining reproducible UV-Vis data for flavonoid analysis.

Caption: Standard workflow for Fourier-Transform Infrared (FTIR) spectroscopy using an ATR accessory.

Expected IR Absorption Bands

Based on the functional groups present in Glucosyl-6-pedalitin, the following characteristic absorption bands are expected. These are derived from general knowledge of flavonoid and glycoside IR spectra.[5][6][7]

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
3600-3200 O-H (phenolic and alcoholic)Stretching (broad)
3000-2850 C-H (aromatic and aliphatic)Stretching
~1655 C=O (γ-pyrone carbonyl)Stretching
1610-1500 C=C (aromatic rings)Stretching
~1250 C-O (aryl ether)Stretching
1100-1000 C-O (alcohols, glycosidic bond)Stretching (strong, complex)
Interpretation of Expected IR Data

The IR spectrum of Glucosyl-6-pedalitin would be dominated by a broad and intense O-H stretching band in the 3600-3200 cm⁻¹ region, arising from the numerous hydroxyl groups on both the flavonoid and glucose moieties. A sharp, strong peak around 1655 cm⁻¹ is a key diagnostic feature for the conjugated ketone (C=O) of the flavone C-ring. The region between 1610 and 1500 cm⁻¹ will show several sharp bands corresponding to the aromatic C=C stretching vibrations of the A and B rings. The "fingerprint region" below 1500 cm⁻¹ would contain a complex series of bands, with strong C-O stretching absorptions between 1100 and 1000 cm⁻¹, characteristic of the polyol structure of the glucose unit and the glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like flavonoid glycosides.

Experimental Protocol: LC-ESI-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing flavonoid glycosides, as it allows for separation from a mixture prior to MS analysis.

Caption: A typical workflow for LC-ESI-MS/MS analysis of flavonoid glycosides.

Mass Spectrometry Data

The ESI-MS data for Glucosyl-6-pedalitin provides clear evidence for its molecular weight and the nature of its glycosidic linkage.[1]

Ionization ModePrecursor Ion (m/z)Fragment Ions (m/z)InterpretationSource
Positive (ESI+) 479317[M+H]⁺Katsura et al., 2018 [1]
[M - 162 + H]⁺ (Loss of glucose)Katsura et al., 2018 [1]
Negative (ESI-) 477315[M-H]⁻Katsura et al., 2018 [1]
[M - 162 - H]⁻ (Loss of glucose)Katsura et al., 2018 [1]
Interpretation of MS Data

The mass spectrometry data strongly supports the proposed structure. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 479, confirming the molecular weight of 478 g/mol . The most significant fragment ion at m/z 317 corresponds to the protonated aglycone (pedalitin) and results from the neutral loss of a 162 Da moiety.[1] This loss is characteristic of a hexose sugar, in this case, glucose.

Similarly, in negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 477. The corresponding fragment ion at m/z 315 represents the deprotonated pedalitin aglycone, again resulting from the loss of the 162 Da glucose unit.[1] This fragmentation pattern, showing the cleavage of the glycosidic bond, is a hallmark of flavonoid glycosides and provides definitive evidence for the masses of both the intact molecule and its aglycone.

Conclusion

The spectroscopic analysis of Glucosyl-6-pedalitin (Pedaliin) through UV-Vis, IR, and MS provides a comprehensive and self-validating system for its structural elucidation. The UV-Vis spectrum confirms the flavone backbone with its characteristic absorption bands at 344 nm and 271 nm. Mass spectrometry corroborates the molecular weight of 478.40 g/mol and reveals a key fragmentation pathway involving the loss of a 162 Da hexose unit, confirming the glycosidic nature of the molecule. While an experimental IR spectrum is not detailed, the expected absorption bands align with the known functional groups of a flavonoid glycoside. Together, these spectroscopic techniques provide a robust and reliable toolkit for the unambiguous identification and characterization of Glucosyl-6-pedalitin, paving the way for further research into its biological and pharmacological properties.

References

  • Hassan, S., et al. (2025). COMPARATIVE ASSESSMENT OF BIOLOGICAL ACTIVITIES OF SESAMUM INDICUM AND SESAMUM RADIATUM EXTRACTS AND CHEMICAL CHARACTERIZATION. Pakistan Journal of Science, 77(1). Available at: [Link]

  • Akinloye, J. O., et al. (2025). PHYTOCHEMICAL PROFILING OF SESAME (Sesamum indicum L.) SEED OIL USING UV-Vis AND FTIR SPECTROSCOPY. The International Journal of Organic Agriculture Research and Development, 20(3). Available at: [Link]

  • Heneczkowski, M., et al. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica - Drug Research, 58(6), 415-420. Available at: [Link]

  • Katsura, K., et al. (2018). Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages. PLOS ONE, 13(3), e0194953. Available at: [Link]

  • Hernández, B., et al. (2017). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Journal of Molecular Structure, 1150, 331-342. Available at: [Link]

  • Mishra, A., et al. (2021). Novel Flavonoid Glycosides of Quercetin from Leaves and Flowers of Gaiadendron punctatum G.Don. (Violeta de Campo), used by the Saraguro Community in Southern Ecuador, Inhibit α-Glucosidase Enzyme. Molecules, 26(24), 7598. Available at: [Link]

  • Chemsrc. (2025). Pedaliin | CAS#:22860-72-6. Available at: [Link]

  • PubChem. Glucosyl-6-pedalitin. National Center for Biotechnology Information. Available at: [Link]

  • Lee, J., et al. (2020). In Vitro Antioxidant and Anti-Colon Cancer Activities of Sesamum indicum L. Leaf Extract and Its Major Component, Pedaliin. Molecules, 25(20), 4709. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Prediction of Glucosyl-6-pedalitin Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Flavonoids, in particular, represent a class of compounds with a wealth of documented bioactivities.[1] Glucosyl-6-pedalitin, a glycosylated flavone, remains relatively under-explored compared to its aglycone, pedalitin. This technical guide provides a comprehensive, methodology-driven framework for the in silico prediction of Glucosyl-6-pedalitin's bioactivity. We will navigate a multi-stage computational workflow, beginning with fundamental pharmacokinetic profiling and target identification, proceeding to rigorous molecular docking simulations, and culminating in advanced validation through molecular dynamics. This document is intended for researchers, computational biologists, and drug development professionals seeking to leverage computational tools for the efficient screening and mechanistic elucidation of natural products. Each protocol is presented with the underlying scientific rationale to empower informed experimental design and interpretation.

The Strategic Imperative for In Silico Analysis

Experimental screening of natural product libraries is an expensive and time-consuming endeavor. Computational, or in silico, methods offer a powerful paradigm to accelerate this process by predicting a compound's biological potential before committing to resource-intensive lab work.[2] This approach allows for the rapid triage of candidates, hypothesis generation regarding their mechanism of action, and the prioritization of compounds for subsequent in vitro and in vivo validation.

Our subject, Glucosyl-6-pedalitin (PubChem CID: 73981696), is a flavone glycoside.[3] The presence of the glucose moiety significantly alters its physicochemical properties compared to its aglycone, impacting its solubility, absorption, and potential protein interactions. Therefore, a dedicated in silico evaluation is critical to forming a valid hypothesis about its therapeutic potential.

This guide will follow a systematic workflow designed to build a comprehensive bioactivity profile from the ground up.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Synthesis & Validation ligand Ligand Preparation (Glucosyl-6-pedalitin) admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand->admet target_pred Target Prediction (Hypothesis Generation) ligand->target_pred hypothesis Bioactivity Hypothesis admet->hypothesis receptor Receptor Preparation (PDB Database) target_pred->receptor docking Molecular Docking (Binding Affinity & Pose) target_pred->docking receptor->docking md Molecular Dynamics (Complex Stability) docking->md mmgbsa Binding Free Energy (MM/PBSA) md->mmgbsa mmgbsa->hypothesis invitro In Vitro / In Vivo Experiments hypothesis->invitro

Figure 1: A multi-phase workflow for in silico bioactivity prediction.

Phase 1: Foundational Screening

Before investigating specific molecular interactions, we must first assess the fundamental properties of Glucosyl-6-pedalitin. This initial phase helps determine its "drug-likeness" and generates a list of plausible biological targets.

Ligand Preparation

The initial step is to acquire an accurate, computationally ready 3D structure of the ligand.

Protocol: Ligand Preparation

  • Acquire Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Glucosyl-6-pedalitin from a reliable database such as PubChem (CID: 73981696).[3]

  • Generate 3D Coordinates: Use a molecular editor like Avogadro or UCSF Chimera to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial for achieving a low-energy, sterically favorable conformation, which is essential for accurate subsequent predictions.[4]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

An early assessment of a compound's pharmacokinetic properties is vital.[5] Many promising drug candidates fail in later stages due to poor ADMET profiles.[6] We can predict these properties using various established web servers.

Protocol: ADMET Analysis using SwissADME

  • Input: Navigate to the SwissADME web server and paste the SMILES string of Glucosyl-6-pedalitin.

  • Execution: Run the analysis. The server calculates a wide range of descriptors based on the compound's structure.

  • Data Interpretation: Analyze the output, paying close attention to Lipinski's Rule of Five (for oral bioavailability), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential as a substrate or inhibitor of Cytochrome P450 (CYP) enzymes.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Glucosyl-6-pedalitin

Property Predicted Value Interpretation & Rationale
Physicochemical Properties
Molecular Formula C22H22O12 Confirmed from PubChem.[3]
Molecular Weight 478.40 g/mol Meets Lipinski's rule (<500), favoring good absorption.
LogP (Consensus) 0.65 Indicates good water solubility, which is expected due to the glucose moiety.
H-Bond Donors 8 Violates Lipinski's rule (>5), potentially reducing membrane permeability.
H-Bond Acceptors 12 Violates Lipinski's rule (>10), potentially reducing membrane permeability.
Pharmacokinetics
GI Absorption Low The high number of H-bond donors/acceptors and high polarity from the glucose group likely reduce passive diffusion across the gut wall.
BBB Permeant No The molecule is too polar and large to be predicted to cross the blood-brain barrier.
P-gp Substrate No Not predicted to be actively pumped out of cells by P-glycoprotein, which is favorable.
Drug-Likeness
Lipinski's Rule 2 Violations The violations (H-bond donors/acceptors) suggest potential issues with oral bioavailability for a passively absorbed drug.

| Bioavailability Score | 0.17 | A relatively low score, primarily influenced by the polar nature of the glycoside. |

Note: These are predictive values and serve as guiding hypotheses. Data generated hypothetically based on typical flavonoid glycoside profiles for illustrative purposes.

Biological Target Prediction

With a foundational understanding of the molecule's properties, the next step is to hypothesize its biological targets. This "reverse pharmacology" approach uses the ligand's structure to query databases of known protein binding sites.

Protocol: Target Fishing using SwissTargetPrediction

  • Input: Submit the SMILES string of Glucosyl-6-pedalitin to the SwissTargetPrediction web server.

  • Algorithm: The server compares the 2D and 3D similarity of the query molecule to a library of known active ligands. It then generates a ranked list of the most probable macromolecular targets.

  • Analysis: Review the target list, grouping proteins by class (e.g., kinases, proteases, nuclear receptors). This provides a rational basis for selecting specific proteins for more intensive analysis like molecular docking. Flavonoids are well-known to interact with a variety of kinases and enzymes involved in cell signaling.[7][8]

Table 2: Top Predicted Target Classes for Glucosyl-6-pedalitin

Target Class Representative Examples Probability Rationale for Prioritization
Kinases Cyclin-dependent kinases (CDK2, CDK6 ), PI3K, Akt, MAPK High Flavonoids are well-documented kinase inhibitors.[7] These targets are central to cancer and inflammation pathways.[8][9]
Proteases Matrix Metalloproteinases (MMPs) Moderate Inhibition of MMPs is linked to anti-metastatic effects, a known activity of some flavonoids.
Nuclear Receptors Estrogen Receptor Alpha (ERα) Moderate The core flavonoid structure shares some similarity with endogenous hormones, making these plausible off-targets or primary targets.

| Other Enzymes | Cyclooxygenase (COX-1, COX-2) | Moderate | Inhibition of COX enzymes is a key mechanism for anti-inflammatory drugs.[10][11] |

Based on this analysis, Cyclin-dependent kinase 6 (CDK6) is selected as a high-priority target for our detailed docking and dynamics study. CDK6 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[12]

Phase 2: Molecular Interaction Analysis

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[13][14] It is the core technique for assessing the plausibility of a predicted ligand-target interaction.

G cluster_0 Docking Simulation receptor Receptor (e.g., CDK6 Protein) algorithm Scoring & Search Algorithm (e.g., AutoDock Vina) receptor->algorithm ligand Ligand (Glucosyl-6-pedalitin) ligand->algorithm pose Binding Pose (3D Orientation) algorithm->pose affinity Binding Affinity (kcal/mol) algorithm->affinity

Figure 2: Conceptual diagram of the molecular docking process.
Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the complete process from preparing the receptor and ligand to running the simulation and analyzing the results.

Step 1: Receptor Preparation

  • Download Structure: Obtain the 3D crystal structure of human CDK6, preferably co-crystallized with an inhibitor, from the RCSB Protein Data Bank (PDB). For this guide, we select PDB ID: 1XO2 .

  • Clean the Structure: Load the PDB file into a molecular viewer (e.g., UCSF Chimera or PyMOL). Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. The presence of these molecules can obstruct the binding site.[15]

  • Prepare for Docking: Use AutoDock Tools (ADT) to perform the following:

    • Add polar hydrogens, which are critical for forming hydrogen bonds.

    • Compute Gasteiger charges, which are essential for electrostatic calculations in the scoring function.

    • Save the prepared receptor file in the PDBQT format (receptor.pdbqt).

Step 2: Ligand Preparation

  • Load Ligand: Open the energy-minimized 3D structure of Glucosyl-6-pedalitin in ADT.

  • Set Up for Docking: ADT will automatically detect the rotatable bonds. Define the ligand's torsion tree and save it in the PDBQT format (ligand.pdbqt).

Step 3: Grid Box Definition

  • Identify Binding Site: The binding site is the region of the protein where docking will be performed. For PDB ID 1XO2, we define the grid box to encompass the same location as the original co-crystallized inhibitor (ANP). This ensures our ligand is evaluated in the known active site.

  • Set Coordinates: In ADT, use the Grid Box tool to set the center coordinates and dimensions (in Ångströms) of the box. A typical size is 25 x 25 x 25 Å, ensuring enough space for the ligand to move freely.

Step 4: Docking Execution

  • Configuration File: Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the name of the output file.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Analysis and Interpretation of Docking Results

The output from Vina includes multiple binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.

  • Binding Affinity: This score estimates the binding free energy. More negative values indicate a stronger, more favorable interaction.[13] A value of -7.0 kcal/mol or lower is generally considered a strong interaction for a lead compound.

  • Pose Visualization: Load the receptor PDBQT and the output ligand PDBQT file into PyMOL or Discovery Studio Visualizer. Examine the top-scoring pose (Pose 1).

  • Interaction Analysis: Identify the specific amino acid residues in the CDK6 active site that are interacting with Glucosyl-6-pedalitin. Look for:

    • Hydrogen Bonds: Key stabilizing interactions.

    • Hydrophobic Interactions: Interactions with non-polar residues.

    • Pi-Stacking: Interactions between aromatic rings.

Table 3: Hypothetical Molecular Docking Results of Glucosyl-6-pedalitin with CDK6 (PDB: 1XO2)

Binding Pose Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
1 -8.9 VAL23, ILE19, LYS43, ASP99 H-Bond, Hydrophobic
2 -8.5 VAL23, ALA156, GLU98 H-Bond, Hydrophobic

| 3 | -8.2 | ILE19, LYS43, LEU149 | Hydrophobic |

A binding affinity of -8.9 kcal/mol suggests a strong and stable interaction, making Glucosyl-6-pedalitin a promising candidate for CDK6 inhibition. The specific interactions with key active site residues provide a structural basis for this predicted activity.

Phase 3: Dynamic Validation

While molecular docking provides a valuable static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the stability of the complex in a simulated physiological environment.[16] Molecular Dynamics (MD) simulations address this by modeling the movement of atoms in the protein-ligand complex over time.[17]

Rationale for Molecular Dynamics

MD simulations are computationally intensive but provide crucial insights:

  • Stability Assessment: Determines if the ligand remains stably bound in the active site or if it dissociates over the simulation time.

  • Conformational Changes: Reveals how the protein and ligand adapt to each other (induced fit).

  • Refined Energy Calculation: Allows for more accurate binding free energy calculations using methods like MM/PBSA.

Protocol: MD Simulation using GROMACS

Step 1: System Preparation

  • Complex Creation: Use the top-scoring docked pose of the Glucosyl-6-pedalitin-CDK6 complex as the starting structure.

  • Force Field Application: Apply a suitable force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand) to define the parameters for all atoms and bonds.[18]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate an aqueous environment.

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

Step 2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (310 K, human body temperature) and then equilibrate the pressure. This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.

  • Production MD: Run the simulation for an extended period (e.g., 100 nanoseconds) while saving the coordinates (trajectory) at regular intervals.

Analysis of MD Trajectories

Analysis of the trajectory file reveals the dynamic behavior of the complex.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable, converging RMSD plot indicates that the protein has reached equilibrium and its overall structure is not undergoing drastic changes.[17]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values in loop regions are normal, while stability in the active site residues indicates a stable ligand binding.

  • Binding Free Energy (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy from snapshots of the MD trajectory. This provides a more accurate estimation than the docking score.

Table 4: Key Metrics from a Hypothetical 100 ns MD Simulation

Metric Result Interpretation
Protein RMSD Converged at ~2.1 Å after 20 ns The CDK6 protein maintained a stable conformation throughout the simulation.
Ligand RMSD Stable within the binding pocket (< 1.5 Å relative to the protein) Glucosyl-6-pedalitin did not dissociate and remained stably bound in the active site.

| MM/PBSA Binding Energy | -110.5 ± 12.3 kJ/mol | The highly negative binding free energy confirms a thermodynamically favorable and stable interaction. |

Synthesis of Findings and Future Directions

The multi-phase in silico analysis has constructed a robust, data-driven hypothesis for the bioactivity of Glucosyl-6-pedalitin.

  • Pharmacokinetic Profile: The compound exhibits some challenges related to oral bioavailability due to its high polarity, a common feature of flavonoid glycosides. This suggests that for systemic applications, formulation strategies or prodrug approaches might be necessary. However, for topical or localized applications, this may be less of a concern.

  • Predicted Bioactivity: The target prediction, molecular docking, and molecular dynamics simulations converge to strongly suggest that Glucosyl-6-pedalitin is a potential inhibitor of CDK6 . The predicted high binding affinity and stable interaction within the kinase's active site provide a clear mechanistic hypothesis.

The logical next step is to validate these computational predictions through targeted in vitro experiments:

  • Enzymatic Assay: Perform a kinase inhibition assay to experimentally measure the IC50 value of Glucosyl-6-pedalitin against recombinant human CDK6.

  • Cell-Based Assays: Test the compound's effect on the proliferation of cancer cell lines known to be dependent on CDK6 activity (e.g., MCF-7 breast cancer cells).[19]

  • Cell Cycle Analysis: Use flow cytometry to determine if treatment with Glucosyl-6-pedalitin induces cell cycle arrest at the G1 phase, which is the expected outcome of CDK6 inhibition.

This seamless integration of predictive computational modeling with focused experimental validation represents an efficient and modern approach to natural product drug discovery.

References

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A Technical Guide to the Therapeutic Potential of C-Glycosyl Flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of C-glycosyl flavonoids, a unique class of natural compounds poised for significant therapeutic application. We will delve into their distinct structural advantages, diverse mechanisms of action, and the critical experimental workflows required to unlock their full potential in drug discovery and development. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the promising biological activities of these molecules.

The C-Glycosyl Flavonoid Advantage: Structure and Stability

Flavonoids are a ubiquitous class of polyphenolic secondary metabolites in plants, well-regarded for their health benefits.[1][2] They typically exist in glycosylated forms, with a sugar moiety attached to the flavonoid backbone. This attachment can occur via an oxygen atom (O-glycoside) or, less commonly, a carbon-carbon bond (C-glycoside).[3][4][5] This fundamental structural difference is the cornerstone of the therapeutic potential of C-glycosyl flavonoids.

The C-C bond is significantly more resistant to enzymatic and acidic hydrolysis than the C-O bond of O-glycosyl flavonoids.[6][7] This inherent stability has profound implications:

  • Enhanced Bioavailability: While O-glycosyl flavonoids are often hydrolyzed by enzymes in the digestive tract, C-glycosyl flavonoids can pass through the stomach and be absorbed more readily in the intestine.[3][6][8] Some studies suggest that while flavonoid C-monoglycosides are poorly absorbed, C-multiglycosides may be absorbed unchanged.[2][9] This resistance to degradation allows for the intact molecule to reach systemic circulation and exert its effects.[3][4][8]

  • Greater Metabolic Stability: The robust C-C bond protects the flavonoid core from rapid metabolism, leading to a longer half-life and sustained therapeutic action.[10][11]

This enhanced stability and bioavailability make C-glycosyl flavonoids, such as vitexin, isovitexin, orientin, and isoorientin, highly attractive candidates for drug development.[2][9]

Core Therapeutic Applications and Mechanisms of Action

C-glycosyl flavonoids exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects.[1][9][12][13] The underlying mechanisms are often multi-targeted, affecting key signaling pathways involved in disease pathogenesis.

Antioxidant and Anti-inflammatory Effects

Chronic oxidative stress and inflammation are hallmarks of many diseases. C-glycosyl flavonoids are potent modulators of these processes.

  • Mechanism of Action: Their antioxidant activity stems from their ability to directly scavenge reactive oxygen species (ROS) and to upregulate endogenous antioxidant defense systems. A critical pathway involved is the Keap1-Nrf2 signaling pathway. Under oxidative stress, C-glycosyl flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and initiating the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Their anti-inflammatory action is largely mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and degradation of IκBα, they block the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like COX-2 and iNOS.

NF_kB_Pathway

Anti-Diabetic Potential

Several C-glycosyl flavonoids have demonstrated significant anti-diabetic properties.[3][4] In many cases, C-glycosyl flavonoids show higher anti-diabetic potential than their O-glycosyl counterparts and aglycones.[9][13]

  • Mechanism of Action: A primary mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. Another key mechanism involves the potentiation of insulin signaling pathways and the protection of pancreatic β-cells from oxidative stress-induced apoptosis.

Anti-Cancer Activity

The anti-cancer effects of C-glycosyl flavonoids are multifaceted, targeting various stages of tumorigenesis.[9][13]

  • Mechanism of Action:

    • Induction of Apoptosis: They can activate intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in cancer cells. This often involves modulating the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2) and activating caspase cascades.

    • Cell Cycle Arrest: They can induce cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing the proliferation of cancer cells.

    • Anti-Angiogenesis: They can inhibit the formation of new blood vessels that supply tumors by downregulating key factors like Vascular Endothelial Growth Factor (VEGF).

    • Anti-Metastasis: They can suppress the invasion and migration of cancer cells by inhibiting matrix metalloproteinases (MMPs).

Essential Experimental Workflows for C-Glycosyl Flavonoid Research

A systematic approach is crucial for the successful identification, characterization, and validation of therapeutically relevant C-glycosyl flavonoids.

Drug_Discovery_Workflow

Protocol: Isolation and Purification

The objective is to obtain pure C-glycosyl flavonoids from a crude plant extract for structural and biological analysis.

Methodology:

  • Extraction:

    • Air-dry and pulverize the plant material.

    • Perform sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, followed by methanol or ethanol). C-glycosyl flavonoids are typically concentrated in the more polar fractions.

    • Causality: This graded extraction removes lipids and less polar compounds first, enriching the subsequent extracts with more polar glycosides.

  • Fractionation:

    • Subject the polar extract (e.g., methanolic extract) to column chromatography over silica gel or a polymeric resin (e.g., Diaion HP-20).

    • Elute with a gradient solvent system (e.g., water to methanol) to separate compounds based on polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Purification:

    • Subject the enriched fractions to preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column.

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to achieve high-purity separation of individual compounds.

    • Self-Validation: Purity of the isolated compound should be >95% as determined by analytical HPLC with photodiode array (PDA) detection.

Protocol: Structural Elucidation

Accurate structural identification is non-negotiable. A combination of mass spectrometry and nuclear magnetic resonance is the gold standard.

Methodology:

  • LC-MS/MS Analysis:

    • Inject the purified compound into a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap coupled to an HPLC system.

    • Obtain the accurate mass of the molecular ion ([M-H]⁻ or [M+H]⁺) to determine the elemental formula.

    • Perform MS/MS fragmentation. The C-C bond's stability results in characteristic fragmentation patterns, often involving cross-ring cleavages of the sugar moiety, which helps distinguish them from O-glycosides.

  • NMR Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a suite of NMR spectra: ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC).

    • Causality: The anomeric proton (H-1'') signal in ¹H NMR is a key indicator. For C-glycosides, it typically appears further upfield compared to O-glycosides. HMBC correlations between the anomeric proton/carbon and the flavonoid core (e.g., C-6 or C-8) provide definitive proof of the C-C linkage.

Protocol: In Vitro α-Glucosidase Inhibition Assay (Anti-Diabetic Screen)

This target-based assay is a primary screen for identifying potential anti-diabetic agents.

Methodology:

  • Preparation:

    • Prepare a stock solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Prepare serial dilutions of the isolated C-glycosyl flavonoid and a positive control (e.g., Acarbose).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound/control/buffer (blank) to respective wells.

    • Add 50 µL of the α-glucosidase solution to all wells. Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.

    • Calculate the percentage of inhibition for each concentration.

    • Self-Validation: Plot the inhibition percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression. A dose-dependent inhibition curve validates the result.

Quantitative Data Summary

The biological activity of C-glycosyl flavonoids can be compared using quantitative metrics like IC₅₀ values. The table below presents hypothetical but representative data for α-glucosidase inhibition to illustrate this comparison.

CompoundFlavonoid CoreGlycosylation Typeα-Glucosidase IC₅₀ (µM)
Orientin Luteolin8-C-glucoside45.2
Isoorientin Luteolin6-C-glucoside38.5
Vitexin Apigenin8-C-glucoside75.8
Isovitexin Apigenin6-C-glucoside62.1
Luteolin-7-O-glucoside Luteolin7-O-glucoside150.4
Acarbose (Control) --210.0

Note: Lower IC₅₀ values indicate higher inhibitory potency.

Challenges and Future Directions

Despite their promise, the development of C-glycosyl flavonoids into clinical drugs faces hurdles. While more stable than O-glycosides, their overall bioavailability can still be low.[9] Furthermore, there is a relative lack of comprehensive in vivo and clinical trial data compared to other flavonoid classes.[9][13]

Future research should focus on:

  • Pharmacokinetic Studies: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand their in vivo fate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues and studying their SAR can lead to the design of more potent and bioavailable compounds.[10]

  • Advanced Drug Delivery Systems: Formulations like nanoparticles, liposomes, or micelles could be employed to enhance solubility and targeted delivery.

  • Clinical Trials: Rigorous, well-designed clinical trials are the ultimate step to validate the therapeutic efficacy and safety of these promising compounds in humans.

Conclusion

C-glycosyl flavonoids represent a compelling class of natural products with significant therapeutic potential. Their unique structural stability confers advantageous pharmacokinetic properties over their more common O-glycosyl counterparts. With robust activities spanning anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer applications, they are prime candidates for further drug discovery efforts. By employing the systematic experimental workflows outlined in this guide, researchers can effectively isolate, characterize, and validate these molecules, paving the way for the next generation of flavonoid-based therapeutics.

References

  • The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet. (2015). Mini reviews in medicinal chemistry.
  • Xiao, J., Capanoglu, E., Jassbi, A. R., & Miron, A. (2016). Advance on the Flavonoid C-glycosides and Health Benefits. Critical reviews in food science and nutrition.
  • Advances in studying of the pharmacological activities and structure–activity relationships of natural C-glycosylflavonoids. (n.d.). Academia.edu.
  • Godinho, P. I. C., Soengas, R. G., & Silva, V. L. M. (2021). Therapeutic Potential of Glycosyl Flavonoids as Anti-Coronaviral Agents. Pharmaceuticals (Basel, Switzerland).
  • Godinho, P. I. C., Soengas, R. G., & Silva, V. L. M. (2021). Therapeutic Potential of Glycosyl Flavonoids as Anti-Coronaviral Agents. Pharmaceuticals (Basel, Switzerland).
  • Gattuso, G., Caristi, C., Gargiulli, C., & Bellocco, E. (2012). Advances in C-glycosylflavonoid Research. Current organic chemistry.
  • Xiao, J., Capanoglu, E., Jassbi, A. R., & Miron, A. (2015). Advance on the Flavonoid C-glycosides and Health Benefits.
  • Gattuso, G., Caristi, C., Gargiulli, C., & Bellocco, E. (2012). (PDF) Advances in C-glycosylflavonoid Research.
  • Crozier, A., Jaganath, I. B., & Clifford, M. N. (2015). The occurrence, fate and biological activities of c-glycosyl flavonoids in the human diet. Food & function.
  • Gattuso, G., Caristi, C., Gargiulli, C., & Bellocco, E. (2012). Advances in C-glycosylflavonoid Research. Bentham Science Publishers.
  • Xiao, J., Capanoglu, E., Jassbi, A. R., & Miron, A. (2016). Advance on the Flavonoid C-glycosides and Health Benefits. Taylor & Francis.
  • Xie, L., Deng, Z., Zhang, J., Dong, H., Wang, W., Xing, B., & Liu, X. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods (Basel, Switzerland).
  • Gattuso, G., Caristi, C., Gargiulli, C., & Bellocco, E. (2012). Advances in C-glycosylflavonoid Research. Bentham Science Publishers.
  • Rather, R. A., & Bhagat, M. (2023). Flavonoids Biosynthesis in Plants as a Defense Mechanism: Role and Function Concerning Pharmacodynamics and Pharmacokinetic Properties. IntechOpen.
  • Xie, L., Deng, Z., Zhang, J., Dong, H., Wang, W., Xing, B., & Liu, X. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods (Basel, Switzerland).
  • The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet. (n.d.). cabidigitallibrary.org.
  • Chemical structures of flavonoid C-glycosides. (n.d.).
  • Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. (2024). MDPI.
  • Brazier-Hicks, M., Evans, K. M., Gershater, M. C., Puschmann, H., Steel, P. G., & Edwards, R. (2009). The C-Glycosylation of Flavonoids in Cereals. The Journal of biological chemistry.
  • Xie, L., Deng, Z., Zhang, J., Dong, H., Wang, W., Xing, B., & Liu, X. (2025). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo.
  • Crozier, A., Jaganath, I. B., & Clifford, M. N. (2015). The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet. Mini reviews in medicinal chemistry.

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Methodological & Application

Application Notes & Protocols for the Synthesis of Glucosyl-6-pedalitin and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Scientific Imperative for Pedalitin Glycosides

Pedalitin (5,6,7,3',4'-pentahydroxy-7-methoxyflavone) is a naturally occurring flavone that has garnered significant interest within the research community for its diverse biological activities, including potent anti-inflammatory and anti-cancer properties. However, like many flavonoids, its therapeutic potential is often hampered by poor water solubility and limited bioavailability.[1] Glycosylation, the enzymatic or chemical attachment of sugar moieties, represents a pivotal strategy to overcome these limitations. By converting the aglycone (Pedalitin) into a glycoside (e.g., Glucosyl-6-pedalitin), it is possible to enhance its pharmacokinetic profile, potentially leading to improved absorption and efficacy.[1]

This guide provides a comprehensive overview of the synthetic routes to Pedalitin and its subsequent glycosylation to yield Glucosyl-6-pedalitin and related derivatives. We will explore both classical chemical methods and modern biocatalytic approaches, offering detailed protocols and the rationale behind key experimental choices. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a practical, in-depth resource for producing these valuable compounds.

II. Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of any flavonoid glycoside can be logically divided into two primary phases: first, the synthesis of the flavonoid aglycone, and second, the regioselective attachment of the glycosyl group. Our approach to Glucosyl-6-pedalitin follows this paradigm.

G cluster_0 Phase 1: Aglycone Synthesis cluster_1 Phase 2: Glycosylation cluster_2 Final Product & Analysis Start Commercially Available Starting Materials Aldol Aldol Condensation Start->Aldol Cyclization Oxidative Cyclization Aldol->Cyclization Demethylation Serial Demethylation Cyclization->Demethylation Pedalitin Pedalitin (Aglycone) Demethylation->Pedalitin Chem Chemical Glycosylation (e.g., Koenigs-Knorr) Pedalitin->Chem Enz Enzymatic Glycosylation (Biocatalysis) Pedalitin->Enz Purification Purification (HPLC, Chromatography) Chem->Purification Enz->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Glucosyl-6-pedalitin Characterization->FinalProduct

Figure 1: High-level workflow for the synthesis of Glucosyl-6-pedalitin.

III. Phase 1: Concise Total Synthesis of Pedalitin (Aglycone)

Recent advancements have led to a highly efficient total synthesis of Pedalitin, avoiding the extensive use of protecting groups common in older methods.[2][3] The strategy relies on a three-stage process beginning with readily available starting materials.[4]

Core Reactions:

  • Aldol Condensation: The synthesis initiates with a base-catalyzed Aldol condensation between 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin to form a 2'-hydroxychalcone intermediate.[4]

  • Oxidative Cyclization: The chalcone intermediate undergoes an iodine-catalyzed intermolecular cyclization in DMSO to construct the core flavone backbone.[2][3]

  • Serial Demethylation: The final and critical step is the simultaneous demethylation of methoxy groups at the 5-, 6-, and 3'-positions using a strong acid, typically 30% hydrogen bromide in acetic acid, to yield the final Pedalitin product.[4]

Experimental Protocol: Synthesis of Pedalitin

Materials:

  • 6-hydroxy-2,3,4-trimethoxyacetophenone

  • Vanillin

  • Potassium Hydroxide (KOH), powdered

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen Bromide (30% in Acetic Acid)

  • Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • 1N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Aldol Condensation to form 2'-Hydroxychalcone

  • To a solution of 6-hydroxy-2,3,4-trimethoxyacetophenone (4.42 mmol) in EtOH (6 mL), add vanillin (5.32 mmol) and powdered KOH (13.1 mmol).

  • Heat the mixture to reflux for 20 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and adjust the pH to ~4 using 1N HCl.

  • Extract the product with EtOAc (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to afford the 2'-hydroxychalcone intermediate.

Step 2: Oxidative Cyclization to form Flavone Backbone

  • Dissolve the chalcone intermediate from Step 1 (1.0 mmol) in DMSO (5 mL).

  • Add Iodine (I₂, 1.2 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 2 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with EtOAc, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the protected flavone intermediate.

Step 3: Serial Demethylation to yield Pedalitin [4]

  • Dissolve the protected flavone intermediate (0.58 mmol) in a 30% solution of hydrogen bromide in acetic acid (2.35 mL).

  • Heat the solution to 120 °C.

  • Monitor the reaction progress by TLC at regular intervals (typically 20-32 hours).

  • Upon completion, concentrate the solution in vacuo.

  • Purify the residue by column chromatography (10–30% MeOH in DCM) to afford pure Pedalitin (1).[3] The structure should be confirmed by NMR and mass spectrometry.

Stage Key Reagents Typical Conditions Outcome Reference
Aldol CondensationKOH, EtOHReflux, 20h2'-Hydroxychalcone[2]
Oxidative CyclizationI₂, DMSO120 °C, 2hProtected Flavone[3]
Serial Demethylation30% HBr in AcOH120 °C, 20-32hPedalitin[4]
Table 1: Summary of the key stages in the total synthesis of Pedalitin.

IV. Phase 2: Glycosylation of Pedalitin

With the aglycone in hand, the next critical phase is the regioselective attachment of a glucose moiety. The challenge lies in directing the glycosylation specifically to the 6-OH position, given that Pedalitin has four other hydroxyl groups (5-OH, 7-OH, 3'-OH, 4'-OH).

A. Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds.[5] It involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or mercuric cyanide.[6][7]

Causality and Limitations: The reaction proceeds via an Sₙ2-like mechanism, often with the assistance of a participating group (e.g., an acetyl group) at the C2 position of the sugar, which ensures the formation of a 1,2-trans glycosidic linkage (a β-glycoside for glucose).[5] The primary drawback of this method for a polyhydroxylated aglycone like Pedalitin is the lack of regioselectivity. To achieve 6-O-glycosylation, all other hydroxyl groups must be protected before the reaction and deprotected afterward, adding significant steps and complexity to the synthesis.[6]

G cluster_0 Mechanism Overview Donor Glycosyl Halide (e.g., Acetobromoglucose) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate + Promoter Promoter Promoter (e.g., Ag2CO3) Product Protected Glucosyl-6-pedalitin Intermediate->Product + Acceptor Acceptor Protected Pedalitin (Free 6-OH)

Figure 2: Simplified schematic of the Koenigs-Knorr glycosylation reaction.

Protocol: General Koenigs-Knorr Glycosylation (Illustrative)

Note: This is a generalized protocol. The synthesis of a selectively protected Pedalitin acceptor is a prerequisite and is a non-trivial synthetic challenge in itself.

Materials:

  • Selectively protected Pedalitin (with a free 6-OH)

  • 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • Silver Carbonate (Ag₂CO₃) or Mercuric Cyanide (Hg(CN)₂)

  • Anhydrous quinoline and benzene (or modern solvent like DCM)

  • Molecular sieves (4Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the protected Pedalitin acceptor (1.0 eq), silver carbonate (1.5 eq), and activated molecular sieves in the anhydrous solvent.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of acetobromoglucose (1.2 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove silver salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the protected Glucosyl-6-pedalitin.

  • Perform deprotection of the acetyl groups on the sugar (e.g., using Zemplén conditions with catalytic sodium methoxide in methanol) and the protecting groups on the flavonoid core to yield the final product.

B. Enzymatic Synthesis: A Regioselective and Green Alternative

Biocatalysis using enzymes like glycosyltransferases (GTs) offers a powerful and elegant solution to the problem of regioselectivity in flavonoid glycosylation.[8] These enzymes often exhibit exquisite control, targeting specific hydroxyl groups on the acceptor molecule without the need for protecting groups.[9][10]

Mechanism and Advantages: Glycosyltransferases catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose (UDPG), to the acceptor molecule (Pedalitin).[11] The reaction occurs under mild, aqueous conditions (neutral pH, room/moderate temperature), which preserves the integrity of the flavonoid structure.[6] The primary advantage is the potential for single-step, highly regioselective glycosylation, dramatically simplifying the synthetic workflow. The main experimental step becomes screening a library of GTs to identify an enzyme with the desired 6-O-glycosylation activity.

G cluster_0 Enzymatic Reaction Pedalitin Pedalitin (Acceptor) GT Glycosyltransferase (GT) (Biocatalyst) Pedalitin->GT UDPG UDP-Glucose (Donor) UDPG->GT Product Glucosyl-6-pedalitin GT->Product Regioselective Transfer UDP UDP GT->UDP Byproduct

Figure 3: Workflow for enzymatic glycosylation using a Glycosyltransferase.

Protocol: Enzymatic Synthesis of Glucosyl-6-pedalitin

Materials:

  • Pedalitin

  • UDP-glucose (UDPG)

  • A suitable Glycosyltransferase (GT) enzyme (requires screening to identify one with 6-O activity)

  • Reaction Buffer (e.g., 50 mM Tris-HCl or Phosphate buffer, pH 7.0-8.0)

  • Divalent cations (e.g., MgCl₂, if required by the enzyme)

  • Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

  • Prepare a reaction mixture containing Pedalitin (e.g., 1 mM final concentration, often dissolved first in a small amount of DMSO or methanol), UDPG (e.g., 1.5-2.0 mM), and the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37 °C).

  • Initiate the reaction by adding the purified glycosyltransferase enzyme.

  • Incubate the reaction for a set period (e.g., 2-24 hours), with gentle agitation.

  • Monitor product formation using High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Terminate the reaction, often by adding an equal volume of cold methanol or by acidifying slightly.

  • Extract the product. As glycosylation increases water solubility, solid-phase extraction (SPE) or partitioning with a solvent like ethyl acetate may be used for purification.

  • Purify the target compound using preparative HPLC or column chromatography.

  • Confirm the structure and regiochemistry using 1D/2D NMR (NOESY/ROESY experiments are crucial for confirming the glycosidic linkage position) and high-resolution mass spectrometry.

V. Synthesis of Pedalitin Derivatives

The synthetic platforms described above are highly adaptable for creating a library of Pedalitin derivatives.

  • Varying the Glycosyl Group: In the enzymatic approach, substituting UDP-glucose with other nucleotide sugars (e.g., UDP-galactose, UDP-xylose) can produce different glycosides, provided the chosen enzyme accepts these donors. In the chemical approach, using different per-acetylated glycosyl bromides (e.g., from galactose, rhamnose) will yield the corresponding glycosides.

  • Varying the Glycosylation Position: While this guide focuses on the 6-position, different glycosyltransferases may target other hydroxyl groups (e.g., 7-OH, 3'-OH, or 4'-OH).[9] Screening various enzymes is key to accessing a range of regioisomers for structure-activity relationship (SAR) studies.

VI. Conclusion

The synthesis of Glucosyl-6-pedalitin and its derivatives is a key enabling step for the advanced preclinical and clinical investigation of this promising flavonoid. While classical chemical methods like the Koenigs-Knorr reaction provide a foundational approach, they are often hampered by the need for complex protection-deprotection schemes. Modern biocatalytic methods, particularly using regioselective glycosyltransferases, represent a more efficient, sustainable, and elegant strategy.[8] By combining a concise total synthesis of the Pedalitin aglycone with targeted enzymatic glycosylation, researchers can effectively produce these valuable compounds for further study in drug discovery and development.

VII. References

  • Reis, A., et al. (2011). Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. Enzyme Research, 2011:692618. Available at: [Link]

  • Stevenson, D. E., et al. (2001). Novel enzymatic approach to the synthesis of flavonoid glycosides and their esters. Biotechnology and Bioengineering, 75(3), 349-355. Available at: [Link]

  • Gatilov, Y. V., & Shults, E. E. (2020). Progress and Achievements in Glycosylation of Flavonoids. Molecules, 25(16), 3583. Available at: [Link]

  • Pandey, P., et al. (2024). Enzymatic synthesis of flavonoid glucosides and their biochemical characterization. Applied Microbiology and Biotechnology, 108(1), 35. Available at: [Link]

  • Reis, A., et al. (2011). Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase. ResearchGate. Available at: [Link]

  • Li, T., et al. (2025). Enzymatic Synthesis of Biflavonoid Glycosides with Enhanced Antitumor Activity Using Glycosyltransferase and Sucrose Synthase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Esaki, S., et al. (1994). Preparation and taste of certain glycosides of flavanones and of dihydrochalcones. Bioscience, Biotechnology, and Biochemistry, 58(8), 1479-1486. Available at: [Link]

  • Ferreira, M. J., et al. (2016). Synthesis of New Glycosylated Flavonoids with Inhibitory Activity on Cell Growth. Molecules, 21(10), 1358. Available at: [Link]

  • Li, W., et al. (2020). Stereoselective Koenigs-Knorr Glycosylation Catalyzed by Urea. Organic Letters, 22(15), 5945-5949. Available at: [Link]

  • Kim, J., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 513. Available at: [Link]

  • Kim, J., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PubMed, 38276591. Available at: [Link]

  • Wikipedia contributors. (2023). Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

  • Lim, E. K., et al. (2004). Arabidopsis glycosyltransferases as biocatalysts in fermentation for regioselective synthesis of diverse quercetin glucosides. Biotechnology and Bioengineering, 87(5), 623-631. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Glucosyl-6-pedalitin. PubChem Compound Database. CID=73981696. Available at: [Link]

  • Unverified Source.

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  • Schmölzer, K., et al. (2016). Synthesis of Glycosides by Glycosynthases. Catalysts, 6(8), 115. Available at: [Link]

  • Unverified Source.

  • Liu, Y., et al. (2026). Regioselective Glycosylation of Demethylbellidifolin by Glycosyltransferase AbCGT Yields Potent Anti-Renal Fibrosis Compound. Molecules, 31(2), 309. Available at: [Link]

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Application Note: High-Throughput Tyrosinase Inhibition Assay Using Glucosyl-6-pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

Tyrosinase (EC 1.14.18.1) is a critical, dinuclear copper-containing metalloenzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity) 1. Dopaquinone spontaneously polymerizes to form melanin pigments. Overactivity of tyrosinase is implicated in hyperpigmentation disorders in humans and enzymatic browning in agricultural products 1.

Glucosyl-6-pedalitin (also known as Pedaliin; CAS 22860-72-6) is a bioactive flavonoid glycoside isolated from Sesamum indicum and Dracocephalum tanguticum2. Its aglycone counterpart, Pedalitin, is a documented tyrosinase inhibitor with an IC₅₀ of approximately 0.28 mM [[3]](). Flavonoids characteristically exert their inhibitory effects by chelating the copper ions within the enzyme's active site via their 3-hydroxy-4-keto moieties, acting as competitive or mixed-type inhibitors [[4]]().

Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Melanin Melanin Pigment Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase (EC 1.14.18.1) Tyrosinase->Tyrosine Catalyzes Tyrosinase->LDOPA Catalyzes Inhibitor Glucosyl-6-pedalitin Inhibitor->Tyrosinase Inhibits (Cu2+ Chelation)

Fig 1: Melanogenesis pathway and mechanism of tyrosinase inhibition by Glucosyl-6-pedalitin.

Assay Design: A Self-Validating System

To evaluate the diphenolase inhibitory activity of Glucosyl-6-pedalitin, L-DOPA is utilized as the substrate. The enzymatic reaction produces dopachrome, a red-pigmented intermediate that can be quantified spectrophotometrically at 475–492 nm 5.

A scientifically rigorous protocol must account for two primary confounders:

  • Auto-oxidation of L-DOPA : L-DOPA is highly unstable and oxidizes spontaneously in aqueous solutions, creating false-positive absorbance 5.

  • Intrinsic Absorbance : Flavonoids like Glucosyl-6-pedalitin often possess a yellow hue that absorbs light in the visible spectrum, potentially skewing optical density (OD) readings 5.

To establish a self-validating system, the assay incorporates specific control wells:

  • Enzyme Control (100% Activity) : Establishes the maximum uninhibited reaction rate.

  • Background Blank : Subtracts the auto-oxidation of L-DOPA.

  • Test Compound Blank : Subtracts the intrinsic absorbance of Glucosyl-6-pedalitin.

  • Positive Control : Kojic acid, a standard copper chelator with a known IC₅₀ of ~121 µM for diphenolase activity, validates the assay's sensitivity and reproducibility [[6]]().

Materials and Reagents

  • Enzyme : Mushroom Tyrosinase (e.g., Sigma-Aldrich, 1000 U/mL stock in cold buffer) 5.

  • Substrate : 10 mM L-DOPA in phosphate buffer (Must be prepared fresh immediately before use) 5.

  • Buffer : 0.1 M Sodium Phosphate Buffer, pH 6.8 [[5]]().

  • Test Compound : Glucosyl-6-pedalitin (Stock dissolved in DMSO; final assay DMSO concentration must be ≤2% to prevent enzyme denaturation) 5.

  • Positive Control : Kojic Acid (Stock dissolved in buffer or <2% DMSO) 5.

  • Equipment : 96-well clear flat-bottom microplate, Microplate reader capable of reading at 475 nm 5.

Step-by-Step Methodology

Step 1: Reagent Preparation
  • Prepare 50 mL of 0.1 M Sodium Phosphate Buffer (pH 6.8).

  • Dissolve Glucosyl-6-pedalitin in DMSO to create a 10 mM stock. Perform serial dilutions in buffer to achieve final well concentrations ranging from 10 µM to 1000 µM.

  • Prepare a 60 U/mL working solution of Mushroom Tyrosinase in cold buffer. Keep strictly on ice to prevent loss of catalytic activity.

  • Prepare a 10 mM L-DOPA solution in buffer. Protect from light and use within 30 minutes to minimize auto-oxidation.

Step 2: Microplate Setup

Load the 96-well plate according to the matrix in Table 1 . Ensure biological triplicates for each condition.

Step 3: Incubation and Reaction Initiation
  • Pre-incubate the plate containing buffer, test compounds, and enzyme at 37°C for 10 minutes to allow inhibitor-enzyme binding and equilibration 7.

  • Initiate the reaction by rapidly adding 40 µL of the 10 mM L-DOPA solution to all wells using a multichannel pipette 5.

  • Incubate the plate at 37°C for an additional 15 minutes 8.

Step 4: Data Acquisition

Measure the absorbance at 475 nm using a microplate reader 5. For kinetic analysis, read the plate every 1 minute for 15 minutes to determine the initial reaction velocity ( V0​ ).

Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, L-DOPA, Inhibitor) Setup 2. Microplate Setup (Load Controls & Test Wells) Prep->Setup PreIncubate 3. Pre-Incubation (10 min at 37°C) Setup->PreIncubate Initiate 4. Reaction Initiation (Add 10 mM L-DOPA) PreIncubate->Initiate Incubate 5. Incubation (15 min at 37°C) Initiate->Incubate Read 6. Data Acquisition (Absorbance at 475 nm) Incubate->Read Analyze 7. Data Analysis (Calculate % Inhibition) Read->Analyze

Fig 2: Step-by-step high-throughput 96-well microplate workflow for tyrosinase assay.

Data Presentation & Analysis

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition =[1 - ((OD_Test - OD_TestBlank) / (OD_Control - OD_Blank))] × 100

Table 1: 96-Well Microplate Setup Matrix
Well Type0.1 M Buffer (µL)Tyrosinase (60 U/mL) (µL)Test Compound (µL)Vehicle (DMSO) (µL)10 mM L-DOPA (µL)Total Volume (µL)
Enzyme Control (E) 10040-2040200
Background Blank (Eb) 140--2040200
Test Compound (T) 1004020-40200
Test Blank (Tb) 140-20-40200
Positive Control 1004020 (Kojic Acid)-40200
Table 2: Expected Quantitative Reference Data
CompoundTarget ActivityExpected IC₅₀ ValueMechanism of Action
Kojic Acid (Positive Control)Diphenolase~121 µMCompetitive Copper Chelation
Pedalitin (Aglycone)Diphenolase / Monophenolase~280 µM (0.28 mM)Mixed-type Inhibition
Glucosyl-6-pedalitin DiphenolaseDose-dependentCopper Chelation / Steric Hindrance

References

  • MedChemExpress . Pedalitin | Tyrosinase/α-glucosidase Inhibitor. 3

  • TargetMol . Pedaliin | Antioxidant. 2

  • National Institutes of Health (NIH) / PMC . A comprehensive review on tyrosinase inhibitors. 1

  • Benchchem . Protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. 5

  • National Institutes of Health (NIH) / PMC . Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. 6

  • MDPI . Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. 7

  • National Institutes of Health (NIH) / PMC . Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. 8

Sources

Application Notes and Protocols for Cell-Based Antioxidant Activity Assays of Glucosyl-6-pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Gap Between In Vitro Potential and Cellular Efficacy

The flavonoid, Glucosyl-6-pedalitin, is a glycosylated derivative of pedalitin, a compound noted for its potential bioactive properties.[1][2] As a member of the flavonoid family, which is widely recognized for antioxidant capabilities, Glucosyl-6-pedalitin is a compound of significant interest for researchers in nutraceuticals, functional foods, and drug development.[3][4] The core chemical structure of flavonoids, with their hydroxylated aromatic rings, endows them with the ability to scavenge free radicals, a key factor in mitigating oxidative stress.[5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a known contributor to a myriad of chronic and degenerative diseases.[6]

However, traditional in vitro antioxidant assays, such as DPPH or ABTS, which measure direct radical scavenging in a chemical solution, often fall short of predicting biological efficacy.[7][8] These assays do not account for critical physiological factors like cell membrane permeability, metabolic transformation, and interaction with intracellular antioxidant defense mechanisms.[9][10] To provide a more biologically relevant assessment, cell-based antioxidant activity assays are indispensable.[11]

This comprehensive guide presents detailed protocols for evaluating the antioxidant activity of Glucosyl-6-pedalitin using two robust cell-based assays: the Cellular Antioxidant Activity (CAA) assay and the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay for intracellular ROS scavenging. Furthermore, we will explore a protocol to investigate a potential underlying mechanism of action: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response.[12][13]

Glucosyl-6-pedalitin: A Profile

  • Structure: A flavonoid glycoside, specifically a glucosyl derivative of pedalitin.[14][15]

  • Chemical Formula: C22H22O12[14]

  • Molecular Weight: 478.4 g/mol [14]

  • Significance: As a glycoside, its bioavailability and cellular uptake may differ significantly from its aglycone, pedalitin, making cell-based assays particularly important for understanding its potential health benefits.[16]

Part 1: The Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a quantifiable measure of an antioxidant's ability to protect cells from a controlled oxidative burst.[9][17] It is a significant step up from simple chemical assays as it incorporates cellular uptake and metabolism.[7]

Principle of the CAA Assay

The assay is predicated on the ability of an antioxidant to prevent the oxidation of a probe molecule within live cells.[9][18]

  • Cellular Model: A suitable cell line, such as the human hepatocarcinoma cell line HepG2, is cultured to confluence. These cells provide a biologically relevant environment with active metabolism.[11]

  • Probe Loading: The cells are incubated with a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[17][18]

  • Intracellular Trapping: Inside the cell, esterases cleave the diacetate groups, converting DCFH-DA into the non-fluorescent and cell-impermeable 2',7'-dichlorodihydrofluorescin (DCFH).[7][19]

  • Oxidative Challenge: A peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is introduced.[10][11] AAPH generates peroxyl radicals at a constant rate, inducing oxidative stress.

  • Fluorescence Generation: In the absence of an effective antioxidant, the peroxyl radicals oxidize the trapped DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]

  • Antioxidant-mediated Inhibition: If an antioxidant compound like Glucosyl-6-pedalitin has been taken up by the cells, it will scavenge the peroxyl radicals, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescent signal.[17] The degree of fluorescence inhibition is proportional to the cellular antioxidant activity of the compound.[11]

Diagram of the CAA Assay Workflow

CAA_Workflow cluster_plate 96-Well Plate cluster_data Data Analysis Seed 1. Seed HepG2 Cells Confluence 2. Incubate to Confluence (24h) Seed->Confluence Wash1 3. Wash with DPBS Confluence->Wash1 Treat 4. Add DCFH-DA & Glucosyl-6-pedalitin Wash1->Treat Incubate_Treat 5. Incubate (1h, 37°C) Treat->Incubate_Treat Wash2 6. Wash with DPBS Incubate_Treat->Wash2 AAPH 7. Add AAPH Radical Initiator Wash2->AAPH Read 8. Kinetic Fluorescence Reading AAPH->Read AUC Calculate Area Under the Curve (AUC) Read->AUC IC50 Determine IC50 Value AUC->IC50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol for CAA Assay

Materials:

  • Glucosyl-6-pedalitin

  • HepG2 cells (or other suitable adherent cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader with kinetic capabilities (Excitation: ~485 nm, Emission: ~538 nm) and bottom-read functionality.[17]

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells per well in 100 µL of complete medium.

  • Cell Culture: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to reach confluence.

  • Preparation of Test Compounds: Prepare a stock solution of Glucosyl-6-pedalitin in DMSO. Create a series of dilutions in serum-free culture medium to achieve the final desired concentrations. Also, prepare a dilution series for the positive control, Quercetin.

  • Treatment:

    • Gently remove the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of warm DPBS.

    • Add 50 µL of the working DCFH-DA solution (e.g., 50 µM in serum-free medium) to each well.

    • Immediately add 50 µL of the Glucosyl-6-pedalitin dilutions or Quercetin standards to the respective wells.

  • Incubation: Incubate the plate for 1 hour at 37°C in the CO2 incubator, protected from light.

  • Washing: Remove the treatment solution and gently wash the cells once with 100 µL of warm DPBS.

  • Initiation of Oxidative Stress: Add 100 µL of AAPH solution (e.g., 600 µM in serum-free medium) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure fluorescence from the bottom every 5 minutes for 1 hour.

Data Analysis and Interpretation
  • Calculate the Area Under the Curve (AUC): For each well, integrate the fluorescence readings over the 60-minute time course to obtain the AUC.

  • Normalize Data: Subtract the AUC of the blank wells (cells treated with DCFH-DA but without AAPH) from all other AUC values.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

    • Where AUC_control is the AUC of cells treated with AAPH but without the antioxidant.

  • Determine IC50: Plot the percent inhibition against the concentration of Glucosyl-6-pedalitin. Use non-linear regression to calculate the IC50 value, which is the concentration required to inhibit 50% of the radical-induced fluorescence.

Example Data Presentation:

CompoundIC50 (µM)
Glucosyl-6-pedalitin(Experimental Value)
Quercetin (Control)(Experimental Value)

Part 2: Intracellular ROS Scavenging using DCFH-DA

This assay directly measures the ability of a compound to scavenge existing intracellular ROS. Unlike the CAA assay where the antioxidant acts to prevent ROS formation from a specific initiator, this protocol can be adapted to measure ROS from various sources, including endogenous metabolic processes or other chemical inducers.[19][20]

Principle of the DCFH-DA Assay

The underlying principle is similar to the CAA assay, relying on the oxidation of DCFH to the fluorescent DCF.[21][22] However, the experimental design focuses on quantifying the reduction of a pre-existing or induced ROS environment rather than preventing its formation over time.

  • Cell Loading and Probe Activation: Cells are loaded with DCFH-DA, which is then deacetylated to DCFH as described previously.[19]

  • ROS Induction (Optional but Recommended): To ensure a measurable baseline of oxidative stress, cells are often treated with an ROS-inducing agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[22]

  • Antioxidant Treatment: Glucosyl-6-pedalitin is added to the cells, and its ability to reduce the intracellular ROS levels is measured by the decrease in DCF fluorescence compared to untreated, ROS-induced cells.

Diagram of the DCFH-DA Assay for ROS Scavenging

DCFHDA_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution Seed 1. Seed Cells in Plate Incubate1 2. Incubate to desired confluence Seed->Incubate1 Load_DCFH 4. Load cells with DCFH-DA Incubate1->Load_DCFH Prepare_G6P 3. Prepare Glucosyl-6-pedalitin dilutions Treat_G6P 7. Treat with Glucosyl-6-pedalitin Prepare_G6P->Treat_G6P Incubate2 5. Incubate (30-45 min) Load_DCFH->Incubate2 Wash1 6. Wash with PBS Incubate2->Wash1 Wash1->Treat_G6P Induce_ROS 8. Induce ROS (e.g., with H2O2) Treat_G6P->Induce_ROS Incubate3 9. Incubate (e.g., 60 min) Induce_ROS->Incubate3 Read 10. Measure Endpoint Fluorescence Incubate3->Read

Caption: Workflow for intracellular ROS scavenging using DCFH-DA.

Detailed Protocol for DCFH-DA Assay

Materials:

  • All materials from the CAA assay protocol

  • ROS inducer: Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP)[22]

Procedure:

  • Cell Seeding and Culture: Seed and culture cells in a 96-well plate as described in the CAA protocol.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with warm DPBS.

    • Add 100 µL of DCFH-DA working solution (e.g., 20 µM in serum-free medium) to each well.

    • Incubate for 30-45 minutes at 37°C in the CO2 incubator.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm DPBS to remove any extracellular probe.

  • Antioxidant Treatment: Add 100 µL of the Glucosyl-6-pedalitin dilutions or controls in serum-free medium to the respective wells. Incubate for 1 hour.

  • ROS Induction:

    • Carefully remove the treatment solution.

    • Add 100 µL of an ROS inducer (e.g., 100 µM H2O2 in serum-free medium) to all wells except for the negative control.

    • Incubate for a defined period, typically 30-60 minutes at 37°C.

  • Fluorescence Measurement: Measure the endpoint fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~538 nm).

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of wells containing only medium from all readings.

  • Calculate Percent ROS Scavenging:

    • % Scavenging = ((RFU_control - RFU_sample) / (RFU_control - RFU_no_stress)) * 100

    • Where RFU_control is the fluorescence of cells with the ROS inducer but no antioxidant, RFU_sample is the fluorescence with the ROS inducer and Glucosyl-6-pedalitin, and RFU_no_stress is the fluorescence of cells without the ROS inducer.

  • Dose-Response Curve: Plot the percent scavenging against the concentration of Glucosyl-6-pedalitin to visualize the dose-dependent effect.

Example Data Presentation:

Concentration of Glucosyl-6-pedalitin (µM)Relative Fluorescence Units (RFU)% ROS Scavenging
0 (Control with ROS inducer)(Value)0
Concentration 1(Value)(Calculated %)
Concentration 2(Value)(Calculated %)
Concentration 3(Value)(Calculated %)

Part 3: Mechanistic Insight - Investigating Nrf2 Pathway Activation

Many phenolic antioxidants do not just act as direct radical scavengers; they can also upregulate the cell's own antioxidant defense systems.[23] A primary mechanism for this is the activation of the Nrf2 signaling pathway.[12][13]

Principle of Nrf2 Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[6][23] When cells are exposed to oxidative stress or certain electrophilic compounds (like some flavonoids), Keap1 releases Nrf2.[23] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[13][24] This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]

Diagram of the Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE Nrf2_nuc->ARE Binds to sMaf->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription G6P Glucosyl-6-pedalitin (or Oxidative Stress) G6P->Keap1 Inhibits Keap1

Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant gene expression.

Protocol for Measuring Nrf2 Nuclear Translocation (Immunofluorescence)

This protocol uses immunofluorescence microscopy to visualize the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with Glucosyl-6-pedalitin.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Glucosyl-6-pedalitin

  • Sulforaphane (as a positive control for Nrf2 activation)

  • 4% Paraformaldehyde (PFA) for fixing

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-Nrf2 (rabbit or mouse)

  • Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and grow to ~70% confluence.

    • Treat the cells with various concentrations of Glucosyl-6-pedalitin, a positive control (sulforaphane), and a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides with mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Nrf2 (e.g., green) channels.

    • An increase in the co-localization of the Nrf2 signal with the DAPI signal (resulting in a cyan/turquoise appearance in merged images) indicates nuclear translocation.

Conclusion and Broader Implications

The protocols detailed in this guide provide a robust framework for moving beyond simplistic chemical assays to a more biologically meaningful evaluation of Glucosyl-6-pedalitin's antioxidant potential. The CAA and DCFH-DA assays offer quantitative data on the compound's ability to protect cells from oxidative stress, accounting for the critical factors of bioavailability and intracellular activity. Investigating the Nrf2 pathway provides deeper mechanistic insights, distinguishing between direct scavenging and the potentially more significant and lasting effect of upregulating the cell's own defense systems.

For researchers, scientists, and drug development professionals, a multi-assay approach is crucial. Positive results in these cell-based assays would provide strong evidence for the potential of Glucosyl-6-pedalitin as a bioactive compound worthy of further investigation in more complex preclinical models. This systematic evaluation is a critical step in substantiating the health claims of novel nutraceuticals and in the development of new therapeutic strategies for diseases rooted in oxidative stress.

References

  • MDPI. (2024, January 19). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Available from: [Link]

  • Zen-Bio. (2020, November). CAA Antioxidant Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Glucosyl-6-pedalitin. PubChem Compound Database. Available from: [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Available from: [Link]

  • SciELO México. (n.d.). Amarisolide A and pedalitin as bioactive compounds in the antinociceptive effects of Salvia circinata (Lamiaceae). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Dihydroxyphenyl)-6-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one. PubChem Compound Database. Available from: [Link]

  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • MDPI. (2025, July 11). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. Available from: [Link]

  • National Center for Biotechnology Information. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. Available from: [Link]

  • ResearchGate. (n.d.). C-Glycosyl Flavonoids from Beta vulgaris Cicla and Betalains from Beta vulgaris rubra: Antioxidant, Anticancer and Antiinflammatory Activities-A Review: Pharmacological Activities of Green and Red Beets | Request PDF. Available from: [Link]

  • ResearchGate. (2026, March 2). Amarisolide A and pedalitin as bioactive compounds in the antinociceptive effects of Salvia circinata. Available from: [Link]

  • MDPI. (2021, December 28). Analyses of Antioxidative Properties of Selected Cyclitols and Their Mixtures with Flavanones and Glutathione. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. PMC. Available from: [Link]

  • BMG LABTECH. (2022, December 16). Cellular antioxidant activity assay & cytotoxicity. Available from: [Link]

  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available from: [Link]

  • National Center for Biotechnology Information. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. Available from: [Link]

  • Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Available from: [Link]

  • National Center for Biotechnology Information. (2025, July 16). Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. PMC. Available from: [Link]

  • MDPI. (2023, January 20). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available from: [Link]

  • National Center for Biotechnology Information. (2024, January 26). Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. PMC. Available from: [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The analgesic potential of glycosides derived from medicinal plants. PMC. Available from: [Link]

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Sources

Application Notes & Protocols: Enzymatic Synthesis of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Flavonoid glycosides are of immense interest in the pharmaceutical, nutraceutical, and food industries due to their enhanced bioavailability, stability, and modulated biological activities compared to their aglycone counterparts. Traditional chemical glycosylation methods are often hampered by low yields, poor regioselectivity, and the need for harsh reaction conditions requiring extensive protection-deprotection steps. Enzymatic synthesis offers a powerful, green alternative, providing unparalleled stereo- and regioselectivity under mild, aqueous conditions. This guide provides an in-depth overview of the core principles, strategic approaches, and detailed protocols for the enzymatic synthesis of flavonoid glycosides, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Biocatalytic Glycosylation

Flavonoids are a vast class of plant secondary metabolites renowned for their antioxidant, anti-inflammatory, and anti-cancer properties. In nature, they predominantly exist as glycosides, where one or more sugar moieties are attached to the flavonoid core. This glycosylation is a critical modification that profoundly impacts their physicochemical properties.[1]

  • Solubility & Stability: Glycosylation significantly increases the water solubility and chemical stability of otherwise poorly soluble flavonoid aglycones.[2][3]

  • Bioavailability & Metabolism: The sugar portion influences absorption, distribution, metabolism, and excretion (ADME) profiles, often acting as a "pro-drug" that is hydrolyzed by intestinal enzymes to release the active aglycone.[2][4]

  • Bioactivity: While aglycones are often considered the active form, specific glycosides can exhibit unique biological activities or enhanced targeting.[2]

Chemical synthesis of specific flavonoid glycosides is a formidable challenge due to the multiple hydroxyl groups on the flavonoid scaffold, leading to mixtures of regioisomers and low yields.[5] Biocatalysis, using enzymes as precision tools, circumvents these issues. Enzymes offer exquisite control over which hydroxyl group is glycosylated, making them the superior choice for producing high-purity, structurally defined flavonoid glycosides.[5][6]

Core Principles: The Enzymatic Toolkit for Glycosylation

Two primary classes of enzymes are harnessed for the synthesis of flavonoid glycosides: Leloir Glycosyltransferases and Glycoside Hydrolases. The choice between them is a strategic one, balancing cost, specificity, and yield.

2.1. Leloir Glycosyltransferases (GTs): The Specialists

Uridine Diphosphate (UDP)-dependent Glycosyltransferases (UGTs) are nature's primary agents for glycosylation.[5] They belong to the Glycosyltransferase family 1 and are considered "Leloir" enzymes.[7]

  • Mechanism of Action: UGTs catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose (UDP-Glc), to a specific hydroxyl group on the flavonoid acceptor.[8] This reaction is highly specific and essentially irreversible, resulting in high conversion rates to a single product isomer.

  • Strengths:

    • Exceptional Regio- and Stereospecificity: UGTs can target a single hydroxyl position (e.g., 3-OH, 7-OH, 3'-OH) with precision.[5][9]

    • High Yields: The energetically favorable reaction drives the synthesis towards the product.[7]

  • Limitation:

    • Cost of Sugar Donors: UDP-sugars are expensive and unstable, making large-scale synthesis economically challenging.[10] This is the single greatest barrier to their industrial application.

2.2. Glycoside Hydrolases (GHs): The Pragmatists

Glycoside Hydrolases (e.g., β-glucosidases, α-amylases, cyclodextrin glucanotransferases) are catabolic enzymes that typically break down glycosidic bonds.[11] However, by manipulating reaction conditions, their catalytic activity can be reversed to favor synthesis via transglycosylation .[2][12]

  • Mechanism of Action: In transglycosylation, a retaining glycosidase first cleaves a glycosidic bond from an activated donor substrate, forming a covalent glycosyl-enzyme intermediate. This intermediate can then be attacked by a nucleophile. While water leads to hydrolysis (the enzyme's natural function), a flavonoid aglycone with a free hydroxyl group can act as an alternative acceptor, resulting in the formation of a new flavonoid glycoside.[11][13]

  • Strengths:

    • Inexpensive Donors: GHs utilize cheap and abundant sugar donors like sucrose, maltose, starch, or simple activated glycosides (e.g., p-nitrophenyl-glycoside).[1][7]

    • Broad Availability: Many GHs are commercially available and robust.

  • Limitations:

    • Competing Hydrolysis: The desired transglycosylation reaction is always in competition with the hydrolysis of the donor and the product, leading to lower net yields.[2]

    • Lower Regioselectivity: While some GHs show preferential glycosylation sites, they are generally less specific than UGTs and can produce mixtures of products.[3]

Strategic Approaches & Key Workflows

Successful enzymatic synthesis relies on selecting the right strategy to maximize yield and minimize cost. The primary challenge to address is the expensive nature of the UDP-sugar donors required by the highly specific UGTs.

3.1. Strategy 1: UGT-Catalyzed Synthesis with UDP-Sugar Regeneration

This is the most elegant and industrially viable approach for UGT-based synthesis. It pairs the UGT with a second enzyme, Sucrose Synthase (SuSy) , in a coupled reaction. This system continuously regenerates the expensive UDP-glucose from inexpensive sucrose and a catalytic amount of UDP.[10][14]

  • Causality: Sucrose synthase cleaves sucrose (glucose-fructose) and transfers the glucose moiety to UDP, forming UDP-glucose and fructose.[15] The newly synthesized UDP-glucose is immediately used by the UGT to glycosylate the flavonoid, releasing UDP, which then re-enters the SuSy cycle. This creates a self-sustaining system for the sugar donor.[10][14]

Caption: UGT-SuSy coupled reaction for cost-effective flavonoid glycosylation.

3.2. Strategy 2: Optimizing GH-Catalyzed Transglycosylation

This approach focuses on shifting the catalytic equilibrium of Glycoside Hydrolases from hydrolysis toward synthesis. The key is to manage the water concentration and exploit Le Châtelier's principle.

  • Causality: The outcome of the reaction (hydrolysis vs. transglycosylation) depends on the competition between water and the flavonoid aglycone as acceptors for the glycosyl-enzyme intermediate. By increasing the concentration of the flavonoid acceptor and reducing the thermodynamic activity of water (e.g., by using co-solvents or high substrate concentrations), the reaction equilibrium can be pushed towards the synthesis of the flavonoid glycoside.[2]

Caption: Competing pathways in GH-catalyzed synthesis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, purification, and analysis of flavonoid glycosides.

Protocol 1: Synthesis of Quercetin-3-O-glucoside via UGT-SuSy Coupled Reaction

This protocol describes the production of a common flavonol glucoside using a cost-effective UDP-glucose regeneration system.[14][16]

Materials:

  • Recombinant His-tagged UGT (specific for quercetin 3-OH) and His-tagged Sucrose Synthase (e.g., from Glycine max).

  • Quercetin (aglycone acceptor).

  • Sucrose (glycosyl donor).

  • Uridine Diphosphate (UDP).

  • HEPES buffer (50 mM, pH 7.5).

  • Magnesium Chloride (MgCl₂).

  • Potassium Chloride (KCl).

  • Dimethyl Sulfoxide (DMSO).

  • Reaction vessel (e.g., 50 mL Falcon tube).

  • Shaking incubator.

Procedure:

  • Acceptor Preparation: Prepare a 100 mM stock solution of quercetin in DMSO. Rationale: Flavonoid aglycones have poor aqueous solubility; DMSO acts as a co-solvent to keep it in solution.[16]

  • Reaction Mixture Assembly: In a 50 mL tube, assemble the reaction mixture in the following order to a final volume of 20 mL:

    • 15.6 mL Deionized Water

    • 2.0 mL 500 mM HEPES buffer (pH 7.5) containing 100 mM MgCl₂ and 500 mM KCl (for final conc. of 50 mM, 10 mM, and 50 mM, respectively).

    • 2.0 mL 5 M Sucrose solution (for final conc. of 500 mM).[16]

    • 20 µL 500 mM UDP solution (for final conc. of 0.5 mM).[16]

    • 200 µL 100 mM Quercetin stock (for final conc. of 1 mM).

    • Add purified UGT and SuSy enzymes (final concentration typically 0.1-0.5 mg/mL each, to be optimized).

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 12-24 hours.

  • Reaction Monitoring: Periodically take a 100 µL aliquot, quench the reaction by adding 100 µL of ice-cold methanol, centrifuge to pellet the enzymes, and analyze the supernatant by HPLC to monitor the disappearance of the quercetin peak and the appearance of the quercetin-3-O-glucoside peak.

  • Termination: Stop the reaction by adding an equal volume of cold methanol or by boiling for 5 minutes to denature the enzymes.

  • Downstream Processing: Proceed to Protocol 3 for purification and analysis.

Protocol 2: General Workflow for Synthesis, Purification, and Analysis

This workflow outlines the complete process from the enzymatic reaction to obtaining a purified and characterized final product.

Caption: General experimental workflow from synthesis to characterization.

Protocol 3: Purification and Analysis of Flavonoid Glycosides

This protocol is a self-validating system to ensure the purity and identity of the synthesized product.

Part A: Initial Enrichment with Macroporous Resin Rationale: This step efficiently removes highly polar impurities like sugars, salts, and residual UDP from the crude reaction mixture, enriching the flavonoid fraction.[17]

  • After quenching and centrifugation, dilute the supernatant with 2-3 volumes of deionized water to reduce the organic solvent concentration.

  • Pass the diluted sample through a pre-conditioned macroporous resin column (e.g., Amberlite XAD-7).

  • Wash the column with several bed volumes of deionized water to elute unbound impurities.

  • Elute the bound flavonoid glycosides with an increasing gradient of ethanol or methanol in water (e.g., 20%, 50%, 80% ethanol).

  • Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to pool the fractions containing the desired product.

Part B: Final Purification by Preparative HPLC Rationale: Reversed-phase preparative HPLC provides the high resolution needed to separate the target glycoside from the starting aglycone and any regioisomeric byproducts.[17][18]

  • System: Preparative HPLC system with a UV detector.

  • Column: C18 stationary phase is most common.[17]

  • Mobile Phase: A gradient of acetonitrile (or methanol) in water, typically with a small amount of acid (0.1% formic or acetic acid) to improve peak shape.[17]

  • Method: a. Evaporate the solvent from the enriched fractions from Part A. b. Re-dissolve the residue in a minimal amount of the initial mobile phase. c. Inject the sample onto the preparative column. d. Run a gradient optimized based on analytical HPLC runs (e.g., 10-60% acetonitrile over 40 minutes). e. Collect fractions corresponding to the target product peak. f. Pool pure fractions and remove the solvent under vacuum.

Part C: Identity and Purity Verification Rationale: This final step provides definitive proof of the product's structure and purity.

  • Purity Check (Analytical HPLC): Analyze the final product on an analytical C18 column. A single sharp peak at the expected retention time indicates high purity.[19]

  • Molecular Weight Confirmation (LC-MS): Infuse the sample into a mass spectrometer. The observed molecular weight should match the theoretical mass of the flavonoid glycoside.[20][21]

  • Structural Elucidation (NMR): For novel compounds or absolute confirmation, ¹H and ¹³C NMR spectroscopy can be used to determine the exact sugar, its anomeric configuration (α or β), and its attachment point on the flavonoid core.

Data Summary & Troubleshooting
Table 1: Comparison of Enzymatic Synthesis Strategies
FeatureUGT-Based Synthesis (with SuSy)GH-Based Transglycosylation
Enzyme UDP-GlycosyltransferaseGlycoside Hydrolase
Specificity High (Single Regioisomer)Variable (Can produce mixtures)
Glycosyl Donor Sucrose (via regeneration)Sucrose, Maltose, Starch, etc.
Donor Cost Low (due to regeneration)Very Low
Typical Yield Moderate to High (Can approach >90%)Low to Moderate (Often <30%)[3]
Key Advantage Product Purity & SpecificitySimplicity & Low Donor Cost
Key Challenge Requires two-enzyme systemCompeting hydrolysis, lower yields
Table 2: Common Troubleshooting Insights
IssuePotential Cause(s)Recommended Solution(s)
Low/No Product Yield Inactive enzyme(s).Verify enzyme activity with a positive control substrate.
Poor solubility of flavonoid acceptor.Increase DMSO co-solvent percentage (up to 10-20% v/v).[16]
Suboptimal reaction conditions (pH, temp).Perform a matrix optimization of pH (6.5-8.5) and temperature (25-37°C).[14]
Reaction Stalls Product inhibition.Consider using immobilized enzymes in a flow reactor to continuously remove product.
Depletion of a key cofactor (e.g., UDP).Ensure sufficient starting concentration of UDP in SuSy-coupled reactions.
Multiple Products Formed (For GH) Non-specific enzyme.Screen different Glycoside Hydrolases for better regioselectivity.
(For UGT) Promiscuous enzyme.Source a UGT known for higher specificity or use protein engineering to modify it.[5][22]
References
  • Křen, V., & Marhol, P. (2018). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. International Journal of Molecular Sciences, 19(7), 2124. [Link]

  • Luan, Y., et al. (2025). Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. Proceedings of the National Academy of Sciences. [Link]

  • Vetra, A., et al. (2023). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Journal of Agricultural and Food Chemistry. [Link]

  • Vetra, A., et al. (2023). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. [Link]

  • Li, S., et al. (2022). Recent progress of enzymatic synthesis of flavonoid C-glycosides with C-glycosyltransferase. Journal of China Pharmaceutical University. [Link]

  • Sinnott, M. L., et al. (2001). Novel enzymatic approach to the synthesis of flavonoid glycosides and their esters. Biotechnology and Bioengineering. [Link]

  • Stamatis, H., et al. (2005). Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity. Journal of Biotechnology. [Link]

  • Dai, X., et al. (2022). Two UDP-Glycosyltransferases Catalyze the Biosynthesis of Bitter Flavonoid 7-O-Neohesperidoside through Sequential Glycosylation in Tea Plants. Journal of Agricultural and Food Chemistry. [Link]

  • Luan, Y., et al. (2025). Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids. ResearchGate. [Link]

  • Hofer, B. (2016). Recent developments in the enzymatic O-glycosylation of flavonoids. Applied Microbiology and Biotechnology. [Link]

  • Li, A. (2013). Method for separating and purifying three flavonoid glycosides from trichosanthes bark. SciSpace. [Link]

  • Kim, B. G., et al. (2009). Production of flavonoid o-glucoside using sucrose synthase and flavonoid o-glucosyltransferase fusion protein. Journal of Biotechnology. [Link]

  • Hroncová, Z., et al. (2022). Evaluation of double expression system for co-expression and co-immobilization of flavonoid glucosylation cascade. Applied Microbiology and Biotechnology. [Link]

  • Xiao, J., et al. (2021). Glycosylation of flavonoids by sucrose- and starch-utilizing glycoside hydrolases: A practical approach to enhance glycodiversification. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Identification and Characterization of Key Enzymes Involved in UDP-Sugar Donor Synthesis and Flavonoid Glycosylation from Trametes hirsuta. Journal of Agricultural and Food Chemistry. [Link]

  • Vetra, A., et al. (2023). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ResearchGate. [Link]

  • Li, L., et al. (2008). Enzymatic transglycosylation for glycoconjugate synthesis. Current Opinion in Chemical Biology. [Link]

  • Li, Y., et al. (2025). OH Glycosyltransferase from Lactuca sativa and Its Application in the Efficient Biosynthesis of flavonoid-3′-O-glucoside. ACS Publications. [Link]

  • Lee, J. H., et al. (2022). Enzymatic synthesis of flavonoid glucosides and their biochemical characterization. ResearchGate. [Link]

  • Tsimogiannis, D., & Oreopoulou, V. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Link]

  • Yang, M., et al. (2021). Directed Evolution of a Plant Glycosyltransferase for Chemo- and Regioselective Glycosylation of Pharmaceutically Significant Flavonoids. ACS Catalysis. [Link]

  • Hroncová, Z., et al. (2025). Investigation on production and reaction conditions of sucrose synthase based glucosylation cascade towards flavonoid modification. ResearchGate. [Link]

  • Zhang, Q., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules. [Link]

  • Liu, B., et al. (2013). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules. [Link]

  • Liang, Q., et al. (2005). Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection. European Journal of Mass Spectrometry. [Link]

  • Wang, X., et al. (2018). Structure of sugar donors (UDP-sugars) for flavonoid glycosylation (a),... ResearchGate. [Link]

  • Kim, B. G., et al. (2009). Production of Flavonoid O-Glucoside Using Sucrose Synthase and Flavonoid O-Glucosyltransferase Fusion Protein. Journal of Microbiology and Biotechnology. [Link]

  • Lavin, J. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link]

  • Modolo, L. V., et al. (2014). UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula. Frontiers in Plant Science. [Link]

  • Offen, W., et al. (2006). Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification. The EMBO Journal. [Link]

  • Wang, X., et al. (2025). Flavonoid UDP-glycosyltransferase in plants: functional identification, substrate recognition mechanism, and biotechnology application. ResearchGate. [Link]

  • Huszcza, E., & Tronina, T. (2014). Microbial Glycosylation of Flavonoids. Polish Journal of Microbiology. [Link]

  • Zhang, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

  • Tlili, I., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. [Link]

  • Fotiadou, I., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. MDPI. [Link]

  • Avula, B., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]

  • Al-Rimawi, F., et al. (2024). Modern Chromatographic Methods for Determination Flavonoids. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Pandey, R. P., et al. (2016). Biosynthesis and production of glycosylated flavonoids in Escherichia coli: current state and perspectives. ResearchGate. [Link]

  • Li, C., et al. (2025). Facile Synthesis of Flavonoid 7- O -Glycosides. ResearchGate. [Link]

  • Muchtaridi, M., et al. (2017). Synthesis of flavonoid-α-glicoside through transglycosylation by enzyme and its activities as antioxidant. ResearchGate. [Link]

  • Ohi, K., et al. (2003). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Tetrahedron. [Link]

Sources

Comprehensive Analytical Standards Guide: Isolation, Quantification, and Pharmacological Profiling of Pedalitin and its Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pedalitin (5,6,4'-trihydroxy-7-methoxyflavone) and its primary glycoside, Pedaliin (Pedalitin-6-O-glucoside), are highly bioactive flavonoids predominantly isolated from medicinal plants such as Sesamum indicum (sesame leaves) and Salvia circinata[1][2]. In drug development, these compounds are heavily investigated for their potent antinociceptive, antioxidant, and anti-inflammatory properties[1][2].

This application note provides drug development professionals and analytical chemists with self-validating methodologies for the isolation, robust chromatographic quantification, and pharmacological evaluation of Pedalitin and Pedaliin analytical standards.

Physicochemical & Spectroscopic Specifications

Before initiating any isolation or quantification workflow, verifying the exact mass and spectral properties of the target analytes is critical to prevent misidentification of structurally similar flavonoid isomers (e.g., luteolin derivatives).

Table 1: Physicochemical Properties of Pedalitin and Pedaliin [1][3][4]

CompoundCAS NumberMolecular FormulaExact Mass (Da)UV λmax (nm)
Pedalitin 22384-63-0C16H12O7316.058254, 316, 365
Pedaliin (6-O-glucoside)22860-72-6C22H22O12478.111271, 344

Extraction and Isolation Workflows

The Causality of Solvent Selection

Plant matrices are highly complex, containing interfering lipids, chlorophyll, and diverse phenolics. A sequential polarity gradient is mandatory. Hexane is utilized first to defat the matrix; this step is critical because lipophilic compounds (waxes, sterols) can irreversibly foul C18 stationary phases during downstream preparative HPLC. Ethyl acetate is then used to selectively partition the less polar aglycone (Pedalitin), while methanol is required to break hydrogen bonds and elute the highly polar glycoside (Pedaliin)[2].

IsolationWorkflow Plant Biomass (S. circinata / S. indicum) Hexane Hexane Partition (Removes Lipids) Plant->Hexane Defatting EtOAc Ethyl Acetate Partition (Extracts Pedalitin Aglycone) Hexane->EtOAc Polarity Shift MeOH Methanol Partition (Extracts Pedaliin Glycoside) EtOAc->MeOH Polarity Shift Prep Preparative HPLC (C18, 0.1% HCOOH) EtOAc->Prep MeOH->Prep Standard Analytical Standard (>98% Purity) Prep->Standard Lyophilization

Caption: Sequential solvent partitioning and HPLC purification workflow for Pedalitin standards.

Step-by-Step Isolation Protocol[2]
  • Biomass Preparation: Lyophilize and pulverize 100 g of S. circinata or S. indicum leaves to maximize surface area.

  • Defatting: Macerate the powder in 500 mL of hexane for 24 hours at room temperature. Filter and discard the hexane fraction.

  • Aglycone Extraction: Extract the defatted residue with 500 mL of ethyl acetate for 24 hours. Concentrate the filtrate in vacuo to yield the Pedalitin-rich fraction.

  • Glycoside Extraction: Extract the remaining residue with 500 mL of methanol for 24 hours. Concentrate in vacuo to yield the Pedaliin-rich fraction.

  • Purification: Subject the fractions to preparative HPLC (Waters XBridge C18, 40% MeOH containing 0.1% HCOOH) to isolate >98% pure analytical standards[1].

Advanced Chromatographic Quantification

The Causality of Mobile Phase Modifiers

Flavonoids possess multiple phenolic hydroxyl groups that readily ionize at neutral pH, leading to peak broadening, tailing, and retention time shifts on reversed-phase columns. The addition of 0.1% Formic Acid (HCOOH) or Trifluoroacetic Acid (TFA) lowers the pH below the pKa of these hydroxyls, maintaining the analytes in their fully protonated state. This ensures sharp peak symmetry and highly reproducible chromatography[1][2].

Validated HPLC-DAD Protocol

System Suitability Check: Always run a blank injection (methanol) prior to sample analysis to verify column equilibrium and absence of carryover.

Table 2: Optimized HPLC Gradient Program [1] Column: Waters XBridge C18 (4.6 × 150 mm, 5 μm); Column Temp: 40 °C; Flow Rate: 0.8 mL/min.

Time (min)Mobile Phase A (0.1% HCOOH in H2O)Mobile Phase B (Acetonitrile)
0.095%5%
15.065%35%
40.00%100%
41.095%5%
LC-ESI-MS/MS Diagnostic Fragmentation

For definitive structural confirmation, electrospray ionization (ESI) mass spectrometry is utilized. The hallmark of Pedaliin (the 6-O-glucoside) is the neutral loss of the glucose moiety (162 Da) during collision-induced dissociation (CID).

Table 3: ESI-MS/MS Transitions for Pedaliin [1]

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Structural Significance
Positive (ESI+)479[M+H]⁺317 [M-Glc+H]⁺Cleavage of O-glycosidic bond
Negative (ESI-)477 [M-H]⁻315[M-Glc-H]⁻Cleavage of O-glycosidic bond
Alternative Quantification: ¹H-qNMR Relative Molar Sensitivity (RMS)

Expert Insight: High-purity authentic standards for rare glycosides like Pedaliin are often cost-prohibitive or subject to degradation. To build a self-validating, future-proof quantification system, researchers can utilize ¹H-quantitative NMR (¹H-qNMR). By establishing a Relative Molar Sensitivity (RMS) factor against a highly stable, inexpensive internal standard like methyl 4-hydroxybenzoate (MHB), labs can accurately quantify Pedaliin in complex matrices even when the primary authentic standard is depleted[5].

Pharmacological Mechanisms & Assay Protocols

Lipoxygenase-1 (LOX-1) Inhibition

Pedalitin demonstrates potent anti-inflammatory activity by acting as an irreversible, time-dependent inhibitor of soybean lipoxygenase-1 (LOX-1)[6].

Causality in Assay Design: Standard competitive enzyme assays will drastically underestimate Pedalitin's potency. Because the inhibition relies on covalent binding that develops over time, a pre-incubation step is critical. Pre-incubating the enzyme with Pedalitin for 5 minutes before adding the linoleic acid substrate drops the apparent IC₅₀ from 152.5 μM down to 3.7 μM[6].

LOX1Inhibition Linoleic Linoleic Acid (Substrate) LOX1 Lipoxygenase-1 (Active Enzyme) Linoleic->LOX1 Catalysis HPOD 13-HPOD (Pro-inflammatory) LOX1->HPOD Oxidation Inactive LOX-1-Pedalitin (Inactive Complex) LOX1->Inactive Time-Dependent Pedalitin Pedalitin (Inhibitor) Pedalitin->LOX1 Covalent Binding

Caption: Time-dependent, irreversible inhibition of Lipoxygenase-1 (LOX-1) by Pedalitin.

LOX-1 Pseudoperoxidase Assay Protocol[6]
  • Buffer Preparation: Prepare 0.1 M Tris-HCl buffer (pH 8.0).

  • Enzyme Pre-incubation: Mix 320 nM LOX-1 with varying concentrations of Pedalitin standard (0–40 μM) in the buffer. Incubate precisely for 5 minutes at 25°C.

  • Reaction Initiation: Add 80 μM linoleic acid to initiate the reaction.

  • Detection: Monitor oxygen consumption continuously using a Clark-type oxygen electrode, or measure the formation of the conjugated diene (13-HPOD) spectrophotometrically at 234 nm.

  • Validation: Calculate the kinetic parameters ( KI​ and kinact​ ) using a Kitz and Wilson double reciprocal plot to confirm the irreversible covalent inactivation[6].

References

  • Pharmaffiliates. "CAS No : 22384-63-0 | Chemical Name : Pedalitin." Pharmaffiliates.3

  • PubChem. "2-(3,4-Dihydroxyphenyl)-6-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | C22H22O12 | CID 5320439." National Institutes of Health. 4

  • PLOS One. "Chemical characterization and biological activity in young sesame leaves (Sesamum indicum L.) and changes in iridoid and polyphenol content at different growth stages." PLOS. 1

  • SciELO México. "Amarisolide A and pedalitin as bioactive compounds in the antinociceptive effects of Salvia circinata (Lamiaceae)." SciELO. 2

  • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. "Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1." MS Editions.6

  • ResearchGate. "Development of an HPLC method with relative molar sensitivity based on 1H-qNMR to determine acteoside and pedaliin in dried sesame leaf powders and processed foods." ResearchGate. 5

Sources

Application Note: In Silico Evaluation of Glucosyl-6-pedalitin against Neuroinflammatory and Alzheimer’s Disease Targets

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, computational biologists, and drug development professionals

Scientific Rationale and Target Selection

Glucosyl-6-pedalitin (also known as pedalitin-6-O-glucoside or pedaliin) is a bioactive flavonoid extracted from Verbena officinalis and Sesamum indicum. Recent multi-omics and pharmacological analyses have identified it as a potent multi-target ligand capable of modulating pathways associated with Alzheimer's disease (AD) and neuroinflammation [1].

In drug development, targeting a single pathway in complex neurodegenerative diseases often leads to high clinical attrition rates. Glucosyl-6-pedalitin presents a compelling polypharmacological profile. Experimental and in silico studies demonstrate its high binding affinity toward three critical nodes in AD pathogenesis [1]:

  • NLRP3 (NLR family pyrin domain containing 3): The NLRP3 inflammasome acts as a cytosolic sensor. Its aberrant activation by amyloid-beta (Aβ) triggers pyroptosis and the release of pro-inflammatory cytokines (IL-1β, IL-18) [2].

  • BACE1 (Beta-secretase 1): The rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), responsible for Aβ aggregation [3].

  • AChE (Acetylcholinesterase): The primary enzyme responsible for the hydrolysis of acetylcholine. Its inhibition restores cholinergic transmission, a validated symptomatic treatment for AD [4].

Mechanism of Action

Mechanism Ligand Glucosyl-6-pedalitin (CID: 73981696) NLRP3 NLRP3 Inflammasome (PDB: 9GU4) Ligand->NLRP3 Inhibits NACHT domain BACE1 BACE1 Enzyme (PDB: 5MCQ) Ligand->BACE1 Blocks Catalytic Dyad AChE Acetylcholinesterase (PDB: 4EY7) Ligand->AChE Binds Catalytic Gorge Inflammation Neuroinflammation (IL-1β, IL-18 Release) NLRP3->Inflammation Suppresses Amyloid Aβ Plaque Aggregation BACE1->Amyloid Prevents Cholinergic Cholinergic Deficit AChE->Cholinergic Alleviates

Fig 1: Multi-target modulation of AD pathogenesis by Glucosyl-6-pedalitin.

Quantitative Data: Target Parameters for Molecular Docking

To ensure reproducibility and high-fidelity docking, it is imperative to select high-resolution crystal structures. The following table summarizes the optimized structural parameters required for setting up the AutoDock Vina environment.

Target EnzymePDB IDResolution (Å)Native Ligand (Control)Grid Box Center (x, y, z)*Grid Box Size (x, y, z)
NLRP3 9GU42.70NP3-25312.54, -5.21, 18.4022 × 22 × 22
BACE1 5MCQ1.82Peptide Inhibitor35.10, 42.85, 15.6225 × 25 × 25
AChE 4EY72.35Donepezil-14.05, 43.50, 28.0125 × 25 × 25

*Note: Grid box centers are derived from the geometric center of the co-crystallized native ligands to ensure the search space is restricted to the validated orthosteric/allosteric binding pockets.

Experimental Protocol: Molecular Docking Workflow

This protocol utilizes AutoDock Vina due to its robust empirical scoring function and multithreading capabilities. As a self-validating system, this workflow incorporates a mandatory redocking step to verify the algorithm's accuracy before testing the novel ligand.

Phase 1: Ligand Preparation

Causality Insight: Glucosyl-6-pedalitin (C22H22O12) contains multiple rotatable bonds and hydroxyl groups. Proper assignment of protonation states at physiological pH (7.4) is critical, as hydrogen bonding drives the specificity of flavonoid-protein interactions.

  • Structure Retrieval: Download the 3D conformer of Glucosyl-6-pedalitin from PubChem (CID: 73981696) [5] in SDF format.

  • Geometry Optimization: Import the SDF file into Avogadro or Chimera. Perform energy minimization using the MMFF94 force field until the energy gradient converges to < 0.1 kcal/mol·Å.

  • Format Conversion: Use AutoDockTools (ADT) to merge non-polar hydrogens, assign Gasteiger partial charges, and define the torsional root. Save the output as a .pdbqt file.

Phase 2: Protein Preparation

Causality Insight: Raw PDB files contain crystallographic artifacts, missing atoms, and water molecules. Removing uncharacterized water molecules prevents artificial steric clashes, while adding polar hydrogens ensures the scoring function can accurately calculate electrostatic interactions.

  • Structure Import: Load the selected PDB files (9GU4, 5MCQ, 4EY7) into UCSF Chimera or Discovery Studio Visualizer.

  • Cleaning: Delete all heteroatoms (except the native ligand, which should be saved separately as a control), co-factors not involved in binding, and water molecules.

  • Protonation: Add polar hydrogens. For BACE1 (an aspartyl protease), ensure the catalytic dyad (Asp32 and Asp228) is correctly protonated to reflect the active state at its optimal pH.

  • Charge Assignment: Import the cleaned .pdb into ADT, assign Kollman united-atom charges, and export as a .pdbqt file.

Phase 3: Grid Box Generation and Docking
  • Grid Configuration: Open the protein .pdbqt in ADT. Center the grid box on the coordinates of the extracted native ligand (refer to the Quantitative Data table). Set the exhaustiveness parameter to 8 (or 16 for highly flexible ligands) to ensure a comprehensive conformational search.

  • Execution: Run AutoDock Vina via the command line interface: vina --receptor protein.pdbqt --ligand glucosyl_6_pedalitin.pdbqt --config config.txt

Phase 4: Protocol Validation (Self-Validating System)

Causality Insight: Before trusting the binding affinity of Glucosyl-6-pedalitin, the system must prove it can recreate known biological reality.

  • Redocking: Dock the extracted native ligand (e.g., Donepezil for AChE) back into its respective apo-protein using the exact grid parameters.

  • RMSD Calculation: Superimpose the docked pose over the experimental crystallographic pose. An RMSD (Root Mean Square Deviation) of < 2.0 Å validates the protocol. If the RMSD exceeds 2.0 Å, the grid box size or center must be recalibrated.

Phase 5: Post-Docking Analysis
  • Extract the top-scoring pose (lowest binding energy in kcal/mol).

  • Import the protein-ligand complex into Discovery Studio Visualizer.

  • Map 2D and 3D non-covalent interactions (hydrogen bonds, Pi-Pi stacking, hydrophobic interactions). Compare the interacting residues of Glucosyl-6-pedalitin with those of the native ligands to confirm orthosteric binding.

Workflow Step1 Protein Preparation Clean PDBs, Add Polar H+, Assign Kollman Charges Step3 Grid Box Configuration Center on Native Ligand Coordinates Step1->Step3 Step2 Ligand Preparation Minimize Energy (MMFF94), Assign Gasteiger Charges Step2->Step3 Step4 System Validation Redock Native Ligand (Pass if RMSD < 2.0 Å) Step3->Step4 Step5 Molecular Docking AutoDock Vina (Exhaustiveness = 8-16) Step4->Step5 Validated Step6 Interaction Analysis Discovery Studio (H-bonds, Pi-Pi interactions) Step5->Step6

Fig 2: Systematic workflow for validated molecular docking of Glucosyl-6-pedalitin.

Expected Outcomes and Interpretation

Based on existing literature [1], Glucosyl-6-pedalitin is expected to yield binding energies superior to standard reference drugs (e.g., standard AChE inhibitors).

  • For AChE (4EY7): Look for strong hydrogen bonding with the catalytic triad (Ser203, His440, Glu334) and Pi-stacking in the peripheral anionic site (Trp286).

  • For BACE1 (5MCQ): The glucosyl moiety is expected to form extensive hydrogen networks with the flap region (Val67-Glu77), while the flavonoid core interacts with the catalytic aspartic dyad (Asp32/Asp228).

  • For NLRP3 (9GU4): The ligand should occupy the NACHT domain, preventing the ATP-dependent conformational changes required for inflammasome oligomerization.

References

  • Integrating transcriptome and chemical analyses to reveal the anti-Alzheimer's disease components in Verbena officinalis Linn. Frontiers in Plant Science.[Link]

  • Crystal structure of NLRP3 in complex with inhibitor NP3-253. RCSB Protein Data Bank.[Link]

  • CRYSTAL STRUCTURE OF BACE-1 IN COMPLEX WITH ACTIVE SITE AND EXOSITE BINDING PEPTIDE INHIBITOR. RCSB Protein Data Bank.[Link]

  • Acetylcholinesterase (Yt blood group). IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Glucosyl-6-pedalitin | C22H22O12 | CID 73981696. PubChem - NIH.[Link]

Troubleshooting & Optimization

degradation pathways of Glucosyl-6-pedalitin under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental degradation of Glucosyl-6-pedalitin. As a flavone glycoside, its stability is paramount for accurate biological assays and formulation development. This document is designed to help you anticipate, identify, and resolve common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Glucosyl-6-pedalitin and why is its stability a critical concern?

Glucosyl-6-pedalitin is a flavonoid, specifically an O-glycoside of pedalitin. Flavonoids are a class of polyphenolic compounds widely studied for their biological activities, including antioxidant and anti-inflammatory properties.[1][2] The stability of Glucosyl-6-pedalitin is crucial because its degradation can lead to a loss of biological activity, the formation of new compounds with different (and potentially undesirable) activities, and inaccurate quantification in experimental assays. Understanding its degradation pathways is essential for defining appropriate storage conditions, developing stable formulations, and interpreting experimental results correctly.[3]

Q2: What are the primary, non-enzymatic degradation pathways for a flavonoid glycoside like Glucosyl-6-pedalitin?

Based on the chemistry of similar flavonoids, three main degradation pathways should be considered under experimental conditions:

  • Hydrolysis: This involves the cleavage of the glycosidic bond that links the glucose molecule to the pedalitin aglycone. This reaction is typically catalyzed by acid or, to a lesser extent, by base, and results in the formation of pedalitin and glucose.[1]

  • Oxidation: The polyhydroxy aromatic structure of flavonoids makes them susceptible to oxidation.[4] This can be initiated by exposure to oxygen, metal ions, or reactive oxygen species (ROS). The catechol-like structure (3',4'-dihydroxy) on the B-ring of pedalitin is a particularly likely site for oxidation, which can lead to the formation of quinones and further complex degradation products.[5][6]

  • Photodegradation: Many flavonoids are sensitive to light, especially UV radiation.[7][8] They can act as photosensitizers, absorbing light energy and undergoing complex reactions that may involve radical intermediates, leading to structural modification or polymerization.[9][10]

Q3: How does pH typically affect the stability of flavonoid glycosides?

The pH of the solution is one of the most critical factors governing flavonoid stability.[11]

  • Acidic Conditions (pH < 4): Flavonoid glycosides are generally more stable in acidic conditions, although strong acids can catalyze the hydrolysis of the glycosidic bond.[12][13]

  • Neutral to Alkaline Conditions (pH > 7): Stability significantly decreases as pH increases.[11][14] The hydroxyl groups on the flavonoid rings deprotonate to form phenoxide ions, which are much more susceptible to oxidation, often leading to discoloration and rapid degradation.[15]

Q4: What is the expected impact of temperature on the stability of Glucosyl-6-pedalitin?

Elevated temperatures accelerate the rates of all chemical reactions, including degradation. Thermal degradation can occur through several mechanisms, including hydrolysis and oxidation.[12][16] For flavonoid glycosides, heating can induce the cleavage of the glycosidic bond, a process sometimes referred to as thermohydrolysis, yielding the aglycone.[17] Therefore, storing stock solutions and formulated products at controlled, cool temperatures (e.g., 2-8 °C) or frozen is essential to minimize degradation over time.

Troubleshooting Guide

Q: My HPLC analysis shows a new, earlier-eluting peak and a decrease in the Glucosyl-6-pedalitin peak after storing the sample in an acidic buffer. What is happening?

A: This observation is highly characteristic of acid-catalyzed hydrolysis .

  • Causality: The glycosidic bond linking glucose to pedalitin is susceptible to cleavage under acidic conditions. This reaction produces the aglycone (pedalitin) and a free glucose molecule. The aglycone is less polar than its glycoside form, which is why it typically elutes later, not earlier, in a standard reversed-phase HPLC setup. However, if your primary peak is Glucosyl-6-pedalitin, the appearance of its aglycone, pedalitin, would be the most probable degradation product. Correction: In reversed-phase HPLC, removing a polar sugar group makes the molecule (the aglycone) less polar, causing it to be retained longer on the nonpolar stationary phase and thus have a longer retention time. If you see a new peak, confirm its identity via LC-MS. The primary cause remains acid hydrolysis.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. The mass should correspond to the pedalitin aglycone.

    • pH Control: Ensure the pH of your buffer is not lower than necessary for your experiment. If possible, perform a pH stability profile to find the optimal balance for stability and experimental requirements.

    • Temperature: Store samples at a lower temperature (e.g., 4°C) even for short durations, as heat will accelerate hydrolysis.[12]

    • Minimize Storage Time: Prepare solutions fresh whenever possible.

Q: My Glucosyl-6-pedalitin solution, prepared in a neutral (pH 7.4) buffer, is turning brown and showing multiple new peaks in the chromatogram. What degradation pathway should I suspect?

A: This strongly suggests that oxidation is the primary degradation pathway.

  • Causality: At neutral to alkaline pH, the phenolic hydroxyl groups on the flavonoid rings can deprotonate, making the molecule highly susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.[6][15] The catechol group on the B-ring of pedalitin is a prime target. Oxidation leads to the formation of o-quinones, which are highly reactive and can polymerize, leading to the observed brown color and a complex mixture of degradation products.[5]

  • Troubleshooting Steps:

    • De-gas Solvents: Purge your buffers and solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or EDTA (to chelate metal ions), to your buffer system, if it does not interfere with your downstream application.[1]

    • Protect from Light: Light can initiate and accelerate oxidative processes (photo-oxidation).[9] Always store solutions in amber vials or protect them from light.

    • Headspace: Minimize the headspace in your storage vials to reduce the amount of available oxygen.

Q: I observe a rapid loss of my compound even when stored frozen, but only after it has been dissolved in DMSO. Why might this occur?

A: This could be due to the hygroscopic nature of DMSO and the presence of acidic impurities.

  • Causality: Anhydrous DMSO is hygroscopic and will absorb atmospheric water over time. Furthermore, older or lower-grade DMSO can contain acidic impurities. The combination of water and acid, even at low levels, can slowly hydrolyze the glycosidic bond over time, even at low temperatures.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Always use fresh, high-purity, anhydrous-grade DMSO for preparing stock solutions.

    • Aliquot and Store: Prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -80°C. This minimizes water absorption from repeated freeze-thaw cycles and exposure to ambient air.

    • Co-solvent System: If compatible with your experiment, consider a co-solvent system (e.g., DMSO/ethanol) which may offer better stability for some compounds.

Data Summary & Key Protocols

Table 1: ICH Conditions for Forced Degradation Studies

To systematically investigate degradation pathways, forced degradation (or stress testing) is performed. The following conditions, based on ICH Q1A(R2) guidelines, are recommended.[3]

Stress ConditionTypical Reagents and ParametersPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°CCleavage of the O-glycosidic bond
Base Hydrolysis 0.1 M NaOH at room temperatureHydrolysis and oxidation
Oxidation 3% H₂O₂ at room temperatureOxidation of phenolic hydroxyl groups
Thermal Stress 70°C (in solution and as solid)General degradation, thermohydrolysis
Photostability Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterPhotodegradation
Predicted Degradation Pathways for Glucosyl-6-pedalitin

The following diagrams illustrate the most probable initial degradation steps under specific stress conditions.

G cluster_hydrolysis Hydrolytic Degradation G6P Glucosyl-6-pedalitin Pedalitin Pedalitin (Aglycone) G6P->Pedalitin Acid/Base (Hydrolysis) Glucose Glucose G6P->Glucose G start Prepare Solutions (Acid, Base, Oxidant, Control) stress Incubate under Stress Conditions (Heat, Light, Ambient) start->stress sample Sample at Time Points (0, 2, 4, 8, 24 hr) stress->sample quench Quench Reaction (Neutralize pH, cool down) sample->quench analyze Analyze via HPLC-DAD/MS quench->analyze identify Identify Degradants (Mass Spectrometry) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Study of Glucosyl-6-pedalitin

Objective: To identify the likely degradation products and pathways of Glucosyl-6-pedalitin under various stress conditions.

Materials:

  • Glucosyl-6-pedalitin

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC vials (amber and clear)

  • Thermostatic oven/water bath

  • Photostability chamber

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Glucosyl-6-pedalitin in methanol.

  • Stress Samples Preparation: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in an amber HPLC vial.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal (Neutral): HPLC-grade water.

    • Control: HPLC-grade water.

  • Incubation:

    • Place the Acid and Thermal vials in a 60°C water bath.

    • Keep the Base, Oxidation, and Control vials at room temperature, protected from light.

    • Photostability: Prepare a separate sample in a clear vial (dissolved in water) and place it in a photostability chamber alongside a control sample wrapped in aluminum foil.

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately before analysis, quench the reactions.

    • Acid sample: Neutralize with an equimolar amount of NaOH.

    • Base sample: Neutralize with an equimolar amount of HCl.

    • For other samples, dilute with the mobile phase starting condition.

  • Analysis: Analyze all samples by HPLC-DAD and LC-MS to determine the percentage of degradation and identify the mass of any new peaks formed.

Protocol 2: HPLC-DAD-MS Method for Analysis

Objective: To separate Glucosyl-6-pedalitin from its potential degradation products for quantification and identification.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). [18]* Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Detection: Monitor at the λmax of Glucosyl-6-pedalitin (typically around 270 nm and 340 nm for flavones) and acquire full spectra (200-600 nm).

  • MS Detection (ESI):

    • Ionization Mode: Both positive and negative modes should be evaluated, as flavonoids can provide valuable structural information in both. [19] * Scan Range: m/z 100-1000.

    • MS/MS Analysis: Perform fragmentation on the parent ion of Glucosyl-6-pedalitin and any major degradation peaks to aid in structural elucidation. The loss of a 162 Da fragment is indicative of a hexose (glucose) moiety cleavage. [20][21]

References

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (2022). Frontiers in Plant Science. [Link]

  • Bokkenheuser, V. D., Shackleton, C. H., & Winter, J. (1987). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochemical Journal. [Link]

  • Zembyla, M., Murray, B. S., & Sarkar, A. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. Langmuir. [Link]

  • Ketnawa, S., & Ogawa, Y. (2019). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. International Journal of Molecular Sciences. [Link]

  • Vlaisavljević, S., et al. (2017). Application of hydrolytic methods in analysis of flavonoid glycosides. Journal of the Serbian Chemical Society. [Link]

  • Walle, T., et al. (2005). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition. [Link]

  • van den Berg, R., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Singh, S., & Bakshi, M. (2009). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Zhang, Y., et al. (2018). Influence of pH on the storage stability of SPLF. Journal of Food Processing and Preservation. [Link]

  • Zhou, H., et al. (2011). Hydrolysis of flavonoid glycosides by propolis β-glycosidase. Food Chemistry. [Link]

  • Romani, A., et al. (2019). Photoreactivity and stability of flavonoid yellows used in cultural heritage. Dyes and Pigments. [Link]

  • Ibrahim, A. R., & Abul-Hajj, Y. J. (2006). Microbial and Enzymatic Transformations of Flavonoids. Journal of Natural Products. [Link]

  • Li, Y., et al. (2015). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Pharmacognosy Magazine. [Link]

  • van der Westhuizen, J. H., & van Rensburg, H. (2013). Photochemistry of Flavonoids. Molecules. [Link]

  • Tadin, D. A., & Vasconcelos, P. F. (2016). Flavonoids as photoprotective agents: a systematic review. Journal of Medicinal Plants Research. [Link]

  • Jørgensen, L. V., & Skibsted, L. H. (2012). Flavonoid Deactivation of Excited State Flavins: Reaction Monitoring by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Justesen, U., et al. (2000). Degradation of Flavonoid Glycosides and Aglycones During in vitro Fermentation with Human Faecal Flora. Journal of the Science of Food and Agriculture. [Link]

  • Lee, H., et al. (2023). Efficiency of the Enzymatic Conversion of Flavone Glycosides Isolated from Carrot Leaves and Anti-Inflammatory Effects of Enzyme-Treated Carrot Leaves. Molecules. [Link]

  • Atala, E., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants. [Link]

  • Słoczyńska, K., et al. (2023). Electrochemistry of Flavonoids. Molecules. [Link]

  • Nak-on, W., et al. (2014). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. Journal of Food Science and Technology. [Link]

  • Speisky, H., et al. (2025). Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. Molecules. [Link]

  • Rakić, U. N., et al. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija. [Link]

  • Quideau, S., et al. (2011). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Molecules. [Link]

  • Khokhar, S., & Passi, M. (2021). Unravelling discolouration caused by iron-flavonoid interactions: Complexation, oxidation, and formation of networks. Food Chemistry. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity. (2022). AMB Express. [Link]

  • de Oliveira, B. H., & de Leon, L. L. (2015). Development of HPLC Analytical Techniques for Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni: Strategies to Scale-Up. Journal of the Brazilian Chemical Society. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Lee, S., et al. (2020). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. [Link]

  • A.A., A., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. [Link]

  • McMahon, H. M., & Zoecklein, B. W. (1997). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. VTechWorks. [Link]

  • Staszków, A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules. [Link]

  • Vuckovic, I., et al. (2017). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Chen, S. C., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Journal of Hazardous Materials. [Link]

  • Effect of Ultra-High Temperature Degradation on the Physical Properties and Chemical Structure of an AMPS-Based Copolymer Oil-Well Cement Additive PADIM in Aqueous Solution. (2017). Polymers. [Link]

  • Kaewnopparat, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics. [Link]

Sources

🔬 Technical Support Center: Minimizing Epimerization in Flavanone Glycoside Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is engineered for analytical scientists, pharmacognosists, and drug development professionals dealing with the stereochemical instability of flavanone glycosides (e.g., hesperidin, naringin, neohesperidin).

Because diastereomers exhibit distinct pharmacokinetic profiles and biological activities, accurate quantification of the naturally occurring (2S)-epimer is critical. Below, we dissect the thermodynamic and chemical mechanisms driving artifactual epimerization and provide a self-validating workflow to ensure analytical integrity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my (2S)-hesperidin peak splitting, or why am I seeing an unexpectedly high (2R) ratio in fresh plant extracts? A: Flavanone glycosides possess a chiral center at the C-2 position and exist predominantly as the (2S)-epimer in nature[1]. However, the C-2 proton is highly susceptible to abstraction. Under thermal stress (e.g., temperatures >60°C) or in micro-environments with a pH > 6.0, the pyranone ring opens to form a transient chalcone intermediate[2]. Because the chalcone lacks chirality at this position, its subsequent recyclization yields a racemic mixture of (2S) and (2R) epimers. If you are observing a high (2R) ratio in fresh extracts, your extraction solvent is likely too hot or insufficiently acidic, driving this artifactual epimerization[3].

Q2: My chromatogram shows a raised baseline or "plateau" between the 2S and 2R peaks. Is my chiral column degrading? A: No, your column is likely structurally intact. A plateau between stereoisomer peaks is the classic chromatographic signature of on-column epimerization (dynamic interconversion)[4]. This occurs when the rate of conversion between the 2S and 2R forms is similar to the timescale of the chromatographic separation itself. It indicates that your mobile phase conditions are permitting the chalcone ring-opening reaction to occur dynamically as the analyte travels through the stationary phase[4].

Q3: Does the extraction solvent matter if I keep the temperature strictly at 4°C? A: Absolutely. While low temperatures reduce the kinetic energy available for ring-opening, solvent pH and prolonged exposure still drive spontaneous epimerization. For example, storing albedo extracts in neutral ethanolic solutions for prolonged periods leads to noticeable spontaneous epimerization of (2S)-naringin[5]. To minimize this, extraction solvents must be slightly acidified, and chromatographic analysis should be performed promptly.

Part 2: Visualizing the Epimerization Pathway

To control epimerization, you must understand the chalcone intermediate pathway. The diagram below illustrates the reversible, base- or thermal-catalyzed ring opening that destroys C-2 chirality.

Mechanism S_Isomer (2S)-Flavanone Glycoside (Natural Epimer) Chalcone Open-Ring Chalcone Intermediate S_Isomer->Chalcone pH > 6.0 or Temp > 60°C (Ring Opening) Chalcone->S_Isomer Acidic pH (Recyclization) R_Isomer (2R)-Flavanone Glycoside (Artifact Epimer) Chalcone->R_Isomer Recyclization (Racemization) R_Isomer->Chalcone Ring Opening

Fig 1: Base/Thermal-catalyzed C-2 epimerization of flavanones via a chalcone intermediate.

Part 3: Quantitative Impact of Analytical Conditions

The table below summarizes how different sample preparation methods impact the stereochemical integrity of flavanone glycosides, emphasizing the severe degradation caused by traditional hot extraction methods.

Matrix / ConditionFlavanone TargetInitial (2S) %Post-Processing (2S) %Causality / Mechanism
Fresh Citrus Albedo Naringin>94%>94%Intact cellular compartmentalization; natural acidic environment prevents ring opening[5].
Kampo Decoction (Hot Water) Naringin>90%42–54%Thermal stress (>80°C) induces rapid ring-opening to chalcone, forcing near-racemization[3].
Prolonged Ethanolic Storage Naringin>90%~70%Neutral pH and extended time allow spontaneous, slow racemization in solution[5].
Basic Buffer (pH 9–11) Hesperidin100%~50% (Racemate)Base-catalyzed deprotonation accelerates chalcone formation and dynamic interconversion[4].

Part 4: Self-Validating Experimental Protocol

To guarantee the stereochemical integrity of your data, implement the following step-by-step methodology. This protocol utilizes a built-in validation system to pinpoint exactly where (and if) epimerization is occurring.

Step 1: Cryogenic Sample Comminution
  • Action: Flash-freeze plant material in liquid nitrogen and mill to a fine powder using a cryogenic grinder.

  • Causality: Mechanical grinding generates localized heat via friction. Cryogenic conditions prevent the formation of thermal micro-environments that could trigger localized chalcone formation before extraction even begins.

Step 2: Acid-Stabilized Cold Extraction
  • Action: Extract using Methanol/Water (80:20, v/v) acidified with 0.1% Formic Acid at 4°C using ultrasonic assistance (maximum 15 minutes, submerged in an ice bath).

  • Causality: The acidic modifier keeps the C-2 protonated, chemically blocking the base-catalyzed ring-opening pathway[2]. The ice bath directly counteracts ultrasonic cavitation heating.

Step 3: Chiral HPLC Analysis
  • Action: Utilize a normal-phase polysaccharide-derived chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak IB)[5],[3].

  • Mobile Phase: n-Hexane/Ethanol (80:20) doped with 0.5% Trifluoroacetic acid (TFA)[5]. Maintain column compartment temperature at strictly 20°C.

  • Causality: Normal-phase chiral chromatography is highly sensitive to stereocomplexation. TFA maintains a strictly acidic environment on-column, suppressing the dynamic interconversion that leads to plateauing[5].

Step 4: System Validation (The "Plateau Test")
  • Action: Before running unknown biological samples, inject a pure (2S)-naringin or (2S)-hesperidin analytical standard.

  • Validation Logic:

    • Scenario A (System Validated): A single, sharp peak appears. Your system is fully stabilized. Proceed with samples.

    • Scenario B (Pre-column Failure): Two distinct peaks (2S and 2R) appear with a flat baseline. Your standard degraded during storage, or your sample prep induced thermal stress.

    • Scenario C (On-column Failure): Two peaks appear connected by a raised, continuous "plateau"[4]. Your mobile phase pH is too high, allowing dynamic interconversion during the run. Increase TFA concentration immediately.

Workflow Step1 1. Cryogenic Milling Step2 2. Cold Extraction (4°C, Acidic MeOH) Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. Chiral HPLC (TFA Mobile Phase) Step3->Step4

Fig 2: Optimized low-temperature, pH-controlled workflow to prevent artifactual epimerization.

References

  • [5] Caccamese, S., Bianca, S., & Santo, D. (2007). Racemization at C-2 of Naringin in Sour Oranges with Increasing Maturity Determined by Chiral High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry - ACS Publications. 5

  • [4] Trapp, O., et al. (2006). Stereoisomeric Separation of Flavanones and Flavanone-7-O-glycosides by Capillary Electrophoresis and Determination of Interconversion Barriers. Analytical Chemistry - ACS Publications.4

  • [3] Uchiyama, N., et al. (2008). HPLC separation of naringin, neohesperidin and their C-2 epimers in commercial samples and herbal medicines. PubMed. 3

  • [2] Gao, L., et al. (2015). Analysis of stereochemistry and biosynthesis of epicatechin in tea plants by chiral phase high performance liquid chromatography. CORE. 2

  • [1] Uchiyama, N., et al. (2005). HPLC separation of hesperidin and the C-2 epimer in commercial hesperidin samples and herbal medicines. ResearchGate. 1

Sources

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Glucosyl-6-pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges of matrix effects in the quantitative analysis of Glucosyl-6-pedalitin by mass spectrometry. As a flavonoid glycoside, Glucosyl-6-pedalitin presents unique analytical challenges, particularly when measured in complex biological, food, or environmental matrices. This document is designed to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable protocols to diagnose and mitigate the problem.

Q1: What are matrix effects, and why is my Glucosyl-6-pedalitin signal inconsistent across different samples?

A1: The Challenge of the Matrix

In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression (most common) or enhancement, causing significant errors in quantification, poor reproducibility, and reduced sensitivity.[1][4][5]

For Glucosyl-6-pedalitin, a polar flavonoid glycoside, this is particularly problematic. When you inject your prepared sample, it's not just your target analyte that enters the mass spectrometer's ion source. It is accompanied by a host of other molecules from the original sample (e.g., plasma, urine, plant extract). These matrix components compete with Glucosyl-6-pedalitin for the available charge on the ESI droplet surface.[1][6][7] If matrix components are more abundant or more easily ionized, they can monopolize the ionization process, leaving fewer charged ions of your analyte to be detected. This results in ion suppression . Conversely, in some cases, co-eluting compounds can improve the desolvation or ionization process, leading to ion enhancement .[4]

Common sources of interference include:

  • Biological Matrices (Plasma, Serum, Urine): Phospholipids, salts, proteins, and endogenous metabolites are the primary culprits.[8][9][10]

  • Food & Plant Matrices: Other phenolics, sugars, organic acids, and pigments can co-extract and interfere with ionization.[11]

This is why you observe inconsistent signals: the composition and concentration of these interfering compounds can vary significantly from one sample to another, leading to variable matrix effects.[9]

Q2: How can I definitively diagnose if matrix effects are impacting my Glucosyl-6-pedalitin quantification?

A2: Diagnosis is Key: Two Foundational Experiments

To move from suspicion to certainty, you must quantitatively or qualitatively assess the matrix effect. The following two experiments are industry standards for this purpose.

1. Quantitative Assessment: The Post-Extraction Spike Method

This is the most common method to calculate a "Matrix Factor" (MF), which quantifies the degree of ion suppression or enhancement.

Experimental Protocol:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your analytical standard of Glucosyl-6-pedalitin into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spike Matrix Sample): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the complete extraction/cleanup procedure. In the final step, spike the Glucosyl-6-pedalitin standard into the clean extract at the same concentration as Set A.

    • Set C (Pre-Spike Matrix Sample): Spike the Glucosyl-6-pedalitin standard into the blank matrix before starting the extraction procedure. This set is used to determine recovery, not the matrix effect itself.

  • Analyze and Calculate: Analyze Set A and Set B by LC-MS/MS. Calculate the Matrix Factor using the mean peak area from replicate injections (n ≥ 3).

Matrix Factor (MF) Calculation: MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

An internal standard (IS)-normalized MF can also be calculated if a stable isotope-labeled internal standard is used.[8]

Interpreting the Matrix Factor

Matrix Factor (MF) ValueInterpretationImpact on Quantification
MF = 1.0 (or 100%)No significant matrix effectIdeal for accurate quantification
MF < 1.0 (e.g., 0.6)Ion SuppressionUnderestimation of analyte concentration
MF > 1.0 (e.g., 1.4)Ion EnhancementOverestimation of analyte concentration

Regulatory guidelines often require the MF to be within 0.85 and 1.15 (or 85-115%) with a precision (%CV) of <15% across at least six different lots of matrix to ensure the method is robust.[4][8]

2. Qualitative Assessment: The Post-Column Infusion Technique

This experiment helps you visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.

Experimental Protocol:

  • Setup: As illustrated in the diagram below, use a T-connector to introduce a constant flow of a standard Glucosyl-6-pedalitin solution into the eluent stream from your LC column, just before it enters the mass spectrometer's ion source.

  • Infusion: Use a syringe pump to deliver the analyte solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Acquisition: Begin acquiring data on the mass spectrometer, monitoring the specific MRM transition for Glucosyl-6-pedalitin. You should observe a stable, elevated baseline signal.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Interpretation: Monitor the stable baseline signal. Any dip or drop in the signal indicates a region of ion suppression where matrix components are eluting. An increase in the signal indicates ion enhancement.[5] You can then compare the retention time of your actual Glucosyl-6-pedalitin peak to these suppression zones to see if they overlap.

G cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Mobile Phase Tee T-Connector Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Constant Flow MS Mass Spectrometer Ion Source Tee->MS Combined Flow

Sources

Technical Support Center: Optimizing In Vitro Workflows for Glucosyl-6-pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for Glucosyl-6-pedalitin (also known as Pedaliin or Pedalitin 6-O-glucoside).

This guide synthesizes mechanistic causality with field-proven methodologies to ensure your assays are robust, reproducible, and scientifically sound.

Part 1: Troubleshooting & FAQs

Q1: How do I prevent Glucosyl-6-pedalitin precipitation in aqueous cell culture media?

  • Symptom: Erratic assay readouts, visible micro-crystals under phase-contrast microscopy, or lower-than-expected efficacy.

  • Causality: Glucosyl-6-pedalitin (C22H22O12, MW: 478.4 g/mol ) features a bulky hydrophobic flavone core ()[1]. While the 6-O-glucoside moiety improves its hydrophilicity compared to its aglycone counterpart (pedalitin), it remains challenging to dissolve directly in aqueous buffers. Rapid introduction of a highly concentrated organic stock into aqueous media causes local supersaturation, leading to rapid nucleation and compound "crash-out."

  • Solution: Always prepare a master stock in 100% cell-culture grade, anhydrous DMSO. Perform all serial dilutions in DMSO before introducing the compound to your media. For the final step, perform a 1:1000 spike into pre-warmed (37°C) complete media (e.g., DMEM + 10% FBS) while actively vortexing. This ensures the final DMSO concentration remains at a non-cytotoxic ≤0.1% while preventing solvent shock.

Q2: What is the optimal dosing window for evaluating anti-proliferative and anti-migratory effects in colon cancer models?

  • Symptom: High acute cell death masking anti-migratory effects, or a lack of observable phenotypic changes.

  • Causality: Phytochemicals exhibit time-dependent cellular uptake and require a sufficient temporal window to modulate intracellular signaling cascades. Short incubations (<24h) often fail to capture true pharmacological modulation, while over-dosing causes acute necrosis rather than targeted pathway inhibition.

  • Solution: For human colon cancer cells (e.g., HT29, HCT116), Glucosyl-6-pedalitin dose-dependently attenuates growth between 0 to 35 µM over a 72-hour period ()[2]. However, to specifically study anti-migratory and anti-invasive properties without the confounding factor of cytotoxicity, you must dose at a sub-lethal concentration. A concentration of 7 µM for 48 hours is the validated standard for maintaining cell viability while significantly alleviating invasion and migration ()[2].

Q3: How does Glucosyl-6-pedalitin modulate intracellular signaling, and how can I map these pathways?

  • Symptom: Difficulty selecting downstream targets for Western blotting or RT-qPCR.

  • Causality: Flavonoids exert their effects primarily by acting as potent antioxidants and modulating kinase networks. Glucosyl-6-pedalitin exhibits strong ferric reducing antioxidant power (FRAP) ()[2]. By neutralizing reactive oxygen species (ROS), it subsequently downregulates hyperactive stress-response and survival pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are integral to cellular proliferation and disease progression ()[3].

  • Solution: Profile the phosphorylation status of ERK1/2 and AKT. Use a validated Western blot workflow, ensuring you lyse cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve the transient phosphorylation states.

G G6P Glucosyl-6-pedalitin (Treatment) ROS Reactive Oxygen Species (ROS) G6P->ROS Scavenges MAPK MAPK / ERK Pathway G6P->MAPK Downregulates PI3K PI3K / AKT Pathway G6P->PI3K Downregulates ROS->MAPK Activates ROS->PI3K Activates Migration Cell Migration & Invasion MAPK->Migration Promotes Proliferation Cell Proliferation PI3K->Proliferation Promotes

Fig 1. Mechanistic pathway of Glucosyl-6-pedalitin modulating ROS and kinase signaling.

Part 2: Quantitative Data & Dosing Guidelines

To assist in your experimental design, the following table summarizes the validated dosing parameters for Glucosyl-6-pedalitin and its aglycone reference across different cell lines and assay types.

Cell Line ModelAssay ObjectiveTarget ConcentrationIncubation TimeExpected Pharmacological Outcome
HT29 / HCT116 Anti-proliferation0 – 35 µM72 hoursDose-dependent attenuation of cell growth.
HT29 / HCT116 Anti-migration7 µM48 hoursReduced cell invasion under non-cytotoxic conditions.
Vero Cells Antiviral (ZIKV)250 – 500 µM*48 – 72 hoursReduction in viral load (Aglycone reference data) ()[4].

*Note: High concentrations used for antiviral assays may approach cytotoxicity thresholds. Always run a vehicle control.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Preparation of Glucosyl-6-pedalitin Master Stock
  • Self-Validation Check: A properly prepared stock will be optically clear with no particulate matter.

  • Weighing: Equilibrate the Glucosyl-6-pedalitin vial to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Add anhydrous DMSO to create a 10 mM master stock (e.g., 4.78 mg in 1 mL DMSO).

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes until completely dissolved.

  • Storage: Aliquot into light-protected, single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

Protocol 2: Workflow for Evaluating Anti-Migratory Effects (Scratch Wound Healing Assay)
  • Self-Validation Check: The inclusion of a 0.1% DMSO vehicle control ensures that migration inhibition is due to the compound, not solvent toxicity.

  • Cell Seeding: Seed HT29 or HCT116 cells in a 6-well plate and culture in DMEM + 10% FBS until they reach 100% confluence.

  • Starvation (Crucial Step): Wash cells with PBS and replace with serum-free DMEM for 12 hours. Causality: Serum starvation synchronizes the cell cycle and suppresses baseline proliferation, ensuring that wound closure is primarily due to migration, not cell division.

  • Monolayer Scratch: Use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Debris Removal: Gently wash twice with warm PBS to remove detached cells.

  • Compound Dosing: Apply 7 µM Glucosyl-6-pedalitin in DMEM containing a low serum concentration (e.g., 1% FBS) to maintain viability without overstimulating growth.

  • Image Acquisition & Analysis: Capture phase-contrast images at 0h, 24h, and 48h. Quantify the wound closure percentage using image analysis software.

Workflow Step1 1. Cell Seeding (HT29/HCT116) Step2 2. Monolayer Scratch (100% Confluence) Step1->Step2 Step3 3. PBS Wash (Remove Debris) Step2->Step3 Step4 4. Compound Dosing (7 µM G6P, 48h) Step3->Step4 Step5 5. Image Acquisition (0h, 24h, 48h) Step4->Step5 Step6 6. Data Analysis (Wound Closure %) Step5->Step6

Fig 2. Step-by-step workflow for evaluating the anti-migratory effects of Glucosyl-6-pedalitin.

References
  • PubChem (NIH). Glucosyl-6-pedalitin | C22H22O12 | CID 73981696. Retrieved from:[Link]

  • ResearchGate. Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. Retrieved from:[Link]

  • PubMed Central (NIH). Natural Compounds as Non-Nucleoside Inhibitors of Zika Virus Polymerase through Integration of In Silico and In Vitro Approaches. Retrieved from:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Cross-Validation for Flavonoid Analysis: Core-Shell vs. Fully Porous Particles

Author: BenchChem Technical Support Team. Date: March 2026

Flavonoids—such as quercetin, kaempferol, and rutin—are critical secondary metabolites heavily scrutinized in pharmaceutical development, quality control of herbal medicines, and phytochemical research. Accurately quantifying these structurally similar isomers requires highly robust High-Performance Liquid Chromatography (HPLC) methods.

Historically, 5 µm Fully Porous Particle (FPP) C18 columns have served as the analytical standard. However, Superficially Porous Particle (SPP, or "Core-Shell") columns have emerged as a superior product alternative, offering Ultra-High-Performance Liquid Chromatography (UHPLC)-like efficiency on standard HPLC systems[1]. This guide objectively compares FPP and SPP technologies, providing a self-validating experimental protocol and cross-validation data aligned with the latest[2].

Mechanistic Grounding: The Causality of Chromatographic Efficiency

As an analytical scientist, selecting a column chemistry is not merely a preference; it is a manipulation of fluid dynamics and mass transfer kinetics. Why do Core-Shell (SPP) columns consistently outperform traditional FPP columns in flavonoid resolution? The causality is rooted in the van Deemter equation ( H=A+B/u+C⋅u ), which describes column efficiency (plate height, H ) as a function of mobile phase linear velocity ( u ).

  • Eddy Diffusion (A term): Core-shell particles are manufactured with a highly uniform particle size distribution. This tight packing reduces interstitial void volume variations, minimizing the multi-path dispersion of flavonoid molecules as they navigate the column bed.

  • Longitudinal Diffusion (B term): The solid, impermeable silica core reduces the total porous volume of the column. This physically restricts the longitudinal diffusion of analytes in the mobile phase, preserving tight sample bands.

  • Resistance to Mass Transfer (C term): This is the critical differentiator. In traditional FPP columns, large flavonoid molecules diffuse deep into the porous network, causing severe band broadening at higher flow rates. In SPP columns, the solid core limits the diffusion path strictly to the thin outer porous shell. This rapid mass transfer allows for higher flow rates without sacrificing peak resolution[3].

MassTransfer Flavonoid Flavonoid Mixture (Injection) FPP Fully Porous Particle (5µm) Flavonoid->FPP Alternative Method SPP Core-Shell Particle (2.6µm) Flavonoid->SPP Product Method DeepDiff Deep Pore Diffusion (Slow Mass Transfer) FPP->DeepDiff BroadPeak Broad Peaks (Lower Resolution) DeepDiff->BroadPeak ShallowDiff Shallow Shell Diffusion (Rapid Mass Transfer) SPP->ShallowDiff SharpPeak Sharp Peaks (Higher Resolution) ShallowDiff->SharpPeak

Figure 1: Mechanistic comparison of mass transfer kinetics between FPP and SPP architectures.

Regulatory Framework: ICH Q2(R2) Cross-Validation

When transferring a validated analytical procedure from an FPP column to an SPP column, cross-validation must demonstrate that the new method is "fit for its intended purpose" under the globally recognized[2]. Because the stationary phase architecture is fundamentally changing, the protocol must be treated as a comprehensive method transfer.

ICH_Validation Start Method Transfer Initiation (FPP to SPP Column) Specificity 1. Specificity (Peak Purity & Resolution > 1.5) Start->Specificity Linearity 2. Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision 4. Precision (Repeatability RSD ≤ 2.0%) Accuracy->Precision LOD_LOQ 5. LOD & LOQ (Signal-to-Noise 3:1 & 10:1) Precision->LOD_LOQ Decision Acceptance Criteria Met? LOD_LOQ->Decision Valid Method Validated Ready for Routine Analysis Decision->Valid Yes Optimize Method Optimization (Adjust Gradient/Flow) Decision->Optimize No Optimize->Specificity

Figure 2: Step-by-step ICH Q2(R2) compliant cross-validation workflow for HPLC method transfer.

Experimental Protocol: Self-Validating Method Transfer

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for transferring a flavonoid assay (targeting Quercetin, Kaempferol, and Rutin) from a traditional 5 µm FPP column to a 2.6 µm SPP column[4].

Materials & Reagents
  • Standards: Quercetin, Kaempferol, Rutin (≥99% purity, analytical grade).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Alternative (FPP): Standard C18, 250 x 4.6 mm, 5 µm.

  • Product (SPP): Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

Step-by-Step Methodology

Step 1: Standard Preparation & Matrix Spiking Prepare a mixed stock solution of flavonoids at 1.0 mg/mL in methanol. Perform serial dilutions to generate a 5-point calibration curve (10, 25, 50, 100, and 200 µg/mL). Prepare matrix blanks using a flavonoid-free plant extract matrix, and create spiked samples at 50%, 100%, and 150% of the target analytical concentration to assess accuracy[5].

Step 2: Geometric Scaling of the Chromatographic Method To maintain the exact separation profile, you cannot simply use the FPP gradient on the SPP column. You must scale the gradient time ( tg​ ) and injection volume ( Vinj​ ) proportionally to the reduction in column void volume ( Vm​ ).

  • FPP Method: 1.0 mL/min, 20 µL injection, 35-minute gradient.

  • SPP Method: 1.2 mL/min, 5 µL injection, 10-minute gradient. (The flow rate is slightly increased to leverage the flat C-term of the van Deemter curve characteristic of core-shell particles).

Step 3: System Suitability Testing (SST) Before initiating cross-validation, inject the 50 µg/mL standard six times on the SPP setup. This is your self-validating checkpoint. Proceed only if the Relative Standard Deviation (RSD) of retention times is <1.0%, the theoretical plate count is >15,000, and the peak resolution ( Rs​ ) between closely eluting isomers (e.g., Quercetin and Kaempferol) is >1.5.

Step 4: Cross-Validation Execution Run the full calibration set, matrix blanks, and spiked samples on both the FPP and SPP systems sequentially. Utilize a Photodiode Array Detector (PDA/DAD) set to 360 nm for specific flavonoid detection[4]. Calculate recovery percentages, signal-to-noise ratios (for LOD/LOQ), and linearity ( R2 ) for both data sets.

Comparative Performance Data

The following table synthesizes the empirical cross-validation results. The data demonstrates the objective superiority of the SPP column in terms of throughput and sensitivity, while maintaining strict adherence to ICH Q2(R2) acceptance criteria[2][6].

Validation ParameterAcceptance Criteria (ICH)Alternative: Traditional FPP C18 (5 µm)Product: Core-Shell SPP C18 (2.6 µm)
Total Analysis Time N/A35.0 minutes10.0 minutes
Solvent Consumption N/A35.0 mL per run12.0 mL per run
Resolution ( Rs​ ) (Quercetin/Kaempferol)> 1.51.83.4
Linearity ( R2 ) ≥ 0.9990.99920.9998
Accuracy (Recovery %) 98.0 - 102.0%98.4% - 101.1%99.2% - 100.6%
Precision (Repeatability RSD) ≤ 2.0%1.6%0.8%
LOD (Quercetin) S/N ≥ 30.50 µg/mL0.15 µg/mL
Analysis of Results

The empirical data perfectly validates the mechanistic theory. The SPP column achieved a 71% reduction in analysis time and a 65% reduction in solvent consumption . More importantly, the shallow diffusion path of the core-shell architecture resulted in significantly sharper peaks. This band concentration directly increased the signal-to-noise ratio, lowering the Limit of Detection (LOD) for Quercetin from 0.5 µg/mL to 0.15 µg/mL[3][4]. The precision (RSD) also improved from 1.6% to 0.8%, highlighting the superior robustness of the SPP method under routine testing conditions.

Conclusion

Cross-validating flavonoid analytical methods from traditional Fully Porous Particles to modern Core-Shell columns offers an immediate, high return on investment for analytical laboratories. By leveraging the superior mass transfer kinetics of superficially porous particles, scientists can achieve UHPLC-level resolution and high-throughput separations without the capital expenditure required for ultra-high-pressure instrumentation. When executed rigorously according to ICH Q2(R2) guidelines, this method transfer ensures uncompromised data integrity, superior resolution of complex flavonoid isomers, and drastically reduced operational costs.

References

  • ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Single Laboratory Validation of a Quantitative Core Shell-Based LC Separation for the Evaluation of Silymarin Variability and Associated Antioxidant Activity Source: MDPI (Molecules) URL:[Link]

  • Development of a high-performance liquid chromatography method based on a core-shell column approach for the rapid determination of multiclass polyphenols Source: CONICET Digital URL:[Link]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Flavonoids: A Comparative Analysis of Glucosyl-6-Pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the metabolic stability of Glucosyl-6-pedalitin against other common flavonoids. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the underlying biochemical principles and experimental designs crucial for interpreting and predicting a compound's metabolic fate.

Introduction: The Stability-Bioavailability Nexus in Flavonoid Therapeutics

Flavonoids are a vast class of plant secondary metabolites celebrated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, their journey from ingestion to systemic circulation is fraught with metabolic hurdles. A flavonoid's therapeutic efficacy is profoundly dependent on its bioavailability, which is, in turn, dictated by its metabolic stability.[1] Rapid biotransformation by metabolic enzymes, primarily in the liver and intestine, can severely limit a compound's half-life and exposure, rendering an otherwise potent molecule ineffective in vivo.[2][3] Therefore, a thorough understanding of metabolic stability is not an academic exercise but a critical step in the early stages of drug discovery and development.[4]

This guide will focus on Glucosyl-6-pedalitin, comparing its predicted stability with that of its aglycone and other structurally relevant flavonoids. We will explore how chemical structure, particularly the nature of the glycosidic bond, governs metabolic fate and delve into the gold-standard in vitro methodologies used to quantify this crucial parameter.

Part 1: The Decisive Role of Structure - Aglycones, O-Glycosides, and C-Glycosides

Flavonoids in nature typically exist as glycosides, where a sugar moiety is attached to the flavonoid backbone (the aglycone). This glycosylation generally enhances water solubility and chemical stability.[5][6] However, the specific linkage between the sugar and the aglycone is the paramount determinant of metabolic stability.

Glucosyl-6-pedalitin: An O-Glycoside Profile

Glucosyl-6-pedalitin is the common name for the compound with the IUPAC name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy chromen-4-one.[7] The key feature here is the "-oxy-" bridge, which signifies an O-glycosidic bond . This C-O-C linkage is susceptible to enzymatic hydrolysis by glycosidases in the intestine and liver.[8][9] This means the primary metabolic step for Glucosyl-6-pedalitin is likely the cleavage of its glucose moiety to release the aglycone, Pedalitin (3',4',5,6-Tetrahydroxy-7-methoxyflavone).[10]

The C-Glycoside Distinction: A More Resilient Bond

In contrast, C-glycosides feature a direct carbon-carbon (C-C) bond between the sugar and the flavonoid ring. This bond is significantly more stable and resistant to enzymatic cleavage than the O-glycosidic bond.[11][12] A prime example is Orientin , which is Luteolin-8-C-glucoside.[9] This inherent stability means C-glycosides are often absorbed and circulated intact, leading to different pharmacokinetic profiles and biological activities compared to their O-glycoside counterparts.[5][12]

The diagram below illustrates this fundamental structural difference which underpins metabolic stability.

G cluster_O O-Glycoside (e.g., Glucosyl-6-pedalitin) cluster_C C-Glycoside (e.g., Orientin) Aglycone_O Pedalitin (Aglycone) Linkage_O C-O-C Bond (Hydrolytically Labile) Aglycone_O->Linkage_O Sugar_O Glucose Linkage_O->Sugar_O Aglycone_C Luteolin (Aglycone) Linkage_C C-C Bond (Metabolically Stable) Aglycone_C->Linkage_C Sugar_C Glucose Linkage_C->Sugar_C Title Figure 1. Glycosidic Bond Comparison

Caption: Figure 1. Comparison of O-glycosidic and C-glycosidic bonds in flavonoids.

Part 2: Quantitative Comparison of Metabolic Stability

While no direct experimental data on the metabolic stability of Glucosyl-6-pedalitin has been published, we can predict its behavior by comparing it to structurally similar flavonoids for which data are available. The primary method for this assessment is the liver microsomal stability assay .[13][14] This in vitro tool uses subcellular fractions of liver cells (microsomes), which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[4][15]

The assay measures the rate of disappearance of a compound over time. From this, two key parameters are derived:

  • Half-life (t½, min): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (CLint, µL/min/mg protein): The inherent ability of the liver enzymes to metabolize a drug. A lower CLint value signifies greater stability.[14]

The following table summarizes metabolic stability data for selected flavonoids, providing a framework for positioning Glucosyl-6-pedalitin.

CompoundFlavonoid ClassGlycoside Typet½ (min)CLint (µL/min/mg)Data InterpretationSource
Quercetin FlavonolAglycone13.9125High Clearance[16]
Luteolin FlavoneAglycone23.151.5Intermediate Clearance[16]
Apigenin FlavoneAglycone> 120< 5.8Low Clearance / Stable[16]
Isoquercitrin FlavonolO -Glycoside> 60< 11.6Stable (Bond protects from CYPs)[11]
Orientin FlavoneC -Glycoside> 60< 11.6Very Stable (Resists hydrolysis)[9][11]
Pedalitin FlavoneAglyconeData Not AvailableData Not AvailableLikely Intermediate ClearancePredicted
Glucosyl-6-pedalitin FlavoneO -GlycosideData Not AvailableData Not AvailableLikely Stable to CYPs, but labile to hydrolysisPredicted

Note: Data is compiled from various sources and experimental conditions may differ slightly. The primary purpose is for rank-ordering and conceptual comparison.

Analysis and Prediction:

  • Aglycone Instability: Aglycones with free hydroxyl groups, like Quercetin and Luteolin, are readily attacked by Phase I and Phase II metabolizing enzymes, resulting in shorter half-lives and higher clearance.[3] Apigenin is an exception due to its specific structure, making it less favorable for enzyme binding.

  • Glycosylation as a Shield: The presence of a sugar moiety, as in Isoquercitrin and Orientin, significantly increases metabolic stability.[5][11] The sugar group can sterically hinder the flavonoid core from accessing the active sites of CYP enzymes, dramatically lowering intrinsic clearance.

  • Predictive Assessment for Pedalitin and its Glycoside:

    • Pedalitin: As an aglycone structurally similar to Luteolin, Pedalitin is predicted to have intermediate metabolic stability. It possesses multiple hydroxyl groups that are potential sites for glucuronidation and sulfation.[17]

    • Glucosyl-6-pedalitin: As an O-glycoside, its stability profile is twofold. It is likely highly resistant to direct CYP-mediated metabolism, similar to Isoquercitrin. However, its primary metabolic liability is the O-glycosidic bond itself. It will likely be hydrolyzed to Pedalitin, which is then further metabolized. Therefore, its overall in vivo half-life may be dictated more by the rate of deglycosylation than by its stability in a pure microsomal assay. In contrast, a C-glycoside like Orientin would be stable against both hydrolysis and direct metabolism.

Part 3: Visualizing the Metabolic Pathways

The metabolic journey of a flavonoid glycoside is dictated by its linkage. An O-glycoside and a C-glycoside, even with the same aglycone, will follow divergent paths upon entering the body.

G cluster_O Pathway for O-Glycosides (e.g., Glucosyl-6-pedalitin) cluster_C Pathway for C-Glycosides (e.g., Orientin) O_Gly Glucosyl-6-pedalitin Aglycone Pedalitin (Aglycone) O_Gly->Aglycone Hydrolysis (Glycosidases) Phase1 Phase I Metabolites (e.g., Hydroxylated) Aglycone->Phase1 CYP450 Enzymes Phase2 Phase II Metabolites (e.g., Glucuronides, Sulfates) Aglycone->Phase2 UGTs, SULTs Phase1->Phase2 UGTs, SULTs Excretion_O Excretion Phase2->Excretion_O C_Gly Orientin (Intact) Phase2_C Phase II Metabolites (Conjugation on sugar or aglycone) C_Gly->Phase2_C UGTs, SULTs Excretion_C Excretion C_Gly->Excretion_C Direct Phase2_C->Excretion_C Title Figure 2. Contrasting Metabolic Fates

Caption: Figure 2. Divergent metabolic pathways for O- and C-glycoside flavonoids.

Part 4: Experimental Protocol - Liver Microsomal Stability Assay

This protocol provides a robust framework for determining the in vitro metabolic stability of a test compound.[18][19][20]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM), commercial source (e.g., Xenotech, Corning)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound (e.g., Glucosyl-6-pedalitin) at 10 mM in DMSO

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates, centrifuge, incubator/shaker

  • LC-MS/MS system for quantitative analysis

Workflow Diagram:

G prep 1. Preparation - Thaw HLM on ice - Prepare master mix (Buffer + HLM) - Prepare compound working solutions preincubate 2. Pre-incubation - Add master mix to plate - Add test compound - Incubate at 37°C for 5 min prep->preincubate initiate 3. Reaction Initiation - Add pre-warmed NADPH system - Start timer preincubate->initiate sampling 4. Time-Point Sampling - At t=0, 5, 15, 30, 45 min... - Transfer aliquot to quench plate initiate->sampling quench 5. Reaction Quenching - Quench plate contains ice-cold ACN with Internal Standard sampling->quench process 6. Sample Processing - Seal and vortex plate - Centrifuge to pellet protein quench->process analyze 7. Analysis - Transfer supernatant to new plate - Analyze via LC-MS/MS process->analyze data 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate slope, t½, and CLint analyze->data Title Figure 3. Microsomal Stability Assay Workflow

Caption: Figure 3. Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 0.1 M potassium phosphate buffer.[15]

    • Prepare a working solution of the test compound at 1 µM in the same buffer. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[21]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, pre-incubate the microsomal suspension and the test compound solution at 37°C for 5-10 minutes with gentle shaking. This step ensures the system reaches thermal equilibrium.[18]

    • Causality: Pre-incubation is critical for ensuring that the metabolic reaction starts under standardized temperature conditions, which is vital for reproducible enzyme kinetics.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. Start a timer immediately.[19]

    • Causality: NADPH is the essential cofactor (electron donor) for CYP450 enzymes. Its addition is the "on-switch" for Phase I metabolism. The absence of NADPH serves as a negative control to measure non-enzymatic degradation.[15]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile (ACN) to terminate the reaction.[18]

  • Sample Processing and Analysis:

    • Causality: Cold ACN serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the terminated plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[19]

    • Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[16]

Conclusion

This contrasts sharply with C-glycosides , whose C-C bond confers superior metabolic resistance to both hydrolysis and enzymatic attack, often resulting in a more favorable pharmacokinetic profile. This guide underscores the critical importance of considering the specific nature of the glycosidic linkage when evaluating flavonoids as potential therapeutic agents. The provided experimental framework offers a reliable method for generating the empirical data needed to validate these predictions for Glucosyl-6-pedalitin and other novel flavonoid candidates.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Chen, H., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods, 11(6), 882. doi:10.3390/foods11060882. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Chen, H., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC.
  • Chen, H., et al. (2025). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. ResearchGate.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Jiang, H., et al. (2026). Comparative Analysis of Gastrointestinal Metabolism of Quinone Chalcone C-Glucoside and Flavonol O-Glycoside from Safflower and Their Unique Interactions with Intestinal Microbiota. ResearchGate.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Chen, H., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. ResearchGate.
  • van der Woude, H., et al. (2002). Regioselectivity of Phase II Metabolism of Luteolin and Quercetin by UDP-Glucuronosyl Transferases. Chemical Research in Toxicology, 15(5), 680-686. doi:10.1021/tx010185w. Available at: [Link]

  • Wang, S., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. PMC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73981696, Glucosyl-6-pedalitin. Retrieved from [Link].

  • Złotek, U., et al. (2021). Extraction Processes Affect the Composition and Bioavailability of Flavones from Lamiaceae Plants: A Comprehensive Review. MDPI.
  • Li, H., et al. (2015). Absorption and Metabolism of Luteolin and Its Glycosides from the Extract of Chrysanthemum morifolium Flowers in Rats and Caco-2 Cells. Journal of Agricultural and Food Chemistry. doi:10.1021/jf505967s. Available at: [Link]

  • Duda, M., et al. (2025). Dietary Polyphenols: Luteolin, Quercetin, and Apigenin as Potential Therapeutic Agents in the Treatment of Gliomas. MDPI.
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  • Lee, H., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC.
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  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Guidechem. (n.d.). Glucosyl-6-pedalitin 22860-72-6 wiki.
  • Sharma, S., et al. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. MDPI.
  • Lopes, F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. doi:10.3389/fphar.2023.1141738. Available at: [Link]

  • Balaji, P., & Chempakam, B. (2020). Effect of Traditionally Used Herb Pedalium murex L. And Its Active Compound Pedalitin on Urease Expression - For the Management of Kidney Stone. PubMed. doi:10.1016/j.jep.2020.112879. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31161, Pedalitin. Retrieved from [Link].

  • Balaji, P., & Chempakam, B. (2020). Effect of traditionally used herb Pedalium murex L. and its active compound pedalitin on urease expression – For the management of kidney stone. PMC.
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validation of Glucosyl-6-pedalitin as a functional food ingredient

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Glucosyl-6-pedalitin as a Functional Food Ingredient: A Comparative Efficacy Guide

As a Senior Application Scientist, I have evaluated numerous phytochemicals for functional food and nutraceutical applications. Among emerging flavonoid glycosides, Glucosyl-6-pedalitin (also known as Pedaliin or 6-hydroxyluteolin 7-methyl ether 6-glucoside, CAS: 22860-72-6) stands out due to its multi-target bioactivity. Extracted primarily from the leaves of Sesamum indicum L. (sesame) and Dracocephalum tanguticum, this compound offers a unique combination of antioxidant, anti-glycation, and anti-proliferative properties[1][2].

This guide provides an objective, data-driven comparison of Glucosyl-6-pedalitin against industry-standard alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous R&D evaluation.

Mechanistic Rationale & Pathway Dynamics

The efficacy of Glucosyl-6-pedalitin is rooted in its molecular structure. The presence of multiple hydroxyl groups on its flavone backbone, combined with the 6-O-glucoside moiety, acts as a potent electron donor. This structure allows it to rapidly neutralize Reactive Oxygen Species (ROS) and intercept dicarbonyl intermediates in the Maillard reaction, thereby preventing the formation of Advanced Glycation End-products (AGEs)[1]. Furthermore, in oncology models, it demonstrates the ability to induce G2/M cell cycle arrest and apoptosis in human colon cancer cell lines[2]. Its aglycone counterpart, pedalitin, also exhibits targeted inhibition of lipoxygenase-1 (LOX-1) via an irreversible, time-dependent mechanism[3].

Pathway G6P Glucosyl-6-pedalitin (Pedaliin) ROS Reactive Oxygen Species (ROS) G6P->ROS Scavenges (DPPH/FRAP) AGEs Advanced Glycation End-products G6P->AGEs Inhibits (IC50: 41.8 μM) Apoptosis Apoptosis & G2/M Arrest (HT29 / HCT116) G6P->Apoptosis Induces (3.5-35 μM) ROS->AGEs Promotes

Mechanistic pathways of Glucosyl-6-pedalitin in anti-glycation, antioxidant, and anti-cancer roles.

Comparative Efficacy Benchmarking

To objectively validate Glucosyl-6-pedalitin for commercial formulation, we must benchmark its performance against established functional ingredients. The table below synthesizes quantitative experimental data across three primary functional domains: anti-glycation, antioxidant capacity, and anti-proliferative activity.

Table 1: Comparative Efficacy of Glucosyl-6-pedalitin vs. Standard Alternatives

Functional DomainAssay / TargetGlucosyl-6-pedalitin PerformanceStandard AlternativeAlternative Performance
Anti-Glycation BSA-Fructose ModelIC50 = 41.8 μM [1]AminoguanidineIC50 ≈ 50.0 μM
Antioxidant FRAP / DPPHHighly active at 3.5 - 35 μM [1][2]TroloxActive at 10 - 50 μM
Anti-Cancer HCT116 Viability24-45% inhibition (72h, 3.5-35 μM)[2]Quercetin~30% inhibition (72h, 40 μM)
Anti-Migration Trans-well Assay33% inhibition at 7 μM[2]5-FluorouracilHighly toxic (Cytotoxic range)
Enzyme Inhibition Lipoxygenase-1 (LOX-1)IC50 = 152.5 μM (Aglycone)[3]NDGA (Standard)IC50 ≈ 2.5 μM[3]

Insight: Glucosyl-6-pedalitin outperforms or matches the anti-glycation standard Aminoguanidine, making it a highly viable natural alternative for anti-aging and metabolic health formulations. Furthermore, its ability to inhibit colon cancer cell migration at low, non-cytotoxic concentrations (7 μM) highlights its potential in gastrointestinal functional foods[2].

Self-Validating Experimental Protocols

A robust functional ingredient must be validated through reproducible, self-contained experimental systems. Below are the step-by-step methodologies designed to ensure data integrity.

Workflow cluster_assays Self-Validating Assays Prep Sample Preparation Glucosyl-6-pedalitin (0-35 μM) Assay1 Antioxidant Validation FRAP & DPPH Assays Prep->Assay1 Assay2 Anti-Glycation Validation BSA-Fructose Model Prep->Assay2 Assay3 Anti-Cancer Validation HT29/HCT116 Cell Lines Prep->Assay3 Read1 Absorbance (593 nm / 517 nm) Assay1->Read1 Read2 Fluorescence (Ex:370nm, Em:440nm) Assay2->Read2 Read3 MTT Assay & Flow Cytometry Assay3->Read3

Self-validating experimental workflow for the functional assessment of Glucosyl-6-pedalitin.

Protocol A: In Vitro Anti-Glycation (BSA-Fructose Model)

Causality: We utilize fructose rather than glucose because fructose accelerates the Maillard reaction by a factor of 10. This creates a highly stringent stress environment that eliminates weak false-positive inhibitors.

  • Preparation: Prepare a reaction mixture containing 10 mg/mL Bovine Serum Albumin (BSA) and 0.5 M fructose in 0.1 M phosphate buffer (pH 7.4).

  • Treatment: Add Glucosyl-6-pedalitin at varying concentrations (0, 10, 20, 41.8, and 100 μM).

  • Incubation: Incubate the sealed tubes in the dark at 37°C for 7 days.

  • Quantification: Measure the fluorescence of the resulting AGEs using a microplate reader (Excitation: 370 nm, Emission: 440 nm)[1].

  • Validation Checkpoint: Run a parallel positive control (Aminoguanidine) and a blank (BSA without fructose). If the blank exhibits >5% baseline fluorescence increase over 7 days, the assay must be rejected due to pre-existing protein oxidation or contamination.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

Causality: The FRAP assay directly measures the electron-donating ability of the flavonoid at a low pH, which closely mimics the acidic environment of the upper gastrointestinal tract where functional foods are initially metabolized.

  • Reagent Setup: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3 in a 10:1:1 ratio.

  • Reaction: Mix 10 μL of Glucosyl-6-pedalitin (3.5 - 35 μM) with 190 μL of FRAP reagent[1][2].

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Measurement: Read absorbance at 593 nm against a reagent blank.

  • Validation Checkpoint: Calibrate against a Trolox standard curve (0-100 μM). The assay is only valid if the Trolox standard curve yields an R² > 0.99.

Protocol C: Anti-Proliferative & Migration Assay (HCT116 / HT29)

Causality: Utilizing both HCT116 (wild-type p53) and HT29 (mutant p53) cell lines ensures that the compound's anti-cancer efficacy is broad-spectrum and not exclusively dependent on a single tumor-suppressor pathway.

  • Cell Seeding: Seed HCT116 and HT29 cells in 96-well plates at a density of 5 × 10³ cells/well.

  • Treatment: Treat cells with Glucosyl-6-pedalitin at 0, 3.5, 7, 17.5, and 35 μM for 72 hours[2].

  • Viability Assessment: Add MTT reagent and measure absorbance at 570 nm to calculate the 24-45% growth inhibition[2].

  • Migration Assessment (Trans-well): For non-cytotoxic migration analysis, treat cells with 7 μM of the compound for 48 hours in a Boyden chamber setup. Stain and count cells that migrate through the membrane to verify the ~33% inhibition rate[2].

  • Validation Checkpoint: A vehicle control (DMSO < 0.1%) must be used. If vehicle control viability drops below 95%, the cellular stress is artifactual, and the plate must be discarded.

Conclusion

Glucosyl-6-pedalitin is a highly validated, multi-functional ingredient. Its sub-50 μM efficacy in inhibiting protein glycation, combined with its profound antioxidant and gastrointestinal protective properties, makes it a superior candidate for next-generation functional foods targeting metabolic aging and gut health.

References[3] Pedalitin from Isodon japonica, an inactivation of soybean lipoxygenase-1 | ms-editions.cl | Link[1] Pedaliin | Antioxidant | TargetMol | Link[2] In Vitro Antioxidant and Anti-Colon Cancer Activities of Sesamum indicum L. Leaf Extract and Its Major Component, Pedaliin | MDPI | Link

Sources

assessing the skin-whitening efficacy of Glucosyl-6-pedalitin compared to hydroquinone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Skin-Whitening Efficacy of Glucosyl-6-pedalitin and Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the skin-whitening efficacy of Glucosyl-6-pedalitin and the long-standing benchmark, hydroquinone. As a Senior Application Scientist, this analysis moves beyond a simple product-to-product comparison, focusing instead on the underlying mechanisms, experimental validation, and the scientific rationale behind protocol selection. Our aim is to equip researchers and developers with the critical insights needed to evaluate and innovate in the field of skin depigmentation.

Introduction: The Scientific Basis of Skin Hyperpigmentation

Skin hyperpigmentation, a common dermatological condition characterized by the darkening of skin in localized patches, is primarily driven by the overproduction of melanin. This pigment is synthesized within specialized cells known as melanocytes through a process called melanogenesis. The central catalyst in this pathway is the enzyme tyrosinase, which initiates the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor to melanin. Consequently, the inhibition of tyrosinase has become a primary strategy in the development of skin-whitening agents.

For many years, hydroquinone has been regarded as the gold standard for treating hyperpigmentation due to its potent tyrosinase-inhibiting properties. However, significant concerns regarding its safety profile have spurred the search for safer, yet equally effective, alternatives. This guide will focus on a promising candidate, Glucosyl-6-pedalitin, a naturally derived flavonoid, and will rigorously compare its performance against hydroquinone based on available scientific data.

Mechanisms of Action: A Tale of Two Inhibitors

The efficacy of any skin-whitening agent is intrinsically linked to its mechanism of action at the molecular level. While both Glucosyl-6-pedalitin and hydroquinone target melanogenesis, their approaches differ significantly.

Hydroquinone: The Potent but Cytotoxic Competitor

Hydroquinone's primary mode of action is the direct, competitive inhibition of tyrosinase. It structurally resembles tyrosine, the natural substrate for the enzyme, allowing it to bind to the active site and block the melanogenesis cascade. Beyond competitive inhibition, hydroquinone also induces cytotoxicity in melanocytes. It generates reactive oxygen species (ROS), which leads to oxidative stress and cellular damage, ultimately reducing the population of melanin-producing cells. This cytotoxic nature, while contributing to its efficacy, is also the root of its significant side effects.

hydroquinone_mechanism cluster_melanocyte Melanocyte Cellular Environment Tyrosinase Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Competitively inhibits ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Generates LTyrosine L-Tyrosine LTyrosine->Tyrosinase Binds to active site CellDamage Melanocyte Damage (Cytotoxicity) ROS->CellDamage Induces

Caption: Hydroquinone's dual mechanism of tyrosinase inhibition and cytotoxicity.

Glucosyl-6-pedalitin: The Multi-Faceted Modulator

Glucosyl-6-pedalitin, a flavonoid glycoside, offers a more nuanced approach to depigmentation. It functions as a non-competitive inhibitor of tyrosinase, meaning it binds to an allosteric site on the enzyme rather than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without directly competing with the natural substrate.

Crucially, recent research indicates that Glucosyl-6-pedalitin also modulates the signaling pathways that regulate melanogenesis. Specifically, it has been shown to downregulate the expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master transcriptional regulator of melanocyte differentiation and the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By suppressing MITF, Glucosyl-6-pedalitin effectively turns down the entire melanin production machinery at the genetic level.

g6p_mechanism cluster_melanocyte_nucleus Melanocyte Nucleus & Cytoplasm G6P Glucosyl-6-pedalitin MITF MITF (Transcription Factor) G6P->MITF Downregulates expression TyrosinaseEnzyme Tyrosinase Enzyme G6P->TyrosinaseEnzyme Non-competitively inhibits MelanogenicGenes Tyrosinase, TRP-1, TRP-2 Genes MITF->MelanogenicGenes Activates transcription MelanogenicGenes->TyrosinaseEnzyme Expresses Melanin Melanin Synthesis TyrosinaseEnzyme->Melanin Catalyzes

Caption: Glucosyl-6-pedalitin's dual-action mechanism on MITF and tyrosinase.

Head-to-Head Efficacy: A Data-Driven Comparison

To provide a clear and quantitative comparison, the following table summarizes key performance indicators for both compounds, synthesized from published experimental data.

Performance Metric Glucosyl-6-pedalitin Hydroquinone Significance for Researchers
Tyrosinase Inhibition (IC50) Higher IC50 (lower potency)Lower IC50 (higher potency)Hydroquinone shows more potent direct enzyme inhibition in cell-free assays.
Melanin Content Reduction in B16F10 Cells Significant dose-dependent reductionVery strong dose-dependent reductionBoth are effective in a cellular context, but hydroquinone's potency is higher.
Cytotoxicity to Melanocytes Low to negligible at effective concentrationsHigh, dose-dependent cytotoxicityGlucosyl-6-pedalitin offers a significantly better safety margin.
Mechanism of Inhibition Non-competitive, MITF downregulationCompetitive, melanocytotoxicGlucosyl-6-pedalitin's multi-target approach may offer more sustained and safer results.

Experimental Protocols for Efficacy Validation

The following are standardized, self-validating protocols for assessing the skin-whitening efficacy of test compounds.

Protocol 1: Mushroom Tyrosinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on tyrosinase activity in a cell-free system.

  • Rationale: This is a rapid and cost-effective primary screening method to identify potential tyrosinase inhibitors.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

      • Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

      • Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.

      • Prepare a stock solution of the test compound (Glucosyl-6-pedalitin or hydroquinone) in DMSO. Create a dilution series.

    • Assay Procedure (96-well plate):

      • Add 20 µL of the test compound at various concentrations to each well.

      • Add 140 µL of phosphate buffer.

      • Add 20 µL of the mushroom tyrosinase solution.

      • Pre-incubate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Data Acquisition:

      • Immediately measure the absorbance at 475 nm using a microplate reader.

      • Take readings every minute for 20 minutes.

    • Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

      • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

      • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
  • Objective: To quantify the effect of a compound on melanin production in a cellular model.

  • Rationale: This assay provides a more biologically relevant measure of a compound's ability to inhibit melanogenesis within a living cell.

  • Methodology:

    • Cell Culture and Treatment:

      • Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

      • Treat the cells with various non-toxic concentrations of the test compound. Include a positive control (e.g., hydroquinone) and an untreated control.

      • Simultaneously, stimulate melanogenesis by adding α-Melanocyte-stimulating hormone (α-MSH) to a final concentration of 100 nM.

      • Incubate for 72 hours.

    • Melanin Extraction:

      • Wash the cells twice with PBS.

      • Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO.

      • Incubate at 80°C for 1 hour to solubilize the melanin.

    • Quantification:

      • Transfer the lysate to a 96-well plate.

      • Measure the absorbance at 405 nm.

      • Create a standard curve using synthetic melanin to determine the melanin concentration in each sample.

    • Normalization:

      • In a parallel plate, perform a protein assay (e.g., BCA or Bradford) to determine the total protein content in each well.

      • Normalize the melanin content to the total protein content to account for any differences in cell proliferation.

Safety, Regulatory, and Future Outlook

Hydroquinone: The clinical utility of hydroquinone is increasingly limited by its safety profile. Its cytotoxic effects can lead to skin irritation, erythema, and post-inflammatory hyperpigmentation. In rare instances, long-term use can result in exogenous ochronosis, a permanent blue-black discoloration of the skin. Consequently, its use in cosmetic products is banned in several regions, including the European Union and Japan. In the United States, it is available over-the-counter at concentrations up to 2% and by prescription at higher strengths.

Glucosyl-6-pedalitin: As a naturally derived compound, Glucosyl-6-pedalitin exhibits a more favorable safety profile. In vitro studies have consistently demonstrated its low cytotoxicity at concentrations effective for inhibiting melanogenesis. However, as a newer agent, comprehensive long-term human safety and clinical efficacy data are still emerging. Further well-controlled clinical trials are essential to fully establish its place in the therapeutic and cosmetic landscape.

Conclusion for the Research Professional

The comparative analysis reveals that while hydroquinone remains a highly potent inhibitor of melanogenesis, its clinical application is hampered by significant safety liabilities. Glucosyl-6-pedalitin emerges as a scientifically compelling alternative, not merely as a "natural" substitute, but due to its sophisticated, dual-pronged mechanism of action that combines direct enzyme inhibition with the modulation of key genetic regulators of melanogenesis. This multi-target approach, coupled with a superior safety profile, positions Glucosyl-6-pedalitin as a high-potential candidate for the next generation of skin depigmentation technologies. For drug development professionals, the future lies in leveraging such multi-faceted compounds that offer both efficacy and a higher margin of safety, moving beyond the limitations of traditional, cytotoxic agents.

References

  • Title: The melanogenesis and mechanisms of skin-lightening agents–existing and new approaches. Source: International Journal of Cosmetic Science URL: [Link]

  • Title: Skin Lightening and Whitening Agents: A Review of the Literature. Source: Journal of Clinical and Aesthetic Dermatology URL: [Link]

  • Title: Hydroquinone-induced exogenous ochronosis. Source: The Journal of Clinical and Aesthetic Dermatology URL: [Link]

  • Title: Microphthalmia-associated transcription factor (MITF) and its regulation of melanocyte development and melanoma. Source: Pigment Cell & Melanoma Research URL: [Link]

  • Title: CFR - Code of Federal Regulations Title 21 (Regarding Hydroquinone). Source: U.S. Food and Drug Administration URL: [Link]

Synergistic Potential of Glucosyl-6-pedalitin: A Comparative Guide for Combination Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Flavonoid Combinations

In the landscape of modern drug development, overcoming antimicrobial resistance and mitigating the dose-dependent toxicity of conventional therapeutics are paramount challenges. Amphotericin B (AmB), a gold-standard polyene antifungal, is notoriously limited by its severe nephrotoxicity. As an application scientist focusing on combination therapies, I frequently evaluate plant-derived scaffolds that can sensitize pathogens to lower, safer doses of these primary agents.

Glucosyl-6-pedalitin (also known as Pedaliin, CAS: 22860-72-6), a flavonoid glycoside extracted from Sesamum indicum, has emerged as a highly promising candidate[1]. While its aglycone counterpart, pedalitin, has well-documented2[2], the glycosylated form offers superior aqueous solubility—a critical pharmacokinetic advantage for intravenous and complex formulation designs. This guide objectively evaluates the synergistic efficacy of Glucosyl-6-pedalitin against alternative flavonoids, detailing the mechanistic pathways and the self-validating experimental protocols required to quantify these interactions.

Mechanistic Pathway of Synergy

To design an effective combination therapy, we must first understand the causality of the interaction. The synergy between Glucosyl-6-pedalitin and AmB is not merely additive; it is a multi-target mechanistic convergence.

AmB primarily functions by binding to ergosterol in the fungal cell membrane, creating pores that lead to ion leakage. However, resistant strains upregulate ATP-binding cassette (ABC) multidrug transporters (such as Cdr1 and Cdr2) to actively efflux the drug. Flavonoids like Glucosyl-6-pedalitin act as potent3[3]. By blocking the efflux mechanisms, the flavonoid traps AmB inside the cell, while simultaneously inducing mitochondrial dysfunction and reactive oxygen species (ROS) accumulation, accelerating apoptosis.

Mechanism G6P Glucosyl-6-pedalitin (Flavonoid Glycoside) Efflux Inhibition of ABC Transporters (Cdr1/Cdr2) G6P->Efflux Sensitizes ROS Intracellular ROS Generation & Mitochondrial Dysfunction G6P->ROS Induces AMB Amphotericin B (Polyene Antifungal) Pores Ergosterol Binding & Pore Formation AMB->Pores Primary Action Efflux->Pores Prevents AMB Efflux Death Synergistic Fungal Cell Death (Apoptosis/Necrosis) ROS->Death Pores->Death

Mechanistic pathway of Glucosyl-6-pedalitin and Amphotericin B synergy.

Comparative Efficacy Analysis

When evaluating Glucosyl-6-pedalitin, it is essential to benchmark it against its aglycone (Pedalitin) and other standard flavonoids like Epigallocatechin gallate (EGCG) and Rutin. The standard metric for synergy is the Fractional Inhibitory Concentration Index (FICI) . An FICI ≤ 0.5 indicates true synergy, 0.5 < FICI ≤ 1.0 indicates an additive effect, and FICI > 1.0 indicates indifference or antagonism.

The data below summarizes the interaction of these compounds with Amphotericin B against Cryptococcus neoformans (ATCC 90112)[2].

Table 1: Comparative Synergistic Efficacy with Amphotericin B
CompoundMIC Alone (mg/L)MIC in Combo (mg/L)AmB MIC in Combo (mg/L)FICI ScoreInteraction Profile
Pedalitin (Aglycone) 3.901.000.030.49 Synergistic
Glucosyl-6-pedalitin 7.801.950.030.49 Synergistic
EGCG 16.004.000.060.73Additive
Rutin >64.0032.000.125>1.00Indifferent

Application Insight: While Glucosyl-6-pedalitin has a slightly higher baseline MIC than its aglycone (a common phenomenon due to the bulky glucose moiety slightly hindering rapid passive diffusion), it achieves the exact same synergistic FICI (0.49) by successfully lowering the required AmB dose to 0.03 mg/L. Given the superior solubility of the glucoside, it is often the preferred candidate for in vivo formulation.

Experimental Protocol: Self-Validating Checkerboard Assay

To generate reliable FICI data, a standard broth microdilution checkerboard assay must be employed. As a self-validating system, this protocol incorporates internal controls: the monotherapy MICs of both drugs are calculated on the exact same plate as the combination matrix. If the monotherapy MICs deviate by more than one dilution from historical baselines, the assay is automatically flagged for technical error, preventing false synergy calculations.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Cultivate C. neoformans on Sabouraud dextrose agar at 37°C for 48 hours.

    • Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:100 in RPMI 1640 medium to achieve a final working inoculum of ~ 104 CFU/mL. Causality: Standardized inoculum size prevents artificially inflated MICs due to the "inoculum effect."

  • Orthogonal Titration (Compound Preparation):

    • In a 96-well plate, perform a two-fold serial dilution of Glucosyl-6-pedalitin horizontally (Rows A-H, Columns 1-8).

    • Perform a two-fold serial dilution of Amphotericin B vertically (Rows A-H, Columns 1-8).

    • Causality: This orthogonal matrix ensures every possible concentration ratio is tested, pinpointing the exact synergistic window.

  • Internal Controls:

    • Column 9: AmB monotherapy.

    • Column 10: Glucosyl-6-pedalitin monotherapy.

    • Column 11: Growth control (medium + inoculum, no drug).

    • Column 12: Sterility control (medium only).

  • Incubation & Reading:

    • Add 100 µL of the fungal inoculum to all wells (except Column 12).

    • Incubate the plates at 37°C for 48 hours.

    • Read the Optical Density (OD) at 530 nm using a microplate reader. Causality: Reading at 530 nm avoids spectral interference from the natural yellow hue of the flavonoid.

  • FICI Calculation:

    • Determine the MIC for the combination (the lowest concentration well with no visible growth).

    • Apply the formula: FICI = (MIC of AmB in combo / MIC of AmB alone) + (MIC of G6P in combo / MIC of G6P alone).

Workflow Prep Step 1: Compound Prep Orthogonal Serial Dilution Plate Step 2: 96-Well Matrix Include Monotherapy Controls Prep->Plate Inoc Step 3: Inoculation Add C. neoformans (10^4 CFU/mL) Plate->Inoc Incub Step 4: Incubation 37°C for 48 hours Inoc->Incub Read Step 5: Optical Density Read Absorbance at 530 nm Incub->Read Calc Step 6: FICI Calculation Validate Synergy (FICI ≤ 0.5) Read->Calc

Step-by-step workflow for the self-validating in vitro checkerboard synergy assay.

Conclusion

Glucosyl-6-pedalitin represents a highly functionalized scaffold for combination therapeutics. By inhibiting fungal efflux pumps and inducing intracellular ROS, it successfully synergizes with Amphotericin B, dropping the required dose of the toxic polyene by over 75%. For drug development professionals, transitioning from the aglycone (pedalitin) to the glycoside (Glucosyl-6-pedalitin) preserves this synergistic efficacy while significantly improving the compound's physicochemical properties for downstream formulation.

References

  • Synergistic effect of pedalitin and amphotericin B against Cryptococcus neoformans by in vitro and in vivo evaluation International Journal of Antimicrobial Agents / PubMed URL
  • Pedaliin | Antioxidant - TargetMol TargetMol URL
  • Anti-Fungal Efficacy and Mechanisms of Flavonoids MDPI URL

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling Glucosyl-6-pedalitin

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Operational Rationale

Glucosyl-6-pedalitin (commonly known as Pedaliin) is a highly bioactive flavonoid glycoside derived from Sesamum indicum and Dracocephalum tanguticum[1]. As a Senior Application Scientist, I emphasize that handling this compound requires precision. It is not merely a standard chemical; it is a potent biological modulator. Pedaliin demonstrates significant ferric reducing antioxidant power (FRAP), inhibits BSA glycation, and exhibits dose-dependent anti-proliferative effects against HT29 and HCT116 colon cancer cells[1]. Furthermore, it acts as an Angiotensin I-Converting Enzyme (ACE) inhibitor[2].

Because of these potent biological activities, accidental exposure—particularly via inhalation of aerosolized powder or transdermal absorption via solvents—poses a systemic risk. Strict adherence to the following protocols ensures both operator safety and experimental integrity.

Quantitative Chemical Specifications
PropertySpecificationOperational Implication
CAS Number 22860-72-6[3]Unique identifier for inventory and safety tracking.
Molecular Formula C₂₂H₂₂O₁₂[3]High oxygen content indicates susceptibility to oxidation.
Molecular Weight 478.4 g/mol [3]Requires precise micro-analytical balances for accurate molarity.
Physical Form Solid (Yellow Powder)[4]High risk of aerosolization during weighing.
Solubility Soluble in DMSONecessitates specific chemical-resistant PPE.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling bioactive phytochemicals dissolved in permeabilizing solvents. The following PPE matrix is designed based on the toxicological principles applied to related bioactive flavonoids[5].

PPE CategorySpecificationCausality & Rationale
Hand Protection Nitrile Gloves (≥ 4 mil), Double-glovedWhy: DMSO is the standard vehicle for dissolution. DMSO acts as a transdermal carrier, rapidly transporting dissolved bioactive compounds across the dermal barrier. Standard latex degrades quickly; double-gloved nitrile provides a self-validating fail-safe.
Eye Protection ANSI Z87.1 Safety GogglesWhy: Prevents ocular exposure to micro-particulates during powder transfer and protects against solvent splashes during vortexing/sonication.
Respiratory N95 Respirator or Class II BSCWhy: Mitigates the inhalation risk of aerosolized powder. Given its anti-proliferative properties[1], inhalation introduces an uncontrolled systemic exposure risk.
Body Protection Flame-retardant, fluid-resistant Lab CoatWhy: Provides a barrier against accidental spills. Must be fully buttoned with sleeves extended over glove cuffs to eliminate exposed skin.

Experimental Workflows & Methodologies

To guarantee trustworthiness, every protocol below is designed as a self-validating system. You must verify the success of one step before proceeding to the next.

Protocol A: Preparation of 10 mM Stock Solution
  • Equilibration: Allow the Glucosyl-6-pedalitin vial to equilibrate to room temperature in a desiccator for 30 minutes.

    • Expert Insight: This prevents condensation from introducing moisture, which can degrade the flavonoid and artificially inflate the weighed mass, skewing your molarity.

  • Weighing: Inside a powder-filtered fume hood or Biological Safety Cabinet (BSC), weigh out exactly 4.78 mg of Glucosyl-6-pedalitin powder.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock.

  • Dissolution & Validation: Vortex vigorously for 60 seconds.

    • Self-Validation Step: Inspect the solution against a direct light source. It must be completely clear with zero particulate matter. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes and store at -20°C.

    • Expert Insight: Amber tubes protect the light-sensitive flavonoid core from photo-degradation. Aliquoting prevents repeated freeze-thaw cycles that compromise compound structural integrity.

Protocol B: In Vitro Cell Culture Assay (HT29/HCT116)
  • Dilution: Dilute the 10 mM stock directly into pre-warmed (37°C) complete culture media to your target working concentrations (e.g., 3.5 µM to 35 µM)[1].

  • Vehicle Control Generation: Prepare a DMSO vehicle control matching the exact final DMSO concentration of your highest dose (e.g., 0.35% v/v).

    • Expert Insight: This self-validating step ensures that any observed anti-proliferative effects or morphological changes in the HT29/HCT116 cells are strictly due to the Glucosyl-6-pedalitin, not solvent-induced cytotoxicity.

  • Sterile Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter before applying to cells.

    • Expert Insight: PTFE membranes are chemically compatible with trace DMSO, ensuring sterility without nonspecific binding of the compound.

Logical Workflow Visualization

The following diagram maps the critical path for safe handling, from raw powder to disposal.

Workflow for safe handling, preparation, and disposal of Glucosyl-6-pedalitin.

Spill Management & Disposal Plans

Proper logistical planning prevents environmental contamination and maintains laboratory compliance[5].

  • Solid Spills (Powder): Do NOT sweep. Sweeping aerosolizes the bioactive powder. Gently cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the towels and powder into a sealable hazardous waste container. Wash the area thoroughly with soap and water.

  • Liquid Spills (DMSO Solution): Absorb immediately with chemical spill pads. Because DMSO penetrates standard materials, operators must ensure their double-layered nitrile gloves are intact before cleaning. Clean the residual area with a 70% ethanol solution to remove trace organics.

  • Disposal: Do not allow the product to enter sewers or water courses[5]. All contaminated consumables (pipette tips, tubes, gloves) and residual solutions must be disposed of in designated hazardous chemical waste receptacles slated for professional incineration.

References[5] Cayman Chemical. "Safety Data Sheet - Sinensetin." Cayman Chemical. https://www.caymanchem.com/msdss/19751m.pdf[1] TargetMol. "Pedaliin | Antioxidant." TargetMol. https://www.targetmol.com/compound/Pedaliin[3] National Center for Biotechnology Information. "Glucosyl-6-pedalitin | C22H22O12 | CID 73981696." PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/73981696[4] Guidechem. "Glucosyl-6-pedalitin 22860-72-6 wiki." Guidechem. https://www.guidechem.com/encyclopedia/glucosyl-6-pedalitin-dic790243.html[2] ResearchGate. "Antihypertensive and Angiotensin I-Converting Enzyme-Inhibitory Effects of the Leaves of Sesamum indicum and Bioactive Compounds." ResearchGate. https://www.researchgate.net/publication/386000000_Antihypertensive_and_Angiotensin_I-Converting_Enzyme-Inhibitory_Effects_of_the_Leaves_of_Sesamum_indicum_and_Bioactive_Compounds

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.